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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, physicochemical properties, analytical characterization, and its significant role in the development of targeted therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique structure, which mimics the indole nucleus of tryptophan while incorporating a pyridine ring, allows for a diverse range of interactions with biological targets. This has led to the development of numerous potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.[1][2][3][4] 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, and its hydrochloride salt, serve as a key intermediate in the synthesis of these complex and pharmacologically active molecules.[5] The CAS Number for the parent compound, 1H-Pyrrolo[2,3-b]pyridin-5-ol, is 98549-88-3.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is fundamental for its effective use in synthesis and formulation. The hydrochloride salt form is often preferred to enhance solubility and stability.

PropertyValueSource
CAS Number 98549-88-3 (for the free base)[6][7]
Molecular Formula C₇H₇ClN₂ODerived
Molecular Weight 170.60 g/mol Derived
Appearance White to off-white solid[5]
Melting Point 219-220°C (for the free base)[5]
Solubility Soluble in polar organic solvents such as DMSO and methanol. The hydrochloride salt exhibits enhanced aqueous solubility.General Knowledge
Purity Typically ≥98.0% for use as a pharmaceutical intermediate.[5]

Synthesis of 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis, with the final step detailing the formation of the hydrochloride salt.

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol (Free Base)

A common synthetic route starts from a protected and functionalized azaindole precursor.[8]

Step-by-Step Protocol:

  • Starting Material: 1-triisopropylsilyl-5-bromo-7-azaindole.

  • Reaction Mixture: To a suitable reaction vessel, add the starting material, copper acetylacetonate, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) as a ligand, lithium hydroxide monohydrate, dimethyl sulfoxide (DMSO), and water.[8]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.

  • Heating: Heat the reaction mixture to approximately 100°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and adjust the pH to around 6 with a dilute acid (e.g., 2 N HCl), which will cause the product to precipitate.[8]

  • Isolation and Purification: Collect the solid precipitate by filtration. The aqueous phase can be further extracted with an organic solvent like ethyl acetate to recover any dissolved product. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridin-5-ol.[8] Further purification can be achieved by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure in medicinal chemistry to improve the compound's handling and bioavailability.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 1H-pyrrolo[2,3-b]pyridin-5-ol in a suitable anhydrous solvent, such as methanol or a mixture of diethyl ether and methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the dissolved free base with stirring. The addition should be done at a controlled temperature, typically 0-5°C, to manage any exotherm.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

  • Isolation: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual acid, and dry under vacuum to obtain 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.

Synthesis_Workflow A 1-triisopropylsilyl-5-bromo-7-azaindole B Hydroxylation Reaction (Cu(acac)2, Ligand, LiOH, DMSO/H2O, 100°C) A->B Step 1 C 1H-Pyrrolo[2,3-b]pyridin-5-ol (Free Base) B->C Work-up & Purification D Acidification (Anhydrous HCl in organic solvent) C->D Step 2 E 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol HCl D->E Isolation & Drying

Caption: Synthetic workflow for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, especially when it is intended for use in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride. Key features to look for in the ¹H NMR spectrum include the characteristic signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core and the absence of signals corresponding to the triisopropylsilyl protecting group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method with UV detection is typically employed.

Typical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

The purity is determined by the area percentage of the main peak. For pharmaceutical applications, a purity of >98% is generally required.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ of the free base.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Final Product Specification A NMR Spectroscopy (¹H and ¹³C) D Certificate of Analysis (CoA) A->D B Mass Spectrometry (ESI-MS) B->D C HPLC (Reversed-Phase) C->D

Caption: Analytical workflow for the characterization of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.

Applications in Drug Discovery

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a versatile building block for the synthesis of a wide range of kinase inhibitors. The 7-azaindole scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The 5-hydroxy group provides a convenient handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Examples of Kinase Targets for Pyrrolo[2,3-b]pyridine Derivatives:

  • Traf2 and Nck-interacting kinase (TNIK): TNIK is a promising target for colorectal cancer therapy.

  • B-RAF: Mutated B-RAF is a key driver in several cancers, including melanoma. Pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target the V600E mutant of B-RAF.[1]

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.[2][9]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3]

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of inflammatory diseases and certain cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as JAK3 inhibitors.[10]

  • c-Met: The c-Met proto-oncogene is a target for various cancers, and pyrrolo[2,3-b]pyridine derivatives have been investigated as c-Met inhibitors.[4]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an emerging target in colorectal cancer, and novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent CDK8 inhibitors.[11]

The derivatization of the 5-hydroxy group of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol is a common strategy to introduce moieties that can interact with other regions of the kinase active site, thereby improving the overall pharmacological profile of the inhibitor.

Conclusion

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a compound of significant interest to the pharmaceutical and drug discovery industries. Its versatile 7-azaindole core and the reactive 5-hydroxy group make it an invaluable starting material for the synthesis of a new generation of targeted therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its successful application in the development of novel medicines.

References

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Moroccan Journal of Chemistry, 14(1), 20-33.
  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103831.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21569-21577.
  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21569-21577.
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2067-2084.
  • Pharmaffiliates. (n.d.). 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid Hydrochloride. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis, SAR, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442.
  • PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4439-4451.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21569-21577.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Al-Suwaidan, I. A. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Online Journal of Case Studies, 10(4), 555792.
  • Wang, Y., et al. (2020). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. European Journal of Medicinal Chemistry, 187, 111956.

Sources

Exploratory

An In-Depth Technical Guide to 5-Hydroxy-7-Azaindole and its Hydrochloride Salt: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 5-Hydroxy-7-azaindole, also known by its IUPAC name 1H-pyrrolo[2,3-b]pyridin-5-ol, is a heterocyclic aromatic compound of significant interest to the pharmaceutical and drug development sectors. As a de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-7-azaindole, also known by its IUPAC name 1H-pyrrolo[2,3-b]pyridin-5-ol, is a heterocyclic aromatic compound of significant interest to the pharmaceutical and drug development sectors. As a derivative of the 7-azaindole scaffold, it is classified as a "privileged structure" in medicinal chemistry. This designation arises from its structural similarity to the purine core of adenosine triphosphate (ATP), allowing it to function as an effective hinge-binding motif for numerous protein kinases.[1] Its true value, however, is most prominently demonstrated by its role as an indispensable building block in the synthesis of high-value therapeutics, most notably Venetoclax (ABT-199), a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor.[2][3][][5]

This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of 5-hydroxy-7-azaindole and its commonly used hydrochloride salt form. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its handling, characterization, and strategic utilization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is foundational for its application in synthesis and drug design. The data presented below pertains primarily to the free base, 5-hydroxy-7-azaindole, unless otherwise specified.

Core Chemical Properties

The fundamental properties of 5-hydroxy-7-azaindole are summarized in the table below. The hydrochloride salt, typically prepared to enhance aqueous solubility and handling of the material, will exhibit different solubility and melting point characteristics.

PropertyValueSource(s)
CAS Number 98549-88-3[6][7]
Molecular Formula C₇H₆N₂O[6][7]
Molecular Weight 134.14 g/mol [6]
IUPAC Name 1H-pyrrolo[2,3-b]pyridin-5-ol[6]
Appearance White to off-white or light yellow crystalline powder[8]
Melting Point 219-220 °C[9]
pKa Data for various azaindoles suggest multiple pKa values; specific experimental data for this derivative is sparse, but the pyridine nitrogen imparts basicity while the phenol and pyrrole N-H are acidic.[1]
LogP (Predicted) 1.1 - 1.5
Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and formulation. While exhaustive data is not publicly available, empirical data from synthesis literature provides a practical guide.

SolventSolubilityRationale / Use Case
Dimethyl Sulfoxide (DMSO) SolubleStock solutions for biological screening, NMR spectroscopy.
Tetrahydrofuran (THF) SolubleCommon reaction solvent for synthesis.[9]
Ethyl Acetate Sparingly SolubleUsed for extraction during reaction workup.[10]
Methanol / Ethanol Sparingly SolubleRecrystallization and purification.
Water Poorly SolubleThe hydrochloride salt is prepared to improve aqueous solubility.
Dichloromethane (DCM) Sparingly SolubleUsed in protection steps of the parent 5-bromo-7-azaindole.[9]
Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation. The following sections describe the expected spectral features of 5-hydroxy-7-azaindole.

NMR is essential for confirming the molecular structure and assessing purity.[11] Spectra are typically recorded in DMSO-d₆ due to solubility. The aromatic region is complex due to the fused ring system.

  • ¹H NMR (DMSO-d₆, 400 MHz) : One patent provides a key data point: δ 11.265 (s, 1H).[9] This broad singlet corresponds to the acidic N-H proton of the pyrrole ring. Other expected signals include: a singlet for the phenolic O-H proton, and distinct signals for the protons on the pyrrole (C2, C3) and pyridine (C4, C6) rings. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing effect of the pyridine nitrogen.

  • ¹³C NMR (DMSO-d₆, 100 MHz) : Seven distinct carbon signals are expected. The carbon bearing the hydroxyl group (C5) will be shifted downfield significantly. Carbons adjacent to the nitrogen atoms (C2, C7a, C6) will also show characteristic shifts.

IR spectroscopy is useful for identifying key functional groups. A recent study analyzed the vibrational spectra of 5-hydroxy-7-azaindole, noting that its hydrogen-bonding network (N-H···O and O-H···N) strongly influences the spectra.[12]

  • Key Vibrational Frequencies (cm⁻¹) :

    • ~3400-3200 (O-H and N-H stretching) : Broad bands characteristic of intermolecular hydrogen bonding. The N-H stretch is observed with a smaller red shift compared to halogenated azaindoles due to the different hydrogen bond topology.[12]

    • ~3100 (Aromatic C-H stretching) : Sharp, weaker bands.

    • ~1630-1450 (C=C and C=N stretching) : A series of sharp bands corresponding to the aromatic rings.[13]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Ionization (ESI+) : The most prominent ion will be the protonated molecular ion [M+H]⁺ at m/z = 135.15.

  • Fragmentation Pattern : The fragmentation of indole derivatives is well-characterized.[14] For 5-hydroxy-7-azaindole, fragmentation would likely involve initial losses related to the pyrrole ring, such as the loss of HCN (m/z 108), followed by further fragmentation of the pyridine ring.[14][15]

Synthesis and Purification

The synthesis of 5-hydroxy-7-azaindole is a critical process for its use in drug manufacturing. The most common and scalable strategies start from the commercially available 5-bromo-7-azaindole.

Retrosynthetic Analysis and Strategy

The primary challenge in functionalizing the 7-azaindole core is controlling regioselectivity and protecting the reactive N-H of the pyrrole ring. Direct hydroxylation is difficult; therefore, a two-step sequence involving protection followed by conversion of the bromide to a hydroxyl group is preferred.

  • Causality of N-Protection : The pyrrole N-H is acidic and can interfere with organometallic reagents or basic conditions used in subsequent steps. Protecting it, for example as a tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS) ether, renders it inert, directing reactivity to the C5 position.[2][9]

  • Bromine to Hydroxyl Conversion : This transformation is typically achieved via a palladium-catalyzed borylation (e.g., Suzuki coupling) to form a boronate ester, which is then oxidized (e.g., with sodium perborate or hydrogen peroxide) to the hydroxyl group.[2][16] Alternatively, copper-catalyzed hydroxylation offers a more direct, albeit often high-temperature, route.[9]

Detailed Experimental Protocol: Two-Step Synthesis from 5-Bromo-7-Azaindole

This protocol is a synthesized representation based on established patent literature.[9]

Step 1: N-Boc Protection of 5-Bromo-7-Azaindole

  • Reaction Setup : To a stirred solution of 5-bromo-7-azaindole (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1.5-2 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. Purification is typically achieved by silica gel chromatography.

Step 2: Copper-Catalyzed Hydroxylation and In-Situ Deprotection

  • Reaction Setup : In a reaction vessel, combine the N-Boc protected 5-bromo-7-azaindole (1.0 eq), a copper catalyst such as cupric acetylacetonate (0.2 eq), a ligand like N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) (0.2 eq), and an alkali such as Lithium hydroxide monohydrate (3.5 eq).

  • Solvent Addition : Add a solvent system of DMSO and water (e.g., 4:1 ratio).

  • Reaction Execution : Seal the vessel, purge with nitrogen, and heat to 130 °C for 1-2 hours. The high temperature facilitates both the hydroxylation and the thermal deprotection of the Boc group.

  • Workup and Purification : Cool the reaction to room temperature. Dilute with water and acidify to pH ~6 with 2N HCl, which will precipitate the product. Filter the solid, wash with water, and dry. The aqueous phase can be further extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product is purified by silica gel column chromatography to yield 5-hydroxy-7-azaindole.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Hydroxylation & Deprotection A 5-Bromo-7-Azaindole Reagent1 Boc₂O, TEA, DMAP in DCM A->Reagent1 B N-Boc-5-Bromo-7-Azaindole Reagent2 Cu(acac)₂, Ligand, LiOH in DMSO/H₂O, 130°C B->Reagent2 Reagent1->B C 5-Hydroxy-7-Azaindole Reagent2->C

Caption: Synthetic route to 5-hydroxy-7-azaindole.

Preparation of the Hydrochloride Salt

To improve handling and aqueous solubility, the free base is often converted to its hydrochloride (HCl) salt.

  • Dissolve the purified 5-hydroxy-7-azaindole free base in a suitable solvent like methanol or ethyl acetate.

  • Slowly add a stoichiometric amount of hydrochloric acid (commonly as a solution in dioxane, isopropanol, or diethyl ether) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove excess acid, and dry under vacuum.

Chemical Reactivity and Stability

Key Reaction Sites
  • Phenolic Hydroxyl Group : This is the most reactive site for derivatization. It readily undergoes O-alkylation (Williamson ether synthesis), a key transformation in the synthesis of Venetoclax where it is coupled with an appropriate electrophile.[2]

  • Pyrrole N-H : This site is acidic and nucleophilic. It is typically protected during synthesis but can be a site for alkylation or acylation under specific conditions.

  • Aromatic Rings : The fused pyrrolopyridine system can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to manage regioselectivity. The 5-position is a common site for functionalization.[17]

Stability and Storage
  • Storage : 5-hydroxy-7-azaindole should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

  • Stability : The phenolic hydroxyl group makes the compound susceptible to oxidation over time, which can lead to coloration (e.g., turning pink or brown).[18] The stability of azaindole derivatives can be influenced by metabolic enzymes like aldehyde oxidase in biological systems, which can hydroxylate the ring system.[19] It is crucial to monitor purity by HPLC if stored for extended periods.[11]

Application in Medicinal Chemistry

The 7-Azaindole Scaffold: A Privileged Structure

The 7-azaindole nucleus is a bioisostere of both indole and the purine system.[1] This unique electronic and structural arrangement allows it to act as an excellent "hinge-binder" in protein kinases. The pyridine nitrogen (N7) and the pyrrole N-H (N1) form a donor-acceptor pair that can mimic the hydrogen bonding pattern of adenine with the kinase hinge region, leading to high-affinity binding. This property has made 7-azaindoles a cornerstone in the development of kinase inhibitors.[1]

Case Study: Synthesis of Venetoclax (ABT-199)

The most prominent application of 5-hydroxy-7-azaindole is as a key intermediate for the Bcl-2 inhibitor Venetoclax.[1][9] In the synthesis, the hydroxyl group of 5-hydroxy-7-azaindole is coupled via an SₙAr reaction to form a critical aryl ether bond, linking the azaindole core to the central part of the drug molecule.[2] The azaindole moiety itself provides a crucial interaction with an arginine residue in the Bcl-2 protein, enhancing both binding affinity and selectivity.[2]

Venetoclax cluster_venetoclax Venetoclax (ABT-199) Structure Core Central Scaffolds (Piperazine, Chlorophenylcyclohexene) Azaindole 5-Oxy-7-Azaindole Moiety Core->Azaindole Aryl Ether Linkage Sulfonamide Sulfonamide Tail Core->Sulfonamide Amide Linkage

Caption: Role of 5-hydroxy-7-azaindole in Venetoclax.

Other Therapeutic Targets

Beyond Bcl-2, 5-hydroxy-7-azaindole is a valuable starting material for synthesizing inhibitors of other important drug targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.[3][][5] Its versatile reactivity allows for the generation of diverse libraries of compounds for screening against various biological targets.

Safety and Handling

As with any fine chemical powder, proper laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Title: Synthetic Routes for Venetoclax at Different Stages of Development Source: ACS Publications URL: [Link]

  • Title: Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety Source: ResearchGate URL: [Link]

  • Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A kind of synthetic method of Venetoclax key intermediates Source: Google Patents URL
  • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A kind of preparation method of the azaindole of 5 hydroxyl 7 Source: Google Patents URL
  • Title: Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation Source: ResearchGate URL: [Link]

  • Title: Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... Source: ResearchGate URL: [Link]

  • Title: 5-Hydroxy-7-azaindole cas 98549-88-3 Source: Shandong Minglang Chemical Co., Ltd URL: [Link]

  • Title: 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz) Source: ResearchGate URL: [Link]

  • Title: Preparation method of 5-hydroxy-7-azaindole Source: Google Patents URL
  • Title: 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 5-Hydroxy-3-phenyl-7-azaindole Source: PubChem URL: [Link]

  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Study of Mass Spectra of Some Indole Derivatives Source: Scientific Research Publishing URL: [Link]

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Foundational

A Comprehensive Technical Guide to the Molecular Weight of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol Hydrochloride

Abstract This technical guide provides a detailed analysis of the molecular weight of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol Hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the molecular weight of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol Hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates the theoretical calculation of its molecular weight based on its chemical formula and presents gold-standard experimental protocols for its empirical verification. The significance of accurate molecular weight determination is discussed in the context of its profound impact on compound characterization, quality control, and its role in influencing pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical methodologies for handling this and similar chemical entities.

Introduction: The Foundational Importance of Molecular Weight in Drug Discovery

In the landscape of pharmaceutical sciences, the molecular weight (MW) of a compound is a fundamental physicochemical property that serves as a primary identifier and a critical determinant of its biological behavior.[1][2] An accurately determined molecular weight is the first step in confirming the chemical structure and purity of a synthesized compound.[1] Beyond simple identification, MW profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which dictates its potential as a therapeutic agent.[3]

For instance, established guidelines like Lipinski's Rule of Five suggest that orally active drugs generally possess a molecular weight of less than 500 g/mol to ensure efficient absorption and membrane permeation.[3] Furthermore, molecular weight is a key parameter in quality control (QC) during drug manufacturing, ensuring batch-to-batch consistency and correct dosage.[4] It also impacts drug formulation, solubility, and the design of drug delivery systems.[3][5][6] Therefore, a precise understanding of the molecular weight of a compound like 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl is not merely an academic exercise but a prerequisite for its advancement through the drug discovery pipeline.

Compound Identification and Chemical Structure

The compound is the hydrochloride salt of 1H-pyrrolo[2,3-b]pyridin-5-ol. The nomenclature "1H,2H,3H-" is atypical for this stable aromatic system; the standard and correct representation is 1H-pyrrolo[2,3-b]pyridin-5-ol , commonly known as 5-hydroxy-7-azaindole. The hydrochloride salt is formed by the protonation of a basic nitrogen atom on the pyridine ring by hydrochloric acid.

Chemical Structure:

  • Free Base (1H-pyrrolo[2,3-b]pyridin-5-ol): A fused bicyclic system consisting of a pyrrole ring and a pyridine ring.

  • Hydrochloride Salt: The HCl protonates the pyridine nitrogen, forming a pyridinium chloride salt. This salt form is often utilized to improve the solubility and stability of the parent compound.

Below is a summary of the key chemical identifiers for the free base.

IdentifierValueSource
Compound Name 1H-pyrrolo[2,3-b]pyridin-5-ol[7]
Synonyms 5-Hydroxy-7-azaindole[8]
CAS Number 98549-88-3[9]
Molecular Formula C₇H₆N₂O[8]
Molecular Weight 134.14 g/mol [7][10]

Theoretical Molecular Weight Calculation

The theoretical molecular weight of the hydrochloride salt is calculated by summing the molecular weight of the free base and the molecular weight of hydrogen chloride (HCl).

Molecular Weight of the Free Base (C₇H₆N₂O)

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999):

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)61.0086.048
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 134.138

The commonly cited molecular weight is 134.14 g/mol .[7][10][11]

Molecular Weight of Hydrogen Chloride (HCl)

The molecular weight of HCl is the sum of the atomic weights of hydrogen and chlorine.

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Hydrogen (H)11.0081.008
Chlorine (Cl)135.45335.453
Total 36.461

The accepted molecular weight of HCl is approximately 36.46 g/mol .[12]

Final Molecular Weight of 1H-pyrrolo[2,3-b]pyridin-5-ol HCl

The final molecular weight is the sum of the two components:

MW (Salt) = MW (Free Base) + MW (HCl) MW (Salt) = 134.14 g/mol + 36.46 g/mol = 170.60 g/mol

This logical relationship is visualized in the diagram below.

G cluster_0 Components cluster_1 Resulting Salt Base 1H-pyrrolo[2,3-b]pyridin-5-ol MW = 134.14 g/mol Salt 1H-pyrrolo[2,3-b]pyridin-5-ol HCl MW = 170.60 g/mol Base->Salt + HCl Hydrogen Chloride MW = 36.46 g/mol HCl->Salt + G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh 1 mg of Compound HCl Salt B Dissolve in 1 mL Solvent (MeOH/H2O) A->B C Dilute to ~5 µg/mL B->C D Infuse Sample into ESI Source (+ ion mode) C->D E Acquire Mass Spectrum (m/z 50-500) D->E F Identify [M+H]⁺ Peak E->F G Compare Measured m/z to Theoretical (135.0553) F->G H Confirm Mass Accuracy (< 5 ppm) G->H

Caption: Experimental workflow for HRMS-based molecular weight verification.

Data Summary and Conclusion

This guide has established the molecular weight of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl through both theoretical calculation and a protocol for experimental verification.

ParameterMethodValue
Molecular Weight of Free Base Theoretical Calculation134.14 g/mol
Molecular Weight of HCl Theoretical Calculation36.46 g/mol
Molecular Weight of HCl Salt Theoretical Calculation 170.60 g/mol
Experimentally Observed Ion High-Resolution Mass Spec[M+H]⁺ (from free base)
Expected Exact Mass of Ion HRMS Verification 135.0553 Da

References

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  • PubChem. 1H-Pyrrolo[3,2-b]pyridin-5-ol. [Link]

  • RQM+. (2013, November 22). Molecular Weight Analysis: How to Measure MW?. [Link]

  • Laboratory Notes. (2021, October 22). Hydrogen Chloride (HCl) Molecular Weight Calculation. [Link]

  • MilliporeSigma. 1H-Pyrrolo[2,3-b]pyridin-5-ol AldrichCPR 98549-88-3. [Link]

  • YouTube. (2020, January 26). How to calculate molecular weight and equivalent weight of HCL. [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]

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Exploratory

The Strategic Core of Modern Kinase Inhibitors: A Technical Guide to 5-Hydroxy-7-Azaindole

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Deconstructing Nomenclature and Embracing a Privileged Scaffold In the landscape of medicinal chemistry, precision in language i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing Nomenclature and Embracing a Privileged Scaffold

In the landscape of medicinal chemistry, precision in language is paramount. The topic of this guide, the chemical entity bearing the CAS Number 98549-88-3, is commonly referred to by two principal names: 5-hydroxy-7-azaindole and 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol . It is crucial to establish from the outset that these are synonymous designations for the same molecule. The name "5-hydroxy-7-azaindole" is favored for its clarity in conveying the core structure—an indole ring system where a nitrogen atom replaces the carbon at the 7-position, with a hydroxyl group at the 5-position. The systematic IUPAC name, 1H-pyrrolo[2,3-b]pyridin-5-ol, provides a more formal description of the fused heterocyclic ring system. For the purpose of this guide, and in alignment with common usage in drug discovery literature, we will primarily utilize the name 5-hydroxy-7-azaindole .

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The strategic placement of a nitrogen atom in the indole ring system of 7-azaindole derivatives allows for the formation of bidentate hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent and selective inhibition.[1][2] This guide will provide a comprehensive technical overview of 5-hydroxy-7-azaindole, a key building block that leverages the advantageous properties of the 7-azaindole core.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a molecule is the bedrock of its effective application in synthesis and drug design.

Core Physicochemical Data
PropertyValueSource
CAS Number 98549-88-3[3]
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
IUPAC Name 1H-pyrrolo[2,3-b]pyridin-5-ol[3]
Appearance White to off-white solid
Spectroscopic Signature

The unique electronic and vibrational properties of 5-hydroxy-7-azaindole give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy: A study by G. S. R. Raju et al. provides detailed insights into the vibrational modes of 5-hydroxy-7-azaindole through FT-IR and FT-Raman spectroscopy, supported by DFT calculations. Key vibrational bands include:

  • N-H and O-H Stretching: The presence of both N-H and O-H groups leads to characteristic broad absorption bands in the region of 3300–2500 cm⁻¹. These are influenced by extensive intermolecular hydrogen bonding.

  • Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS): Electron impact ionization would likely lead to a prominent molecular ion peak (m/z = 134). Fragmentation patterns of indole derivatives often involve the loss of HCN (27 Da) from the pyrrole ring. The fragmentation of 5-hydroxy-7-azaindole would be influenced by the hydroxyl group, potentially leading to the loss of CO (28 Da) or other characteristic fragments.

Crystal Structure: Single-crystal X-ray diffraction studies have revealed that 5-hydroxy-7-azaindole crystallizes in a three-dimensional network stabilized by N-H···O and O-H···N intermolecular hydrogen bonds. This intricate hydrogen-bonding network is a key feature influencing its solid-state properties.

Synthesis and Manufacturing Strategies

The efficient synthesis of 5-hydroxy-7-azaindole is critical for its application in large-scale drug manufacturing. Several synthetic routes have been developed, with the most common starting material being the readily available 5-bromo-7-azaindole.

Workflow for a Common Synthetic Approach

start 5-Bromo-7-azaindole step1 N-Protection (e.g., TIPS, Boc) start->step1 Protection of pyrrole nitrogen step2 Hydroxylation step1->step2 Conversion of C-Br to C-OH step3 Deprotection step2->step3 Removal of protecting group end_product 5-Hydroxy-7-azaindole step3->end_product

Caption: A generalized workflow for the synthesis of 5-hydroxy-7-azaindole.

Detailed Experimental Protocol: Two-Step Synthesis from 5-Bromo-7-azaindole

This protocol is adapted from a patented method and offers a high-yielding route to the target compound.[4]

Step 1: N-Protection of 5-Bromo-7-azaindole

  • To a solution of 5-bromo-7-azaindole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) (3 equivalents).

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate, which can be purified by chromatography.

Step 2: Hydroxylation and In-situ Deprotection

  • To a reaction vessel, add the N-protected 5-bromo-7-azaindole (1 equivalent), a copper catalyst such as cupric acetylacetonate (0.2 equivalents), a ligand like N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide (BHMPO) (0.2 equivalents), and a base such as lithium hydroxide monohydrate (3.5 equivalents).

  • Add a solvent system of DMSO and water.

  • Heat the reaction mixture to 130°C for 1 hour, monitoring by TLC.

  • Upon completion, cool the reaction and perform an aqueous workup to isolate the crude 5-hydroxy-7-azaindole.

  • The product can be purified by recrystallization or column chromatography.

Note: This protocol describes a one-pot hydroxylation and deprotection. In other variations, the N-protected intermediate is first converted to a boronate ester, which is then oxidized to the hydroxyl group, followed by a separate deprotection step.

The Role of 5-Hydroxy-7-Azaindole in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form crucial hydrogen bonds with the kinase hinge region. 5-hydroxy-7-azaindole serves as a pivotal intermediate in the synthesis of several targeted therapies, most notably Venetoclax and various VEGFR-2 inhibitors.

Venetoclax (ABT-199): A BCL-2 Inhibitor

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). Overexpression of BCL-2 is a hallmark of several hematological malignancies, allowing cancer cells to evade apoptosis (programmed cell death). Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins, which in turn activate the downstream effectors BAX and BAK, leading to mitochondrial outer membrane permeabilization and cell death.[5][6][7]

BCL-2 Signaling Pathway and Venetoclax Inhibition

cluster_0 Normal Apoptotic Signaling cluster_1 Cancer Cell with BCL-2 Overexpression cluster_2 Action of Venetoclax Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, PUMA) BCL2_Normal BCL-2 Pro_Apoptotic->BCL2_Normal Sequestered by BCL-2 BAX_BAK_Normal BAX / BAK Pro_Apoptotic->BAX_BAK_Normal Activates Mitochondrion_Normal Mitochondrion BAX_BAK_Normal->Mitochondrion_Normal Forms pores Apoptosis_Normal Apoptosis Mitochondrion_Normal->Apoptosis_Normal Cytochrome c release Pro_Apoptotic_Cancer Pro-Apoptotic Proteins BCL2_Cancer Overexpressed BCL-2 Pro_Apoptotic_Cancer->BCL2_Cancer Excessively Sequestered BAX_BAK_Cancer BAX / BAK BCL2_Cancer->BAX_BAK_Cancer Inhibits Apoptosis_Cancer Apoptosis Blocked Venetoclax Venetoclax BCL2_Inhibited BCL-2 Venetoclax->BCL2_Inhibited Inhibits Pro_Apoptotic_Released Released Pro-Apoptotic Proteins BAX_BAK_Active Active BAX / BAK Pro_Apoptotic_Released->BAX_BAK_Active Activates BCL2_Inhibited->Pro_Apoptotic_Released Releases Mitochondrion_Active Mitochondrion BAX_BAK_Active->Mitochondrion_Active Forms pores Apoptosis_Restored Apoptosis Restored Mitochondrion_Active->Apoptosis_Restored Cytochrome c release

Caption: The mechanism of action of Venetoclax in restoring apoptosis in BCL-2 overexpressing cancer cells.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis. VEGFR-2 inhibitors block the signaling cascade initiated by the binding of VEGF to its receptor, thereby inhibiting angiogenesis and suppressing tumor growth.[8][9] 5-Hydroxy-7-azaindole is a valuable precursor for the synthesis of potent VEGFR-2 inhibitors.[10]

VEGFR-2 Signaling Pathway and Inhibition

cluster_0 VEGFR-2 Signaling Cascade cluster_1 Inhibition by a Small Molecule Inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) VEGFR2->Downstream Autophosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor VEGFR-2 Inhibitor VEGFR2_Inhibited VEGFR-2 Inhibitor->VEGFR2_Inhibited Binds to ATP-binding site Downstream_Blocked Downstream Signaling Blocked ATP ATP ATP->VEGFR2_Inhibited Binding blocked Angiogenesis_Inhibited Angiogenesis Inhibited Downstream_Blocked->Angiogenesis_Inhibited

Caption: Inhibition of the VEGFR-2 signaling pathway by a small molecule tyrosine kinase inhibitor.

Conclusion: A Cornerstone of Targeted Therapy

5-Hydroxy-7-azaindole, a seemingly simple heterocyclic compound, represents a critical nexus in the development of sophisticated, targeted cancer therapies. Its strategic importance stems from the privileged nature of the 7-azaindole scaffold, which provides a robust platform for the design of potent kinase inhibitors. A thorough understanding of its synthesis, physicochemical properties, and biological context is indispensable for researchers in the field of drug discovery. As our comprehension of cancer biology deepens, the demand for versatile and strategically functionalized building blocks like 5-hydroxy-7-azaindole will undoubtedly continue to grow, solidifying its status as a cornerstone of modern medicinal chemistry.

References

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  • Mechanism Of Action. (n.d.). VENCLEXTA® (venetoclax tablets). Retrieved February 17, 2026, from [Link].

  • Perini, G. F., et al. (2023). Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma. Frontiers in Oncology, 13, 1279813.
  • VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA). (2023, March 15). AbbVie Pro Greece. Retrieved February 17, 2026, from [Link].

  • VEGFR-2 inhibitor. (n.d.). Grokipedia. Retrieved February 17, 2026, from [Link].

  • Schematic illustration of VEGFR-2 signaling pathways. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link].

  • Venetoclax mechanism diagram. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link].

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 16). Frontiers in Cell and Developmental Biology.
  • Pathways and mechanisms of venetoclax resistance. (2017). Blood Cancer Journal, 7(1), e529.
  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link].

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
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Foundational

Comprehensive Technical Guide: 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride

This comprehensive technical guide details the nomenclature, chemical identity, synthesis, and applications of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride , a specialized heterocyclic building block. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the nomenclature, chemical identity, synthesis, and applications of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride , a specialized heterocyclic building block.

Executive Summary & Core Identity

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is the vendor-specified synonym for 5-hydroxy-7-azaindoline hydrochloride . It is a bicyclic heterocycle consisting of a pyridine ring fused to a saturated pyrrolidine ring, bearing a hydroxyl group at the 5-position.

This molecule is a critical "saturated" building block used in medicinal chemistry to generate 7-azaindoline scaffolds. It is structurally distinct from its aromatic counterpart, 5-hydroxy-7-azaindole, and is often employed to modulate solubility and metabolic stability in drug discovery programs (e.g., Venetoclax analogs, kinase inhibitors).

⚠️ Critical Disambiguation: "7-OH"

Do not confuse this molecule with 7-Hydroxymitragynine. In casual search contexts, "7-OH" often refers to the potent alkaloid found in Kratom (Mitragyna speciosa).[1]

  • Target Molecule: 5-hydroxy-7-azaindoline (Synthetic building block).

  • Unrelated Alkaloid: 7-hydroxymitragynine (Opioid receptor agonist).[1][2] There is no structural or pharmacological relationship between these two entities.

Nomenclature & Synonyms

The naming of this compound varies by vendor and database. The "1H,2H,3H" prefix is a non-standard convention used to explicitly denote saturation at the 2 and 3 positions of the pyrrole ring.

CategorySynonym / IdentifierContext
IUPAC Name 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride Official systematic name.
Vendor Name 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HClCommon in catalogs (Enamine, Fluorochem).
Common Name 5-Hydroxy-7-azaindoline HCl Medicinal chemistry vernacular.
CAS Number 2648945-19-9 Specific to the Hydrochloride salt.
Free Base CAS Not widely assigned (Search by structure)Often generated in situ.
Parent Scaffold 7-AzaindolineThe core bicyclic system.[3]
Structural Visualization

The following diagram illustrates the relationship between the aromatic precursor (7-azaindole) and the target saturated molecule (7-azaindoline).

ChemicalStructure Azaindole 5-Hydroxy-7-azaindole (Aromatic Precursor) CAS: 98549-88-3 Reaction Reduction (H2 / NaBH3CN) Azaindole->Reaction Saturation of C2-C3 bond Azaindoline 5-Hydroxy-7-azaindoline HCl (Target Molecule) CAS: 2648945-19-9 Reaction->Azaindoline + HCl Formation

Figure 1: Structural evolution from the aromatic 7-azaindole to the saturated 7-azaindoline target.

Physicochemical Properties[2][4][5]

  • Molecular Formula: C₇H₉ClN₂O (HCl salt)

  • Molecular Weight: 172.61 g/mol

  • Appearance: Typically an off-white to beige solid.

  • Solubility: Highly soluble in water and DMSO due to the hydrochloride salt form; limited solubility in non-polar organic solvents (DCM, Hexane).

  • Acidity (pKa): The phenolic hydroxyl has a pKa ~9-10; the N1 (indoline nitrogen) is basic but less so than typical amines due to conjugation with the pyridine ring.

Synthesis & Experimental Protocols

The synthesis of 5-hydroxy-7-azaindoline typically involves the reduction of the corresponding 7-azaindole.[4] Direct reduction of the phenol can be challenging; therefore, a protection-reduction-deprotection strategy is often preferred to maintain yield and purity.

Protocol: Reduction of 7-Azaindole Scaffold

Objective: Synthesize 5-hydroxy-7-azaindoline from 5-methoxy-7-azaindole.

Reagents Required:
  • Starting Material: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (5-methoxy-7-azaindole).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Borane-Pyridine Complex.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Deprotection Agent: Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr).

Step-by-Step Methodology:
  • Reduction (Formation of Azaindoline Core):

    • Dissolve 5-methoxy-7-azaindole (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Cool the solution to 0°C.

    • Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the aromatic starting material (M+H +2 mass shift).

    • Workup: Quench with water. Basify to pH >10 using NaOH. Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

    • Result: 5-Methoxy-7-azaindoline.

  • Demethylation (Exposure of Hydroxyl Group):

    • Dissolve the intermediate in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

    • Cool to -78°C.

    • Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

    • Allow to warm to RT and stir overnight.

    • Quench: Carefully add Methanol at 0°C to quench excess borane.

  • Salt Formation (Target HCl Salt):

    • Dissolve the crude free base in a minimum amount of Ethanol or Methanol.

    • Add 4M HCl in Dioxane (1.5 eq).

    • Precipitate the salt by adding Diethyl Ether or Hexane.

    • Filter the solid and dry under vacuum.[5]

    • Final Product: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.[6]

SynthesisWorkflow Start Start: 5-Methoxy-7-azaindole Step1 Step 1: Reduction (NaBH3CN / AcOH) Forms Indoline Ring Start->Step1 Step2 Step 2: Demethylation (BBr3 / DCM) Exposes 5-OH Group Step1->Step2 Step3 Step 3: Salt Formation (HCl / Dioxane) Step2->Step3 Final Final: 5-Hydroxy-7-azaindoline HCl Step3->Final

Figure 2: Synthetic workflow for the production of the target hydrochloride salt.

Applications in Drug Development

This molecule serves as a versatile scaffold in two primary areas:

Scaffold Hopping (Venetoclax Analogs)

Researchers use the saturated 7-azaindoline core to replace the aromatic 7-azaindole moiety found in BCL-2 inhibitors like Venetoclax .

  • Mechanistic Benefit: Saturation of the C2-C3 bond breaks the aromaticity of the pyrrole ring, altering the vector of the N1 hydrogen and changing the electronic properties of the pyridine nitrogen. This can improve sp³ character (Fsp³), often leading to better solubility and distinct binding kinetics.

Kinase & Oxidase Inhibition

Derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine are key intermediates in the synthesis of NOX2 inhibitors (e.g., GSK2795039 analogs). The 5-hydroxyl group provides a handle for etherification, allowing the attachment of solubilizing chains or pharmacophores.

References

  • Fluorochem Product Data . 2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDIN-5-OL HCL. Retrieved from (Accessed 2025).

  • Enamine Building Blocks . 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride. CAS 2648945-19-9. Retrieved from .

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (Parent Aromatic System). Retrieved from .

  • Pearson, S. E., & Nandan, S. (2005). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. Synthesis, 2005(15), 2503-2506. (Describes reduction methodologies for azaindoles).
  • Lu, J., et al. (2010) .[7] Design, synthesis, and evaluation of an α-tocopherol analogue as a mitochondrial antioxidant. Bioorganic & Medicinal Chemistry, 18(21), 7628-7638.[7] (Demonstrates synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives).

Sources

Exploratory

Technical Dossier: 2,3-Dihydro-5-hydroxy-7-azaindole Hydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists Optimizing Scaffold Selection for Kinase Discovery and Antioxidant Therapeutics Executive Summary In the h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Optimizing Scaffold Selection for Kinase Discovery and Antioxidant Therapeutics

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the 7-azaindole scaffold has long been established as a privileged structure, primarily due to its ability to mimic the purine core of ATP and form bidentate hydrogen bonds with kinase hinge regions. However, its reduced congener, 2,3-dihydro-5-hydroxy-7-azaindole hydrochloride (CAS: 2648945-19-9 for HCl salt; Free base CAS: 100383-04-8), offers a distinct vector for chemical exploration.

This guide serves as a critical resource for scientists evaluating this compound. Unlike the planar aromatic 7-azaindole, the 2,3-dihydro variant (7-azaindoline) introduces sp3 character (Fsp3), altering solubility, metabolic stability, and vector orientation. Furthermore, the 5-hydroxyl group provides a versatile handle for etherification or direct engagement in hydrogen bonding networks, while the hydrochloride salt ensures improved shelf-stability and aqueous solubility compared to the free base.

Chemical Profile & Structural Dynamics[1]

Compound Identity:

  • IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride[1][2]

  • Common Name: 5-Hydroxy-7-azaindoline HCl

  • CAS Number (Free Base): 100383-04-8[1][3]

  • CAS Number (HCl Salt): 2648945-19-9[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[3] · HCl

Structural Significance: The transition from 7-azaindole to 7-azaindoline breaks the aromaticity of the pyrrole ring. This results in a more basic N1 nitrogen (pK


 shift) and a non-planar conformation that can access different sub-pockets in a protein target. The 5-hydroxyl group is electronically coupled to the pyridine ring, making it a potent electron donor.

ChemicalStructure cluster_properties Physicochemical Shift Dihydro 2,3-Dihydro-5-hydroxy-7-azaindole (Target Scaffold) Aromatic 5-Hydroxy-7-azaindole (Oxidation Impurity) Dihydro->Aromatic Oxidation (Air/Light) Salt HCl Salt Form (Stabilized) Dihydro->Salt HCl Treatment Prop1 Increased Fsp3 (Solubility) Dihydro->Prop1 Prop2 N1 Basicity (H-Bond Donor) Dihydro->Prop2 Salt->Dihydro Neutralization

Figure 1: Structural relationship between the target dihydro scaffold, its salt form, and the primary oxidation impurity.

Applications in Drug Discovery[5]
A. Kinase Inhibition (Hinge Binding)

While 7-azaindoles are classic hinge binders, the dihydro-7-azaindole scaffold offers a "kinked" geometry. This is particularly useful for:

  • Scaffold Hopping: Escaping IP space of established azaindole drugs (e.g., Vemurafenib).

  • Selectivity Tuning: The non-planar ring can clash with the gatekeeper residues of off-target kinases, potentially improving selectivity profiles.

B. Antioxidant & Neuroprotection

The 5-hydroxy-indoline motif is structurally homologous to the chromanol head group of


-tocopherol (Vitamin E). Research indicates that 5-hydroxy-7-azaindolines can act as potent radical scavengers, donating the phenolic hydrogen to neutralize reactive oxygen species (ROS), followed by stabilization of the resulting radical via the nitrogen lone pair.
Critical Quality Attributes (CQA) & Sourcing

When sourcing this material, "purity" is not a single number. The specific impurity profile is critical due to the compound's reactivity.

ParameterSpecificationScientific Rationale
Purity (HPLC)

97.0%
High purity required to avoid interference in biological assays (IC

shifts).
Aromatic Impurity

1.0% (5-Hydroxy-7-azaindole)
Critical: The dihydro form oxidizes to the aromatic form. The aromatic analog has vastly different binding kinetics and fluorescence properties.
Salt Stoichiometry 0.95 - 1.05 eq HClExcess acid can degrade the scaffold; insufficient acid reduces stability against oxidation.
Appearance Off-white to pale beige solidDarkening indicates significant oxidation (quinone methide formation).
Water Content

1.0%
Hygroscopicity of the HCl salt can lead to hydrolysis or caking.
Synthesis & Manufacturing Challenges

Understanding the synthesis helps in troubleshooting batch variability. The two primary routes are:

  • Reduction of 7-Azaindoles:

    • Method: Hydrogenation (H

      
      /Pd-C) or reduction with NaBH
      
      
      
      CN in acetic acid.
    • Risk: Over-reduction or incomplete reduction leading to mixed species.

  • De Novo Annulation:

    • Method: Cyclization of halogenated aminopyridines.

    • Risk: Regioisomeric impurities (e.g., 4-azaindoline byproducts).

SynthesisWorkflow cluster_risks Quality Control Checkpoints Start 5-Methoxy-7-azaindole Step1 Reduction (NaBH3CN / AcOH) Start->Step1 Inter 5-Methoxy-2,3-dihydro-7-azaindole Step1->Inter Risk1 Check for unreduced SM Step1->Risk1 Step2 Demethylation (BBr3 or HBr) Inter->Step2 Product 5-Hydroxy-2,3-dihydro-7-azaindole Step2->Product SaltStep Salt Formation (HCl in Dioxane) Product->SaltStep Risk2 Prevent Oxidation Product->Risk2 Final Final HCl Salt SaltStep->Final

Figure 2: Common synthetic route highlighting critical control points for purity.

Experimental Protocols
Protocol A: Stability-Indicating Solubility Test

The HCl salt enhances solubility, but pH sensitivity is high.

  • Preparation: Weigh 2 mg of compound into a clear glass vial.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4). Vortex for 30 seconds.

  • Observation: Solution should be clear. If turbidity occurs, the free base may be precipitating (pK

    
     of N1 is ~5-6).
    
  • Stability Check: Leave the solution exposed to air for 4 hours. Analyze by HPLC. appearance of a new peak at higher retention time indicates oxidation to the aromatic 7-azaindole.

Protocol B: Handling and Storage
  • Storage: Store at -20°C under Argon or Nitrogen. The HCl salt is hygroscopic.

  • Reconstitution: Use degassed solvents (DMSO or Water) to minimize oxidative degradation during assay setup. Use fresh solutions only.

Supplier Evaluation Decision Matrix

When selecting a supplier for this specific intermediate, use the following logic to ensure data integrity in your downstream assays.

SupplierSelection Start Evaluate Supplier for 2,3-dihydro-5-hydroxy-7-azaindole HCl Check1 Do they provide H-NMR confirming SP3 protons (dihydro ring)? Start->Check1 Check2 Is HPLC purity >97% with identified aromatic impurity? Check1->Check2 Yes Decision1 Reject: Risk of wrong scaffold Check1->Decision1 No Check3 Is the salt form explicitly stated (HCl vs Free Base)? Check2->Check3 Yes Decision2 Reject: High oxidation risk Check2->Decision2 No Decision3 Clarify: Free base is unstable Check3->Decision3 No Approve Approve Supplier Check3->Approve Yes

Figure 3: Decision logic for validating supplier technical data sheets.

References
  • AChemBlock. (2025). Product Specification: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol.[1][2][3][4] AChemBlock Catalog. Link

  • Lu, J., Khdour, O. M., Armstrong, J. S., & Hecht, S. M. (2010).[5] Design, synthesis, and evaluation of an α-tocopherol analogue as a mitochondrial antioxidant. Bioorganic & Medicinal Chemistry. Link

  • BLD Pharm. (2025). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride Product Details. BLD Pharm Catalog. Link

  • Song, J. J., et al. (2007).[6] Organometallic methods for the synthesis of 7-azaindole derivatives. Chemical Society Reviews. Link

  • Vertex Pharmaceuticals. (2011). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Link

Sources

Foundational

Biological Activity &amp; Therapeutic Potential of the 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol Scaffold

The following technical guide details the biological activity, mechanism of action, and therapeutic potential of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol scaffold. A Technical Guide for Drug Discovery & Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and therapeutic potential of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol scaffold.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol scaffold (also known as 5-hydroxy-7-azaindoline or 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol ) represents a specialized subclass of the 7-azaindole family. Unlike its aromatic counterpart (1H-pyrrolo[2,3-b]pyridin-5-ol), which is a privileged scaffold for kinase inhibition (e.g., Vemurafenib), the dihydro form exhibits distinct physicochemical properties primarily characterized by potent chain-breaking antioxidant activity .

Research indicates that derivatives of this scaffold can surpass


-tocopherol (Vitamin E) in radical scavenging efficiency by a factor of 8–28x , making them critical candidates for neuroprotective therapies and the treatment of oxidative stress-induced pathologies.

Chemical Identity & Structural Logic

Nomenclature and Structure

The specific nomenclature "1H,2H,3H" denotes the saturation of the C2–C3 bond in the pyrrole ring, classifying the molecule as a 2,3-dihydro-7-azaindole .

  • IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol[1][2]

  • Common Name: 5-hydroxy-7-azaindoline

  • Core Characteristics:

    • Fused System: Pyridine ring fused to a saturated pyrrolidine ring.

    • H-Bonding: The 5-hydroxyl group acts as a hydrogen bond donor (critical for antioxidant activity).

    • Basicity: The N7 nitrogen (pyridine) provides a basic center, while the N1 nitrogen (indoline) is less basic but crucial for electron donation.

Structural Comparison (DOT Diagram)

ScaffoldComparison cluster_0 Target Scaffold (Dihydro) cluster_1 Aromatic Counterpart Dihydro 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (Saturated C2-C3 bond) Primary Activity: Antioxidant Aromatic 1H-pyrrolo[2,3-b]pyridin-5-ol (Unsaturated C2-C3 bond) Primary Activity: Kinase Inhibition Dihydro->Aromatic Oxidation (Dehydrogenation) Aromatic->Dihydro Reduction (e.g., NaBH3CN)

Figure 1: Structural relationship between the dihydro-5-ol scaffold (antioxidant) and the aromatic 7-azaindole (kinase inhibitor).

Mechanism of Action: Radical Scavenging

The primary biological utility of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol scaffold lies in its ability to quench peroxyl radicals (


), a key step in halting lipid peroxidation chains.
Hydrogen Atom Transfer (HAT)

The mechanism follows a Hydrogen Atom Transfer (HAT) pathway, similar to phenolic antioxidants like Vitamin E.

  • Initiation: A peroxyl radical (

    
    ) attacks the phenolic hydrogen at position 5.
    
  • Transfer: The H-atom is transferred to the radical, forming a hydroperoxide (

    
    ) and a scaffold-derived radical.
    
  • Stabilization: The resulting phenoxyl-like radical is stabilized by the electron-donating nature of the fused nitrogen-containing ring system (specifically the para-nitrogen contribution from the indoline moiety).

Quantitative Potency ( )

Studies on methylated derivatives (e.g., 1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol) have demonstrated superior inhibition rate constants (


) compared to 

-tocopherol.
Compound

Relative to

-Tocopherol
Primary SolventMechanism

-Tocopherol (Vitamin E)
1.0 (Reference)Benzene/ChlorobenzeneHAT
1,4,6-Trimethyl-dihydro-7-azaindole 8.8 ± 3.2 ChlorobenzeneHAT
Optimized Lipophilic Derivative 28.0 ± 18.0 ChlorobenzeneHAT

Data Source: Derived from kinetic studies on pyridinol antioxidants (See Ref 1).

Mechanistic Pathway (DOT Diagram)

AntioxidantMechanism ROO Peroxyl Radical (ROO•) Transition Transition State [ROO---H---O-Scaffold] ROO->Transition HAT Process Scaffold Scaffold-OH (1H,2H,3H-pyrrolo...) Scaffold->Transition HAT Process ROOH Hydroperoxide (ROOH) (Neutralized) Transition->ROOH Radical Scaffold Radical (O•) (Resonance Stabilized) Transition->Radical Termination Termination Radical->Termination Non-radical Products

Figure 2: The Hydrogen Atom Transfer (HAT) mechanism utilized by the scaffold to neutralize reactive oxygen species.

Therapeutic Applications

Neuroprotection

Due to its high lipophilicity and potent radical scavenging, this scaffold is investigated for neurodegenerative diseases (Alzheimer's, Parkinson's) where oxidative stress is a primary driver of neuronal death. The 2,3-dihydro structure allows for blood-brain barrier (BBB) penetration, while the 5-hydroxyl group targets lipid peroxidation in neuronal membranes.

Ischemia-Reperfusion Injury

The "chain-breaking" capability is particularly relevant in ischemia-reperfusion scenarios (e.g., stroke, myocardial infarction), where a burst of ROS generation occurs upon reoxygenation. The scaffold acts as a "chemical shield," preserving mitochondrial integrity.

Kinase Inhibition (Secondary)

While the aromatic 7-azaindole is the standard kinase scaffold, the dihydro form is occasionally explored as a metabolically stable analog or to alter the binding vector in the ATP pocket. However, its primary differentiation remains its redox activity.

Experimental Protocols & Synthesis

Synthesis of 1,4,6-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol

This protocol describes the synthesis of a highly active antioxidant derivative from a brominated precursor.

Reagents:

  • 5-bromo-4,6-dimethyl-1-alkyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Precursor)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)[2]

  • Tetrahydrofuran (THF), anhydrous

  • Nitro-arene (oxidant/electrophile source) or Borate ester followed by oxidation.

Protocol:

  • Preparation: Dissolve the bromide precursor (1.0 equiv) in anhydrous THF under an inert atmosphere (

    
     or Ar). Cool the solution to -78°C.
    
  • Lithiation: Dropwise add n-BuLi (2.2 equiv) to the stirred solution. Maintain temperature at -78°C for 30–60 minutes to ensure complete Lithium-Halogen exchange.

  • Hydroxylation:

    • Method A (Direct Oxygenation): Bubble dry

      
       gas or add a borate ester (e.g., 
      
      
      
      ) followed by oxidative workup (
      
      
      ).
    • Method B (Nitro-arene route): Add nitro-arene electrophile if specific substitution is required (as per specific literature protocols for pyridinols).

  • Quenching: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient). The product is typically an air-sensitive solid; store under inert gas.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 5-Bromo-dihydro-7-azaindole Step1 1. Dissolve in THF (-78°C) 2. Add n-BuLi (Li-Halogen Exchange) Start->Step1 Intermediate Lithium Intermediate (Li-Scaffold) Step1->Intermediate Step2 Add Electrophile (Borate or Oxygen Source) Intermediate->Step2 Step3 Oxidative Workup (H2O2 / NaOH) Step2->Step3 Final Product: 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (Purified via Chromatography) Step3->Final

Figure 3: Synthetic route for the hydroxylation of the dihydro-7-azaindole core.

References

  • Synthesis and chain-breaking antioxidant activity of 6-amino-3-pyridinols. Source: Radboud Repository / Vanderbilt University. Context: Describes the synthesis of 1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol and compares its

    
     to Vitamin E.
    URL:[Link]
    
  • The Strategic Role of Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery. Source: NBInno. Context: Overview of the 7-azaindole scaffold in pharmaceutical research, distinguishing between aromatic and dihydro forms. URL:[Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives... as c-Met kinase inhibitors. Source:[3] PubMed / Bioorg Med Chem Lett. Context: Illustrates the kinase inhibitory potential of the aromatic core, providing a contrast to the antioxidant activity of the dihydro-5-ol form. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from available data on the parent molecule, 7-azaindole, and structurally related pyrrolopyridines to ensure a high standard of safety and handling.

Section 1: Chemical Identity and Properties

  • Chemical Name: 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride

  • Synonyms: 5-hydroxy-7-azaindole hydrochloride

  • Molecular Formula: C₇H₇ClN₂O

  • Core Structure: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

The core of this molecule is the 7-azaindole scaffold, a bicyclic aromatic heterocycle consisting of a pyridine ring fused to a pyrrole ring.[1] This structural motif is present in a variety of biologically active compounds.[2] The hydrochloride salt form generally enhances the solubility of the compound in aqueous media.

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValueSource/Rationale
Molecular Weight 170.60 g/mol Calculated
Appearance Likely a solid (crystalline powder)Based on similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[3]Hydrochloride salt form
Stability Stable under normal laboratory conditions.[4] Avoid strong oxidizing agents, strong bases, and direct sunlight.[3]Inferred from 7-azaindole SDS

Section 2: Synthesis and Mechanistic Insights

A general method for synthesizing the parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol, involves the hydrolysis of a protected 5-bromo-7-azaindole derivative.[5]

Illustrative Synthetic Pathway:

G A 1-triisopropylsilyl-5-bromo-7-azaindole B 1H-pyrrolo[2,3-b]pyridin-5-ol A->B Cu(acac)₂, MHPO, LiOH·H₂O DMSO, H₂O, 100°C C 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride B->C HCl G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS/Technical Guide B Don Personal Protective Equipment (PPE) A->B C Ensure proper ventilation (fume hood) B->C D Weigh and handle solid compound C->D E Avoid dust formation D->E F Dissolve in appropriate solvent D->F G Decontaminate work surfaces F->G H Dispose of waste properly G->H I Wash hands thoroughly H->I

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a critical heterocyclic building block in modern medicinal chemistry. The signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a critical heterocyclic building block in modern medicinal chemistry. The significance of this molecule, also known as 5-hydroxy-7-azaindole, is underscored by its role as a key intermediate in the synthesis of prominent pharmaceutical agents, including the BCL-2 inhibitor Venetoclax (ABT-199)[1]. The synthetic strategy detailed herein is based on a robust and scalable two-step sequence starting from commercially available 5-bromo-7-azaindole. The methodology involves an initial nitrogen protection step, followed by a highly efficient copper-catalyzed hydroxylation and subsequent hydrochloride salt formation. This guide emphasizes the causality behind experimental choices, providing a self-validating protocol designed for reproducibility and high yield.

Introduction and Strategic Overview

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery due to its ability to act as a bioisostere of indole, often improving solubility and bioavailability.[2] Derivatives of this core are found in numerous clinically relevant molecules, including kinase inhibitors and anticancer agents.[2][3][4] Specifically, 1H-pyrrolo[2,3-b]pyridin-5-ol is a pivotal intermediate for constructing complex therapeutic agents[1].

While several synthetic routes to substituted 7-azaindoles exist[5], functionalization at the C5 position can be challenging. Direct electrophilic substitution is often unselective. A highly effective and widely adopted strategy, which forms the basis of this protocol, involves the use of 5-bromo-7-azaindole as a versatile starting material.

The chosen synthetic pathway involves two primary transformations:

  • Nitrogen Protection: The pyrrolic nitrogen of the 7-azaindole core is protected to prevent unwanted side reactions and to facilitate the subsequent metal-catalyzed reaction. A silyl protecting group, such as triisopropylsilyl (TIPS), is ideal due to its steric bulk and ease of removal[1][6].

  • Copper-Catalyzed Hydroxylation: The C-Br bond is converted to a C-OH group via a modified Chan-Lam coupling reaction. This step utilizes a copper catalyst, a suitable ligand, and a strong base in a polar aprotic solvent. The reaction conditions are often sufficient to cleave the silyl protecting group in situ, streamlining the process[6][7].

This approach is advantageous due to its high yields, mild reaction conditions compared to older methods, and amenability to large-scale production[6].

Reaction Scheme Overview

cluster_0 Overall Synthetic Pathway Start 5-Bromo-7-azaindole Protected N-TIPS-5-Bromo- 7-azaindole Start->Protected Step 1: N-Protection TIPS-Cl, Base Product 1H-Pyrrolo[2,3-b]pyridin-5-ol (5-Hydroxy-7-azaindole) Protected->Product Step 2: Hydroxylation Cu(I) catalyst, Ligand, Base (In-situ deprotection) Salt 1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride Product->Salt Step 3: Salt Formation HCl

Caption: Overall synthetic pathway from starting material to the final hydrochloride salt.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
5-Bromo-7-azaindoleC₇H₅BrN₂197.03183208-35-7Starting Material
Triisopropylsilyl chloride (TIPS-Cl)C₉H₂₁ClSi192.8013154-24-0Protecting Agent
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.21865-47-4Base for Protection
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous Solvent
Copper(I) acetylacetonateC₁₀H₁₄CuO₄261.7614220-47-2Catalyst[6]
BHMPO LigandC₁₀H₁₅NO₂181.231354833-85-8Ligand (Alternative: MHPO)[6][7]
Lithium hydroxide monohydrateLiOH·H₂O41.961310-66-3Base for Hydroxylation
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous Solvent
Hydrochloric Acid (2N solution)HCl36.467647-01-0For pH adjustment & salt formation
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction Solvent
Isopropanol (IPA)C₃H₈O60.1067-63-0Solvent for Salt Formation
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent
Protocol I: N-Protection of 5-Bromo-7-azaindole

Rationale: The acidic N-H proton of the pyrrole ring can interfere with organometallic reactions and must be protected. Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, allowing for subsequent reaction with TIPS-Cl. The reaction is performed at a low temperature to control reactivity.

Procedure:

  • Add 5-bromo-7-azaindole (30.0 g, 0.152 mol) and anhydrous tetrahydrofuran (THF, 400 mL) to a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Stir the mixture at room temperature to obtain a suspension.

  • Add potassium tert-butoxide (25.6 g, 0.228 mol) to the flask. The mixture should become a clear solution upon stirring[1].

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of triisopropylsilyl chloride (30.8 g, 0.160 mol) in anhydrous THF (80 mL) dropwise via an addition funnel, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 20-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water (300 mL). Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. The aqueous layer is extracted with methyl tert-butyl ether or ethyl acetate (2 x 200 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (1 x 500 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as an oil, which may solidify upon standing. The product is often used in the next step without further purification. (Expected yield: >90%)[1].

Protocol II: Copper-Catalyzed Hydroxylation and Deprotection

Rationale: This step is a copper-catalyzed nucleophilic substitution of the aryl bromide. The copper(I) catalyst, in conjunction with a specific ligand like BHMPO, facilitates the formation of the C-O bond. Lithium hydroxide acts as both the nucleophilic source of hydroxide and a strong base. The reaction is run at an elevated temperature in a high-boiling polar solvent like DMSO to ensure a reasonable reaction rate. The conditions are harsh enough to cleave the TIPS protecting group, affording the desired product directly.

Procedure:

  • To a 500 mL reaction flask, add the crude 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (e.g., 50.0 g, assuming ~0.14 mol from the previous step), copper(I) acetylacetonate (1.8 g, 6.9 mmol, 5 mol%), and BHMPO ligand (1.3 g, 6.9 mmol, 5 mol%)[6].

  • Add lithium hydroxide monohydrate (29.4 g, 0.70 mol) followed by dimethyl sulfoxide (DMSO, 250 mL) and water (60 mL)[6][7].

  • Equip the flask with a condenser and nitrogen inlet. Purge the system with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100-130 °C with vigorous stirring for 1-6 hours[6][7].

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Carefully add water (500 mL).

  • Adjust the pH of the mixture to ~6-7 using a 2N HCl solution. A solid precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with water until the filtrate is colorless.

  • Extract the aqueous filtrate with ethyl acetate (3 x 200 mL) to recover any dissolved product.

  • Combine the collected solid with the organic extracts. Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure 1H-pyrrolo[2,3-b]pyridin-5-ol. (Expected yield: 65-80%)[6][7].

Protocol III: Formation of the Hydrochloride Salt

Rationale: Converting the final compound to its hydrochloride salt often improves its stability, crystallinity, and handling properties, which is crucial for pharmaceutical development. This is a standard acid-base reaction.

Procedure:

  • Dissolve the purified 1H-pyrrolo[2,3-b]pyridin-5-ol (10.0 g, 74.5 mmol) in a suitable solvent like isopropanol (IPA) or a mixture of methanol and diethyl ether (approx. 100-150 mL). Gentle warming may be required.

  • Once dissolved, cool the solution to room temperature.

  • Slowly add a 2N solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate will form immediately. Continue adding the HCl solution until the pH of the mixture is acidic (pH ~2-3, check with pH paper).

  • Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or IPA to remove any excess acid.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride as a stable, crystalline solid.

Process Workflow and Validation

The entire process, from starting material to final product, requires careful monitoring to ensure success.

cluster_workflow Experimental Workflow start Start: 5-Bromo-7-azaindole protection Step 1: N-Protection (t-BuOK, TIPS-Cl in THF) start->protection protection_qc QC-1: TLC Monitoring (Confirm consumption of starting material) protection->protection_qc workup1 Aqueous Workup & Extraction protection_qc->workup1 hydroxylation Step 2: Hydroxylation (Cu(I)/Ligand, LiOH in DMSO/H2O) workup1->hydroxylation hydroxylation_qc QC-2: TLC/HPLC Monitoring (Confirm disappearance of intermediate) hydroxylation->hydroxylation_qc workup2 Aqueous Workup, pH Adjustment, Precipitation & Extraction hydroxylation_qc->workup2 purification Purification (Recrystallization or Chromatography) workup2->purification purification_qc QC-3: Purity Check (NMR, MS, HPLC) purification->purification_qc salt Step 3: Salt Formation (Dissolve in IPA, add HCl) purification_qc->salt filtration Filtration & Drying salt->filtration final_product Final Product: 1H-pyrrolo[2,3-b]pyridin-5-ol HCl filtration->final_product

Caption: Step-by-step workflow with integrated quality control checkpoints.

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Melting Point (mp): To assess the crystallinity and purity of the hydrochloride salt.

  • HPLC: To determine the final purity quantitatively.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride. By leveraging a modern copper-catalyzed hydroxylation of a readily available 5-bromo precursor, this approach circumvents many of the challenges associated with direct functionalization of the 7-azaindole core. The detailed, step-by-step instructions and rationale are intended to enable researchers in the field of drug discovery and development to confidently produce this valuable intermediate for their synthetic programs.

References

  • Mushtaq, N., Saify, Z.S., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Song, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Gerasimova, E., et al. (2009). Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Patent CN112939968A. (2021). Preparation method of 5-hydroxy-7-azaindole. Eureka | Patsnap. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]

  • Dondas, H. A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Combinatorial Science. Available at: [Link]

  • Patent CN112939968A. (2021). Preparation method of 5-hydroxy-7-azaindole. Google Patents.
  • Patent CN107434807A. (2017). A kind of preparation method of the azaindole of 5 hydroxyl 7. Google Patents.
  • ChemBK. (2024). 5-Hydroxy-7-azaindole - Uses and synthesis methods. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry. Available at: [Link]

  • Abd-El-Aziz, A. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Minakata, S., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • African Journals Online. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl

Introduction: Understanding the Molecule 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl is a heterocyclic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core structure. This scaffold is recognized as a "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl is a heterocyclic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core structure. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents, including kinase inhibitors and immunomodulators.[1][2][3] The specific compound is a hydroxylated and partially saturated derivative, supplied as a hydrochloride (HCl) salt to improve its aqueous solubility and stability.

The dissolution of this compound is a critical first step for any downstream application, including in vitro biological assays, analytical characterization, and formulation development. The protocol herein is designed to provide a robust methodology for achieving consistent and complete solubilization while maintaining the compound's structural integrity.

Key Physicochemical Considerations:

  • 7-Azaindole Core: The parent aromatic scaffold, 7-azaindole, is a crystalline solid with noted solubility in organic solvents like methanol and chloroform.[2] Derivatives of this core have been shown to possess significantly enhanced aqueous solubility compared to their indole counterparts.[1]

  • Hydrochloride Salt: The HCl salt form significantly increases the polarity of the molecule. The protonated pyridine nitrogen enhances its solubility in aqueous and polar protic solvents.

  • Hydroxyl Group: The C5-hydroxyl group can participate in hydrogen bonding, further influencing solvent interactions.

  • Reduced Pyrrole Ring: The saturation at the 1, 2, and 3 positions of the pyrrole ring alters the planarity and electronic properties compared to the aromatic parent, which may affect solubility, but the polar functional groups and salt form are expected to be the dominant factors.

Materials and Equipment

2.1 Compound:

  • 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl (MW: 170.62 g/mol for the HCl salt, assuming the dihydro form C₇H₈N₂O·HCl)

2.2 Solvents (High Purity, ACS Grade or higher):

  • Deionized (DI) Water, sterile-filtered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (EtOH), 200 proof

2.3 Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Low-power benchtop sonicator (water bath)

  • Sterile polypropylene or glass vials

  • Calibrated micropipettes

Recommended Solvents & Stock Concentration

A summary of recommended solvents and achievable stock concentrations is provided below. The choice of solvent is dictated by the experimental requirements, particularly the tolerance of the downstream assay system to organic solvents.

Solvent Typical Stock Concentration Notes & Rationale
DMSO 10-50 mMPrimary Recommendation. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of drug-like molecules. It is suitable for creating high-concentration stocks for long-term storage. Most cell-based assays tolerate final DMSO concentrations of <0.5%.
DI Water 1-5 mMAqueous Buffer Preparation. As an HCl salt, the compound is expected to have moderate aqueous solubility. Direct dissolution in water is feasible for applications requiring an organic solvent-free solution. Solubility may be limited compared to DMSO.
PBS (pH 7.4) 1-5 mMPhysiological Assays. For direct use in biological assays at physiological pH. Solubility is expected to be similar to DI water. Ensure the final concentration does not cause precipitation.
Ethanol 5-10 mMAlternative Organic Solvent. Ethanol can be used as an alternative to DMSO. It is less toxic to cells but also generally a less potent solvent. Useful for certain formulation studies.

Dissolution Protocols

4.1 Protocol A: High-Concentration Stock in DMSO (Recommended for General Use)

This protocol is designed for creating a high-concentration primary stock solution for long-term storage and serial dilution.

Workflow: DMSO Stock Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Precise amount vortex 3. Vortex Thoroughly add_dmso->vortex Calculated volume sonicate 4. Sonicate Gently vortex->sonicate If needed observe 5. Visual Inspection sonicate->observe Ensure clarity aliquot 6. Aliquot observe->aliquot If clear store 7. Store at -20°C / -80°C aliquot->store Single-use volumes

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Procedure:

  • Tare Vial: Place a sterile, dry vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the desired amount of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl into the tared vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. Example: To make a 10 mM stock from 1.71 mg of compound (MW 170.62), add 1.0 mL of DMSO.

  • Vortex: Cap the vial securely and vortex the mixture at medium speed for 1-2 minutes.

  • Gentle Warming/Sonication (Optional): If the compound does not fully dissolve after vortexing, warm the vial to 37°C for 5-10 minutes or place it in a water bath sonicator for 5-10 minutes. This will increase the dissolution rate. Avoid excessive heat.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear and colorless to pale yellow.

  • Storage: For long-term use, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. MedChemExpress recommends storing stock solutions of similar compounds at -80°C for up to 6 months.[4]

4.2 Protocol B: Aqueous Solution in PBS (For Direct Biological Use)

This protocol is for preparing a solution directly in a physiological buffer. It is critical to confirm the solubility limit at the desired concentration to avoid precipitation.

Workflow: Aqueous Solution Preparation

weigh 1. Weigh Compound add_pbs 2. Add PBS (pH 7.4) weigh->add_pbs vortex 3. Vortex (1-2 min) add_pbs->vortex sonicate 4. Sonicate (if needed) vortex->sonicate filter 5. Sterile Filter (0.22 µm) sonicate->filter use 6. Use Immediately filter->use

Caption: Workflow for preparing an aqueous PBS solution.

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the required mass of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl into a sterile vial.

  • Add Buffer: Add the calculated volume of sterile PBS (pH 7.4).

  • Vortex: Cap the vial and vortex for 2-3 minutes. The HCl salt should facilitate dissolution.

  • Sonication: If dissolution is slow, sonicate in a water bath for 10-15 minutes.

  • pH Adjustment (If Necessary): The HCl salt may slightly lower the pH of an unbuffered or weakly buffered solution. For PBS, the buffering capacity should be sufficient. If using water, check the final pH and adjust if necessary for your application.

  • Sterile Filtration: Pass the solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved micro-particulates.

  • Usage: It is recommended to use freshly prepared aqueous solutions. Avoid long-term storage unless stability has been confirmed, as aqueous solutions can be more susceptible to degradation.

Stability and Storage

  • Solid Form: Store the solid compound, protected from light and moisture, at room temperature or as recommended by the supplier.

  • DMSO Stock Solutions: When stored properly at -20°C or -80°C in tightly sealed vials, DMSO stocks are generally stable for several months.[4] Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Solutions: Fresh preparation is strongly advised. If storage is necessary, flash-freeze aliquots and store at -80°C, but validate stability for the intended duration of use.

Troubleshooting

Problem Possible Cause Solution
Compound won't dissolve Exceeded solubility limit; Insufficient mixing energy.- Attempt gentle warming (37°C) or sonication. - Prepare a more dilute solution. - Switch to a stronger solvent (e.g., from PBS to DMSO).
Solution is cloudy/has precipitate Compound has precipitated out of solution (common when diluting a DMSO stock into an aqueous buffer).- Ensure the final concentration in the aqueous buffer is below the compound's solubility limit in that medium. - When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
Solution color changes over time Compound degradation or oxidation.- Prepare fresh solutions. - Store stock solutions under an inert gas (e.g., argon or nitrogen). - Protect from light.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Zhang, N., et al. (2022). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Journal of Molecular Liquids.
  • Aggarwal, N., et al. (2021). Physicochemical properties of compounds (PY 1-9).
  • Snape, T. J. (2008).
  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Nakajima, Y., et al. (2015).

Sources

Method

Application Note: Strategic Utilization of 5-Hydroxy-7-Azaindoline in Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 5-hydroxy-7-azaindoline (also referred to as 5-hydroxy-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 5-hydroxy-7-azaindoline (also referred to as 5-hydroxy-7-azaindole or 1H-pyrrolo[2,3-b]pyridin-5-ol) as a versatile building block.

Executive Summary: The "Privileged" Scaffold

5-Hydroxy-7-azaindoline is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors. As a bioisostere of both indole (found in serotonin) and purine (found in ATP), the 7-azaindole core possesses an intrinsic affinity for ATP-binding pockets.

The introduction of the 5-hydroxyl group transforms this scaffold from a simple hinge-binder into a multi-functional platform. It provides a critical "handle" for optimizing physicochemical properties (solubility, LogD) and exploring structure-activity relationships (SAR) in the solvent-exposed regions of protein targets.

Key Chemical Advantages
  • Bidentate H-Bonding: The N1-H (donor) and N7 (acceptor) motif mimics the adenine ring of ATP, making it an ideal "hinge binder" for kinases (e.g., JAK, VEGFR, B-Raf).

  • Orthogonal Reactivity: The significant pKa difference between the phenolic hydroxyl (~9.5) and the pyrrole amine (~13.0) allows for highly selective functionalization without complex protecting group strategies.

  • Solubility Enhancement: Derivatives at the 5-position (e.g., solubilizing ethers) can dramatically improve the aqueous solubility of lipophilic drug candidates.

Chemical Profile & Reactivity Map

Understanding the electronic landscape of 5-hydroxy-7-azaindoline is prerequisite to successful synthetic planning.

PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula C₇H₆N₂OMW: 134.14 g/mol
pKa (C5-OH) ~9.2 – 9.8 (Est.)Deprotonated by weak bases (K₂CO₃, Cs₂CO₃).
pKa (N1-H) ~13.2 (Est.)Requires strong bases (NaH, KOtBu) for alkylation.
Solubility DMSO, DMF, MeOHPoor solubility in DCM/Ether; run reactions in polar aprotic solvents.
C3 Reactivity NucleophilicProne to electrophilic aromatic substitution (Halogenation, Formylation).
Visualization: The Functionalization Landscape

G Scaffold 5-Hydroxy-7-Azaindole (Core Scaffold) N1 N1-H (Pyrrole) pKa ~13.2 H-Bond Donor Scaffold->N1 Target for N-Alkylation N7 N7 (Pyridine) H-Bond Acceptor Kinase Hinge Interaction Scaffold->N7 Critical for Binding Affinity C5 C5-OH (Phenolic) pKa ~9.5 Ether/Ester Handle Scaffold->C5 Target for O-Alkylation C3 C3 Position Nucleophilic Halogenation Site Scaffold->C3 Target for Electrophilic Sub.

Figure 1: Reactivity map of the 5-hydroxy-7-azaindole scaffold, highlighting orthogonal functionalization sites.

Experimental Protocols

The following protocols are designed to exploit the pKa differences between the hydroxyl and amine groups, ensuring high regioselectivity.

Protocol A: Selective O-Alkylation (The "Ether Handle")

Objective: To attach a solubilizing group or carbon chain at the 5-position without protecting the N1-pyrrole nitrogen.

Mechanism: By using a mild carbonate base in a polar aprotic solvent, we selectively deprotonate the more acidic phenolic hydroxyl (pKa ~9.5) while leaving the pyrrole N1-H (pKa ~13) intact.

Materials:

  • 5-Hydroxy-7-azaindole (1.0 eq)

  • Alkyl Halide (e.g., 1-bromo-2-methoxyethane) (1.1 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (anhydrous) or DMSO

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-hydroxy-7-azaindole (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the hydroxyl group.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at 50–60°C for 4–12 hours. Monitor by LC-MS (Target mass = M + Alkyl).

    • Note: N-alkylation is minimized at these temperatures with carbonate bases. If N-alkylation is observed (>5%), lower temperature to RT and extend time.

  • Workup: Pour the mixture into ice-water (20 mL). If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc (3x), wash combined organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Conversion to 5-Triflate (The "Coupling Nexus")

Objective: To convert the C5-OH into a leaving group (Triflate) for Palladium-catalyzed cross-coupling (Suzuki/Stille), allowing the installation of aryl or heteroaryl groups at the 5-position.

Materials:

  • 5-Hydroxy-7-azaindole (1.0 eq)[3]

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: DCM or THF

Procedure:

  • Setup: Dissolve 5-hydroxy-7-azaindole (1.0 mmol) in DCM (10 mL).

  • Protection (Optional but Recommended): If the N1-H interferes, it is often best to protect it with a Boc group first (Boc₂O, DMAP, DCM) before triflation. However, direct triflation is possible with careful control.

    • Standard Route:N-Boc Protection first. Treat substrate with Boc₂O (1.1 eq) and DMAP (0.1 eq) in DCM. Isolate N-Boc-5-hydroxy-7-azaindole.

  • Triflation: To a solution of N-Boc-5-hydroxy-7-azaindole in DCM at 0°C, add TEA (2.5 eq) followed by PhNTf₂ (1.2 eq).

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Wash with saturated NaHCO₃, brine, dry over MgSO₄.

  • Outcome: Yields N-Boc-5-triflyloxy-7-azaindole , ready for Suzuki coupling.

Protocol C: C3-Halogenation (The "Warhead" Installation)

Objective: To install a halogen at the C3 position, which is the standard site for attaching the core to other pharmacophores or increasing metabolic stability.

Materials:

  • 5-Alkoxy-7-azaindole (Product of Protocol A)

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF or Acetone

Procedure:

  • Dissolve the 5-substituted azaindole in DMF at 0°C.

  • Add NIS (or NBS) portion-wise to avoid over-halogenation.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench with 10% sodium thiosulfate solution.

  • Precipitate usually forms; collect by filtration.

Synthetic Workflow Diagram

This workflow illustrates how to generate a library of kinase inhibitors starting from the single 5-hydroxy building block.

Workflow Start START: 5-Hydroxy-7-Azaindole Step1 Selective O-Alkylation (Cs2CO3, R-X, DMF) Start->Step1 Step2 N-Protection & Triflation (Boc2O; PhNTf2) Start->Step2 Intermediate1 5-Alkoxy-7-Azaindole Step1->Intermediate1 Step3 C3-Halogenation (NIS/NBS) Intermediate1->Step3 Intermediate2 5-Triflate-7-Azaindole Step2->Intermediate2 Intermediate2->Step3 Suzuki Coupling (Ar-B(OH)2) Final Target Library: 3-Halo-5-Substituted-7-Azaindoles Step3->Final Suzuki/Sonogashira at C3

Figure 2: Divergent synthetic pathways from 5-hydroxy-7-azaindole to complex drug candidates.

Troubleshooting & Critical Parameters

Regioselectivity (O vs N)
  • Problem: Significant N-alkylation observed during Protocol A.

  • Root Cause: Base is too strong (e.g., NaH used instead of Carbonate) or temperature is too high.

  • Solution: Switch to Cs₂CO₃ in Acetone at reflux (lower boiling point than DMF) to kinetically favor the oxy-anion reaction. Alternatively, use the Mitsunobu reaction (PPh₃, DIAD, Alcohol) which is highly selective for the phenolic oxygen.

Solubility Issues
  • Problem: Starting material does not dissolve in DCM or THF.

  • Solution: 5-Hydroxy-7-azaindole is highly polar. DMF and DMSO are the solvents of choice. If a volatile solvent is required for workup, use a mixture of THF/MeOH .

Purification[2][3][4]
  • Insight: The 7-azaindole core is basic. Silica gel chromatography can cause streaking.

  • Tip: Add 1% Triethylamine or 5% Ammonia in MeOH to your eluent system to sharpen peaks.

References

  • Bioisosterism & Kinase Binding

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors
    • Source:Chemical and Pharmaceutical Bulletin (2018)
    • URL:[Link][1][2][4]

  • Synthetic Methodologies (Alkylation)

    • Title: Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles (Relevant analog chemistry)
    • Source:Molecules (2017)[1]

    • URL:[Link]

  • General Azaindole Synthesis

    • Title: Synthesis of azaindoles (Comprehensive Review)
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Physical Properties & Building Block Data

    • Title: 5-Hydroxy-7-azaindole Compound Summary[3][5]

    • Source:PubChem[6]

    • URL:[Link]

Sources

Application

Application Note: Strategic Functionalization of 2,3-Dihydro-7-azaindole (7-Azaindoline)

Executive Summary & Strategic Analysis 2,3-Dihydro-7-azaindole (7-azaindoline) is a critical pharmacophore and a versatile synthetic intermediate. Unlike its fully aromatic counterpart (7-azaindole), the dihydro scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,3-Dihydro-7-azaindole (7-azaindoline) is a critical pharmacophore and a versatile synthetic intermediate. Unlike its fully aromatic counterpart (7-azaindole), the dihydro scaffold possesses a distinct reactivity profile characterized by a highly nucleophilic


 nitrogen at position 1 (N1) and an activated benzene-like ring system that is amenable to electrophilic aromatic substitution (SEAr), particularly at C5.[1]

The "Trojan Horse" Strategy: In drug discovery, 7-azaindoline is often utilized not just as a final target, but as a "masked" scaffold to access 5-substituted-7-azaindoles. Direct electrophilic substitution on 7-azaindole is notoriously difficult due to the electron-deficient pyridine ring. However, the dihydro form is sufficiently electron-rich to undergo regioselective halogenation at C5.[1] Subsequent oxidation (rearomatization) restores the 7-azaindole core, effectively bypassing the reactivity limitations of the aromatic system.[1]

Reactivity Profile
  • N1 (Pyrrolidine Nitrogen):

    
     hybridized, nucleophilic (
    
    
    
    ).[1][2] Behaves like a cyclic secondary amine.[1][2] Amenable to alkylation, acylation, and Buchwald-Hartwig arylation.[1]
  • N7 (Pyridine Nitrogen):

    
     hybridized, basic.[1][2] Can coordinate metals (catalyst poison) or act as a directing group (DG) for C-H activation.[2]
    
  • C5 Position: Para to the activating N1 amine.[1][2] The most nucleophilic site on the ring system, enabling regioselective halogenation.[1][2]

  • C3 Position: Susceptible to oxidative functionalization or electrochemical activation.[1][2]

Visualization of Reaction Logic[1]

The following diagram illustrates the divergent synthetic pathways available for the 7-azaindoline scaffold.

Azaindoline_Reactivity Start 2,3-Dihydro-7-azaindole (7-Azaindoline) N1_Func N1-Functionalization (Urea, Amide, Aryl) Start->N1_Func Acyl-Cl / Ar-X Base C5_Func C5-Halogenation (SEAr Regioselectivity) Start->C5_Func NBS / Br2 (Electrophilic) Final_Drug Kinase Inhibitor Scaffold N1_Func->Final_Drug Library Gen Oxidation Oxidative Aromatization (Target: 7-Azaindole) C5_Func->Oxidation DDQ / MnO2 Oxidation->Final_Drug Aromatic Core

Figure 1: Strategic reaction map for 7-azaindoline. The pathway via C5-functionalization followed by oxidation is the primary route to access complex 5-substituted 7-azaindoles.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Bromination

This protocol addresses the challenge of functionalizing the electron-deficient pyridine ring.[1] By utilizing the electron-donating power of the N1 amine in the dihydro scaffold, we can selectively install a bromine atom at C5, which serves as a handle for subsequent Suzuki or Buchwald couplings.[1]

Mechanism: Electrophilic Aromatic Substitution (SEAr).[1][2][3] The N1 lone pair activates the para-position (C5).[1][2]

Reagents:

  • Substrate: 2,3-dihydro-7-azaindole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)[2]

  • Temperature: 0 °C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-dihydro-7-azaindole (1.0 g, 8.3 mmol) in anhydrous DMF (10 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add NBS (1.55 g, 8.7 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-bromination.[1][2]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by LCMS (Target M+H: ~199/201).[2]

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product often precipitates.[1][2]

    • If precipitate forms: Filter, wash with water, and dry under vacuum.[1][2]

    • If no precipitate:[2] Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (5x to remove DMF), dry over Na2SO4, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Expert Insight: If N1 is unprotected, N-bromination may occur first.[1] However, the N-Br species typically rearranges to the C5-Br product upon warming or with weak acid catalysis.[1] If regioselectivity is poor, protect N1 with an acetyl group first (see Protocol B), brominate, then deprotect.[1][2]

Protocol B: N1-Arylation via Buchwald-Hartwig Coupling

Functionalizing N1 with aryl groups is essential for generating diverse libraries. Unlike indoline, the presence of N7 can chelate Palladium, potentially stalling the reaction.[1][2]

Reagents:

  • Substrate: 2,3-dihydro-7-azaindole[4]

  • Coupling Partner: Aryl Bromide (Ar-Br)

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2
    
  • Ligand: RuPhos or BrettPhos (Preferred for bulky secondary amines)[2]

  • Base: NaOtBu or

    
    [2]
    
  • Solvent: Toluene or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 2,3-dihydro-7-azaindole (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (0.02 equiv), and RuPhos (0.04 equiv).
    
  • Solvation: Add anhydrous Toluene (0.2 M concentration).

  • Base Addition: Add NaOtBu (1.5 equiv). Seal the vial.

  • Heating: Heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc.[1][2] Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by N7Switch to precatalysts (e.g., RuPhos Pd G3) to ensure active species formation.
Dimerization Oxidative coupling of substrateEnsure strict O2-free conditions (degas solvents thoroughly).
Regioselectivity N1 vs C5 arylationUse non-polar solvents (Toluene) to favor N-arylation; polar solvents may promote C-arylation side reactions.
Protocol C: Oxidative Aromatization (The "Switch")

Converting the functionalized dihydro scaffold back to the fully aromatic 7-azaindole.

Reagents:

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 .

  • Solvent: Dichloromethane (DCM) or Toluene.[1][2]

Methodology:

  • Dissolve the substituted 2,3-dihydro-7-azaindole in DCM (0.1 M).

  • Add DDQ (1.1 - 1.5 equiv) at RT.[1][2] The reaction is often rapid (< 1 hour).[1][2]

  • Quench: Filter off the precipitated DDQ-H2 hydroquinone byproduct. Wash the filtrate with saturated

    
     to remove residual acid/oxidant.[1][2]
    
  • Isolate: Dry and concentrate.

Why DDQ? It avoids the use of toxic heavy metals (like Mn or Pb) and typically provides cleaner conversion under mild conditions compared to thermal dehydrogenation.[2]

Modern Cascade: Electrochemical C3-Halogenation

Recent advances (Source 1.22) allow for a cascade reaction that installs an N-acyl group and a C3-halogen in one pot using electrochemistry.[1]

Setup: Undivided cell, Carbon anode, Platinum cathode. Conditions: Constant current (10 mA), Solvent: DMA (Dimethylacetamide).[1][2] Reagents: 7-azaindoline + Acyl Chloride + LiCl (electrolyte/halogen source).

Mechanism:

  • Acyl chloride reacts with N1 to form the amide.[1][2]

  • Anodic oxidation of

    
     generates 
    
    
    
    (or equivalent electrophile).[1][2]
  • Regioselective chlorination occurs at C3 (beta to the nitrogen) due to the directing effect of the amide and solvent polarization.[1][2]

References

  • Vertex AI Search Result 1.2: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Royal Society of Chemistry.[1][2] Link

  • Vertex AI Search Result 1.3: Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents US7652137B2.[1][2] Link

  • Vertex AI Search Result 1.8: Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.[1][2] Link[2]

  • Vertex AI Search Result 1.22: Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.[1][2] Link[2]

  • Vertex AI Search Result 1.16: Heterocyclic Chemistry: 7-Azaindole Functionalization. Wipf Group, University of Pittsburgh.[1][2] Link

Sources

Method

Application Note: Strategic Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (5-Hydroxy-7-azaindoline)

[1] Executive Summary The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (hereafter referred to as 5-hydroxy-7-azaindoline ) presents a specific regiochemical challenge. The parent scaffold, 7-azaindole, is electron-de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (hereafter referred to as 5-hydroxy-7-azaindoline ) presents a specific regiochemical challenge. The parent scaffold, 7-azaindole, is electron-deficient at the pyridine ring, making direct electrophilic substitution at the C5 position difficult; standard bromination typically occurs at the C3 position (pyrrole ring).

To access the C5-hydroxylated target, this protocol utilizes a Reduction-Activation Strategy . By first reducing the 7-azaindole to 7-azaindoline, the N1 nitrogen converts from an aromatic


 system to a strongly donating 

amine. This electronic inversion activates the para-position (C5), enabling highly selective bromination, followed by a borylation-oxidation sequence to install the hydroxyl group.
Key Advantages of This Protocol
  • Regiocontrol: 100% selectivity for C5 over C3 via electronic activation.

  • Scalability: Avoids hazardous nitration steps often used in pyridine functionalization.

  • Modularity: The intermediate (5-bromo-7-azaindoline) is a versatile handle for other cross-couplings.

Retrosynthetic Logic & Pathway

The following diagram illustrates the critical "electronic switch" enabled by the reduction step.

G Start 7-Azaindole (Electron Deficient Pyridine) Step1 7-Azaindoline (Activated C5 Position) Start->Step1 Reduction (NaBH3CN or H2/PtO2) Step2 5-Bromo-7-azaindoline (Regioselective Halogenation) Step1->Step2 Electrophilic Subst. (NBS, 0°C) Step3 N-Boc-5-Bromo (Protection) Step2->Step3 Boc2O (N-Protection) Step4 Boronate Intermediate (Miyaura Borylation) Step3->Step4 Pd(dppf)Cl2 B2pin2 Target 5-Hydroxy-7-azaindoline (Target Molecule) Step4->Target 1. Oxidation (H2O2) 2. Deprotection (TFA)

Figure 1: Synthetic workflow leveraging the 'electronic switch' from indole to indoline to direct C5 functionalization.

Detailed Experimental Protocols

Phase 1: Reduction of 7-Azaindole to 7-Azaindoline

Objective: Convert the aromatic pyrrole ring to a pyrrolidine ring to activate the C5 position.

  • Mechanism: Protonation of the pyridine nitrogen activates the system, allowing hydride transfer to the C2-C3 double bond.

  • Reagents: Sodium Cyanoborohydride (

    
    ), Acetic Acid (AcOH).
    

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 7-azaindole (10.0 g, 84.6 mmol) in Glacial Acetic Acid (100 mL).

  • Addition: Cool the solution to 15°C. Add

    
      (16.0 g, 254 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: Exothermic; HCN gas evolution possible—perform in a well-ventilated fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. 7-azaindole (

    
    ) should disappear; 7-azaindoline (
    
    
    
    ) will appear.
  • Workup:

    • Cool to 0°C. Slowly quench with NaOH (4M) until pH > 10. Note: High pH is critical to extract the free base amine.

    • Extract with DCM (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield 7-azaindoline as a pale yellow oil/solid.

    • Yield Target: 85-90%.

Phase 2: Regioselective Bromination (C5)

Objective: Install a bromine handle at C5. The


 nitrogen at N1 now directs electrophiles to the para position (C5).

Protocol:

  • Dissolution: Dissolve 7-azaindoline (5.0 g, 41.6 mmol) in DMF (50 mL). Cool to 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (7.4 g, 41.6 mmol, 1.0 eq) dissolved in DMF (20 mL) dropwise over 20 minutes.

    • Critical Parameter: Maintain 0°C. Higher temperatures may lead to poly-bromination.

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product often precipitates.

    • If solid: Filter and wash with cold water.[2]

    • If oil: Extract with EtOAc, wash with water (5x to remove DMF) and brine.

  • Product: 5-bromo-7-azaindoline .

    • Yield Target: 75-80%.

    • Validation: 1H NMR should show two doublets in the aromatic region (C4-H and C6-H) with meta coupling, confirming C5 substitution.

Phase 3: Hydroxylation (Borylation-Oxidation Sequence)

Objective: Convert the aryl bromide to a phenol. Direct nucleophilic substitution is difficult; the boronate intermediate offers mild conditions.

Step 3A: N-Protection (Essential) Why? The free N1 amine can poison Pd catalysts and interfere with oxidation.

  • Dissolve 5-bromo-7-azaindoline (4.0 g) in THF. Add

    
      (1.1 eq) and DMAP  (0.1 eq). Stir at RT for 4 hours.
    
  • Workup (aq. wash) to obtain N-Boc-5-bromo-7-azaindoline .

Step 3B: Miyaura Borylation

  • Setup: In a pressure tube, combine N-Boc-5-bromo-7-azaindoline (1.0 eq), Bis(pinacolato)diboron (

    
    )  (1.2 eq), KOAc  (3.0 eq), and 
    
    
    
    (0.05 eq).
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with

    
     for 10 mins.
    
  • Reaction: Heat at 90°C for 4-6 hours.

  • Filtration: Filter through Celite to remove Pd. Concentrate to crude Aryl-Boronate .

Step 3C: Oxidation & Deprotection

  • Oxidation: Dissolve crude boronate in THF/Water (1:1). Add

    
      (Sodium Perborate) (3.0 eq) OR 
    
    
    
    (30%) / NaOH
    . Stir at RT for 2 hours.
    • Note: Sodium Perborate is milder and cleaner for sensitive substrates.

  • Isolation: Quench with mild acid (pH 6), extract with EtOAc. This yields N-Boc-5-hydroxy-7-azaindoline .

  • Deprotection: Dissolve in DCM . Add TFA (20% v/v). Stir 1 hour. Concentrate.

  • Final Salt Formation: The free base is oxidation-sensitive (aminophenol motif). It is best isolated as the Hydrochloride Salt .

    • Dissolve residue in minimal MeOH, add 4M HCl in Dioxane, precipitate with

      
      .
      

Analytical Data & Troubleshooting

Expected Data Profile
CompoundKey 1H NMR Features (DMSO-d6)
7-Azaindoline

3.0 (t, 2H, C3), 3.6 (t, 2H, C2), 6.4 (dd, C5), 7.2 (d, C4), 7.8 (d, C6).
5-Bromo-7-azaindoline Shift of aromatic signals. Loss of C5 proton. Distinct doublets for C4/C6.
Target (5-OH) Broad singlet (

9.0-10.0) for OH. Upfield shift of aromatics due to OH donation.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Reduction Incomplete protonation of pyridine ring.Ensure Acetic Acid is glacial. If using

, add 1 eq of HCl to form the salt before hydrogenation.
Mixture of isomers in Bromination Temperature too high (>5°C).Keep reaction strictly at 0°C. Add NBS very slowly.
Decomposition during Hydroxylation Oxidation of electron-rich amine.Ensure N1 is Boc-protected. Perform oxidation step under inert atmosphere if possible.
Product turns brown/black Air oxidation of aminophenol.Store as HCl salt. Keep under Argon at -20°C.

References

  • Reduction of 7-azaindole: Minakata, S., et al. "Regioselective Functionalization of 7-Azaindole." Heterocycles, 2000.[3]

  • Bromination Strategy: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[4][5] Organic Process Research & Development, 2017.[5] (Demonstrates regiocontrol principles). [4]

  • Hydroxylation via Boronate: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995.
  • General Azaindole Chemistry: Merour, J.Y., & Joseph, B. "Synthesis and reactivity of 7-azaindole." Current Organic Chemistry, 2001.

Disclaimer: This protocol involves hazardous chemicals (NaBH3CN, TFA, Brominating agents). Standard PPE and fume hood usage are mandatory.

Sources

Application

Application Notes &amp; Protocols: Solvent Selection for Reactions of 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol

For distribution to: Researchers, scientists, and drug development professionals. Abstract 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, a reduced form of 5-hydroxy-7-azaindole, is a heterocyclic scaffold of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, a reduced form of 5-hydroxy-7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals like Venetoclax.[1] The molecule possesses three distinct reactive sites: a secondary aliphatic amine, a phenolic hydroxyl group, and an electron-rich aromatic ring system. The judicious selection of a solvent is paramount as it directly governs solubility, dictates reaction pathways, influences regioselectivity, and ultimately determines the yield and purity of the desired product. This guide provides a detailed analysis of solvent effects on the reactivity of this scaffold and offers experimentally grounded protocols for common synthetic transformations.

Physicochemical Properties and Reactivity Overview

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol is a solid at room temperature with a molecular weight of 136.15 g/mol . Its structure features a bicyclic system containing both a pyrrolidine and a pyridine ring. The key to effective solvent selection lies in understanding the molecule's dual nature:

  • Nucleophilic Centers : The secondary amine within the pyrrolidine ring and the phenolic hydroxyl group are both potent nucleophiles. The relative reactivity of these sites can be modulated by the solvent.

  • Aromatic Core : The pyrrolo[2,3-b]pyridine system is analogous to indole and is susceptible to electrophilic substitution.

  • Solubility : The presence of both hydrogen bond donors (N-H, O-H) and acceptors (pyridine nitrogen) suggests moderate polarity. Solubility is expected in polar protic and aprotic solvents, while being limited in nonpolar hydrocarbon solvents.

The choice of solvent and base can selectively favor reactions at the nitrogen (N-alkylation, N-acylation) or the oxygen (O-alkylation, O-acylation).

The Role of the Solvent: A Mechanistic Perspective

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing transition states and intermediates.

  • Polar Protic Solvents (e.g., water, ethanol, isopropanol): These solvents can form hydrogen bonds with both the N-H and O-H groups. While this enhances solubility, it can also solvate the nucleophiles, potentially reducing their reactivity. However, in some reactions, like certain Suzuki couplings, water is essential for activating the boronic acid species and dissolving the inorganic base.[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile, Dioxane): These solvents possess large dipole moments but lack acidic protons. They are excellent at dissolving polar molecules and salts. Crucially, they solvate cations well but leave anions (like a deprotonated phenoxide or amide) relatively "naked" and highly reactive. This makes them ideal for many nucleophilic substitution (SN2) reactions, such as N- and O-alkylation. Dioxane and THF are frequently employed in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[4][5]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are primarily used when reactants are less polar or for specific applications like extractions and certain cross-coupling reactions where they can facilitate product separation or control temperature. Toluene is a common choice for Buchwald-Hartwig aminations.[5][6]

Below is a diagram illustrating how solvent choice can direct the reaction pathway.

G cluster_0 Solvent Selection Logic Reactant 1H,2H,3H-pyrrolo [2,3-b]pyridin-5-ol Solvent_Choice Choice of Solvent System Reactant->Solvent_Choice Polar_Aprotic Polar Aprotic (DMF, THF, Acetonitrile) Solvent_Choice->Polar_Aprotic Favors SN2 (N/O-Alkylation) Polar_Protic Polar Protic (EtOH, H2O) Solvent_Choice->Polar_Protic Solubilizes Salts, Can slow SN2 Non_Polar Non-Polar / Ethereal (Toluene, Dioxane) Solvent_Choice->Non_Polar Favors Cross-Coupling (Suzuki, Buchwald) Outcome_SN2 Enhanced Nucleophilicity (N- or O-) Polar_Aprotic->Outcome_SN2 Outcome_Protic Proton Transfer Reagent Solubility Polar_Protic->Outcome_Protic Outcome_Coupling Catalyst & Ligand Stability Product Isolation Non_Polar->Outcome_Coupling

Caption: Solvent choice directs reaction outcomes for the pyrrolopyridinol scaffold.

Solvent Selection Guide for Key Transformations

O-Acylation and O-Alkylation

To favor reaction at the phenolic hydroxyl group, the more acidic proton of the -OH must be selectively removed, or its nucleophilicity must be enhanced relative to the pyrrolidine nitrogen.

  • O-Acylation : The classic method for acylating hydroxyl groups involves using an acid anhydride (e.g., Acetic Anhydride) with a base that also serves as the solvent, such as Pyridine .[7] Pyridine activates the anhydride and neutralizes the acid byproduct. For faster reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[8] Anhydrous Dichloromethane (DCM) or Ethyl Acetate can be used as co-solvents if solubility is an issue.[7]

  • O-Alkylation (Williamson Ether Synthesis) : This SN2 reaction requires a strong base to deprotonate the phenol, followed by addition of an alkyl halide. Polar aprotic solvents are ideal here.

    • DMF (Dimethylformamide) or Acetonitrile (ACN) are excellent choices as they readily dissolve the resulting phenoxide salt, making it a highly active nucleophile.

    • THF (Tetrahydrofuran) is another good option, often used with stronger bases like NaH.

N-Acylation and N-Alkylation

To target the secondary amine, conditions should either suppress the reactivity of the hydroxyl group or employ reagents that are more selective for amines.

  • N-Acylation : This can often be achieved under neutral or mildly basic conditions where the amine is more nucleophilic than the hydroxyl group. A standard protocol involves reacting the substrate with an acyl chloride or anhydride in a solvent like DCM or THF in the presence of a non-nucleophilic base like Triethylamine (TEA) or DIPEA to scavenge the acid byproduct. For a similar transformation on a 7-azaindole core, acetic anhydride in acetic acid has been used.[9]

  • N-Alkylation : Similar to O-alkylation, this is an SN2 reaction. Using a weaker base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or ACN can favor N-alkylation over O-alkylation, as the amine is generally more nucleophilic than the neutral hydroxyl group. For more challenging alkylations on similar indole systems, THF has been shown to be superior to other solvents in controlling selectivity.[10]

Palladium-Catalyzed Cross-Coupling Reactions

For reactions on a halogenated version of the scaffold (e.g., bromo- or iodo-substituted), solvent choice is critical for catalyst stability and activity.

  • Suzuki Coupling : This reaction couples an aryl halide with a boronic acid. The solvent system must facilitate both the organic and inorganic components.

    • Dioxane/Water or THF/Water mixtures (e.g., 2:1 to 4:1 ratios) are very common.[2][11] Water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.[2][12]

    • Dimethoxyethane (DME) is another effective ethereal solvent, sometimes used with an aqueous base.[13]

  • Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine.

    • Toluene is a widely used solvent for these reactions.[5]

    • Ethereal solvents such as 1,4-Dioxane or THF are also very common and effective.[4][5] The choice often depends on the specific ligand and base used.

Summary of Solvent Recommendations

Reaction TypePrimary Solvent(s)Co-Solvent / AdditiveBase(s)Key Considerations
O-Acylation Pyridine, DCMDMAP (catalytic)PyridinePyridine acts as both solvent and base.[7]
O-Alkylation DMF, ACN, THF-NaH, K₂CO₃, Cs₂CO₃Requires strong base to form phenoxide. Polar aprotic solvent enhances nucleophilicity.
N-Acylation DCM, THF-TEA, DIPEAUse a non-nucleophilic base to avoid competition.
N-Alkylation DMF, ACN, THF-K₂CO₃, Cs₂CO₃Amine is typically more nucleophilic than alcohol; milder base favors N-alkylation.[10]
Suzuki Coupling Dioxane, DME, THFWaterK₂CO₃, K₃PO₄, Cs₂CO₃Aqueous phase is often crucial for dissolving the base and activating the boronic acid.[11][12][13]
Buchwald-Hartwig Toluene, Dioxanet-BuOHNaOtBu, K₃PO₄, Cs₂CO₃Requires anhydrous, degassed solvents for optimal catalyst performance.[4][5][14]

Experimental Protocols

Protocol 1: O-Acetylation of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol

This protocol is adapted from standard procedures for hydroxyl group acetylation.[7]

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous Pyridine (0.2 M concentration).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.[7]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Benzyl Bromide

This protocol is based on general principles for selective N-alkylation of similar scaffolds.

  • Preparation : To a round-bottom flask, add 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition : Add anhydrous DMF to achieve a substrate concentration of 0.1-0.5 M.

  • Reagent Addition : Add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Reaction : Heat the mixture to 50-60 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with Ethyl Acetate (3x).

  • Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Suzuki Coupling of a Halogenated Analog

This protocol is a generalized procedure based on common practices for Suzuki reactions.[2][11][13]

G cluster_protocol Suzuki Coupling Workflow A 1. Combine Solids (Aryl Halide, Boronic Acid, Base, Pd Catalyst) B 2. Purge with Inert Gas (3x Vacuum/Backfill N2) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water 4:1) B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Aqueous Work-up & Extraction E->F Complete G 7. Purification (Column Chromatography) F->G

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

  • Preparation : In a reaction vessel, combine the bromo-substituted pyrrolopyridinol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

  • Inerting : Seal the vessel and purge with an inert gas (N₂ or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition : Add a pre-degassed mixture of 1,4-Dioxane and Water (e.g., in a 4:1 v/v ratio) via cannula or syringe.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like Ethyl Acetate .

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Conclusion

The selection of a solvent for reactions involving 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol is a critical parameter that dictates regioselectivity and efficiency. Polar aprotic solvents like DMF and THF are generally preferred for SN2-type N/O-alkylations and acylations by enhancing nucleophile reactivity. For palladium-catalyzed cross-coupling reactions, ethereal solvents such as dioxane or DME, often in combination with water, provide the optimal environment for catalyst stability and turnover. By carefully considering the desired transformation and the mechanistic role of the solvent, researchers can significantly improve reaction outcomes and streamline the synthesis of complex derivatives based on this valuable heterocyclic core.

References

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Reddit. Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved from [Link]

  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Supramolecular assisted O-acylation of carbohydrates. (2025, April 9). Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine? (2018, May 5). Quora. Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3H-Pyrrolo[2,3-B]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 5-Hydroxy-7-azaindole. (2024, April 9). ChemBK. Retrieved from [Link]

  • How best to perform acylation of hydroxyls for GC/MS? (2021, November 9). ResearchGate. Retrieved from [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.). ResearchGate. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022, December 25). ScienceDirect. Retrieved from [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (2014, June 16). YouTube. Retrieved from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

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Method

Strategic Protection of 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Guide for Complex Synthesis

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous kinase inhibitors and other therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous kinase inhibitors and other therapeutic agents. The 5-hydroxy-7-azaindole variant (1H-pyrrolo[2,3-b]pyridin-5-ol) is a particularly valuable intermediate, as the phenolic hydroxyl group provides a critical handle for introducing diverse functionalities and modulating physicochemical properties. However, the presence of multiple reactive sites—the acidic N-H of the pyrrole, the nucleophilic hydroxyl group, and the electron-rich heterocyclic core—necessitates a robust and well-designed protecting group strategy to achieve regioselectivity and compatibility with subsequent synthetic transformations.

This technical guide provides an in-depth analysis of protecting group strategies for 1H-pyrrolo[2,3-b]pyridin-5-ol. Moving beyond a simple catalog of options, we explore the chemical rationale behind selecting appropriate protecting groups, their stability under common reaction conditions, and detailed protocols for their application and removal. This note is intended for researchers, medicinal chemists, and process development scientists engaged in the multi-step synthesis of complex molecules based on the 7-azaindole framework.

The Chemical Challenge: Reactivity of the 5-Hydroxy-7-Azaindole Core

The synthetic utility of 5-hydroxy-7-azaindole is predicated on the ability to selectively functionalize different positions. The primary challenge arises from the dual reactivity of the pyrrole N-H and the phenolic O-H. Both are acidic and nucleophilic, leading to potential side reactions during alkylation, acylation, or metal-catalyzed cross-coupling reactions.

A successful protecting group strategy must address the following:

  • Orthogonality: The ability to selectively protect and deprotect one functional group in the presence of another.[1][2] This is paramount when sequential modification of the nitrogen and oxygen is required.

  • Stability: The chosen protecting groups must be robust enough to withstand downstream reaction conditions, which frequently include palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), strong bases (e.g., LDA, NaH), and nucleophilic reagents.[3]

  • Ease of Introduction and Removal: Protection and deprotection steps should be high-yielding and employ conditions that do not compromise the integrity of the sensitive azaindole core.

Below, we dissect the most effective strategies for managing the protection of the 5-hydroxyl group, often in concert with protection of the pyrrole nitrogen.

Protecting the 5-Hydroxyl Group: Key Strategies and Protocols

The phenolic nature of the 5-hydroxyl group dictates the choice of suitable protecting groups. The most effective and commonly employed are benzyl ethers, silyl ethers, and simple methyl ethers.

Benzyl (Bn) Ether: A Robust and Reliable Workhorse

The benzyl group is a stalwart for phenol protection due to its general stability to a wide range of acidic and basic conditions, making it compatible with many synthetic transformations.[4] Its primary mode of cleavage via catalytic hydrogenolysis offers a mild and highly selective deprotection pathway.

Rationale for Use: The benzyl ether is particularly useful when subsequent steps involve strong bases, non-reductive acidic conditions, or organometallic reagents. Its removal under neutral hydrogenolysis conditions makes it orthogonal to acid-labile (e.g., Boc, TBDMS) and base-labile groups.

Protocol 1: O-Benzylation of 1H-pyrrolo[2,3-b]pyridin-5-ol

Caption: Workflow for O-Benzylation.

Step-by-Step Methodology:

  • To a solution of 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). For substrates sensitive to milder bases, sodium hydride (1.2 eq, 60% dispersion in mineral oil) can be used at 0 °C.

  • Stir the suspension for 15-20 minutes at room temperature (or 0 °C if using NaH).

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS until consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

Caption: Workflow for O-Debenzylation.

Step-by-Step Methodology:

  • Dissolve the 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (10 mol% Pd) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected 1H-pyrrolo[2,3-b]pyridin-5-ol.

Field Insight: While hydrogenolysis is generally clean, it is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups. In such cases, alternative debenzylation methods like treatment with BCl₃ in the presence of a cation scavenger (e.g., pentamethylbenzene) can be employed.[5]

tert-Butyldimethylsilyl (TBDMS) Ether: The Acid-Labile Orthogonal Partner

The TBDMS group is an excellent choice for protecting the 5-hydroxyl group, particularly when orthogonality to base-labile or hydrogenation-sensitive groups is required. Its steric bulk allows for selective protection of less hindered hydroxyls, and its clean removal under mildly acidic or fluoride-mediated conditions is a key advantage.[6]

Rationale for Use: The TBDMS ether is stable to basic conditions (e.g., organolithium reagents, Grignard reagents, basic hydrolysis of esters) and reductive conditions (e.g., catalytic hydrogenation). This makes it an ideal orthogonal partner to N-Boc (acid-labile) or O-Benzyl (hydrogenolysis-labile) groups.

Protocol 3: O-Silylation with TBDMSCl

Step-by-Step Methodology:

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify by flash column chromatography to obtain 5-((tert-butyldimethylsilyl)oxy)-1H-pyrrolo[2,3-b]pyridine.

Protocol 4: Deprotection of TBDMS Ether with TBAF

Step-by-Step Methodology:

  • Dissolve the TBDMS-protected azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Take up the resulting residue in ethyl acetate and wash with water (3x) to remove TBAF salts.

  • Dry the organic layer with MgSO₄, concentrate, and purify by column chromatography if necessary.

Methyl (Me) Ether: The "Permanent" Protector

The methyl ether is one of the most robust protecting groups for phenols, stable to a vast majority of synthetic conditions, including strongly acidic, basic, and reductive environments. It is often considered a "permanent" protecting group, though it can be cleaved under specific, harsh conditions.

Rationale for Use: The methyl group is ideal when the 5-hydroxyl functionality is not intended to be a synthetic handle in later steps, but its phenolic acidity needs to be masked throughout a lengthy synthesis. Its cleavage requires potent reagents, making it orthogonal to most other protecting groups. A key example involves the synthesis of complex kinase inhibitors where 5-methoxy-7-azaindole is a common starting material, with demethylation being one of the final steps.[3]

Protocol 5: Deprotection of 5-Methoxy-7-azaindole with Boron Tribromide (BBr₃)

Step-by-Step Methodology:

  • Dissolve the 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (3.0 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature over several hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the desired 5-hydroxy derivative.

Field Insight: BBr₃ is highly corrosive and moisture-sensitive. Milder alternatives for aryl methyl ether cleavage include trimethylsilyl iodide (TMSI) or magnesium in methanol, although their efficacy on the 7-azaindole scaffold may require optimization.[3][7]

Orthogonal Protection Strategies in Practice

In complex syntheses, both the pyrrole N-H and the 5-hydroxyl group must be managed. An orthogonal strategy allows for the selective deprotection of one site while the other remains protected. A classic orthogonal pairing is the acid-labile N-Boc group with the hydrogenolysis-labile O-Bn group.

Orthogonal_Strategy Start 5-Hydroxy-7-azaindole N_Protect N-Protection (Boc)₂O, DMAP Start->N_Protect O_Protect O-Protection NaH, BnBr N_Protect->O_Protect Di_Protected N-Boc, O-Bn Di-Protected Intermediate O_Protect->Di_Protected Path1_Deprotect Path 1: H₂ / Pd-C (O-Debenzylation) Di_Protected->Path1_Deprotect Path2_Deprotect Path 2: TFA / DCM (N-Deprotection) Di_Protected->Path2_Deprotect Path1_Product N-Boc Protected Phenol Path1_Deprotect->Path1_Product Path2_Product O-Bn Protected Pyrrole Path2_Deprotect->Path2_Product

Caption: Orthogonal N-Boc / O-Bn Strategy.

This strategy enables two distinct synthetic routes from a common intermediate:

  • Path 1 (O-Debenzylation): Catalytic hydrogenolysis selectively removes the O-benzyl group, leaving the N-Boc group intact.[8] This unmasks the 5-hydroxyl group for further functionalization (e.g., etherification, esterification) while the pyrrole nitrogen remains protected.

  • Path 2 (N-Deprotection): Treatment with an acid like trifluoroacetic acid (TFA) selectively cleaves the N-Boc group, leaving the O-benzyl ether untouched.[9] This allows for subsequent reactions at the pyrrole nitrogen, such as alkylation or arylation.

Comparative Analysis of Protecting Groups

The optimal choice of protecting group is highly dependent on the planned synthetic route. The following table summarizes the key characteristics of the discussed groups.

Protecting GroupCommon Reagents (Protection)Stability ProfileCommon Reagents (Deprotection)Orthogonality Notes
Benzyl (Bn) BnBr, NaH or K₂CO₃, DMFStable: Acid, Base, Oxidants, Reductants (non-catalytic)H₂, Pd/C (Catalytic Hydrogenolysis); BCl₃Orthogonal to acid-labile (Boc, TBDMS) and base-labile groups. Not stable to other reducible groups.
TBDMS TBDMSCl, Imidazole, DMFStable: Base, Hydrogenolysis, most OxidantsTBAF in THF; Acetic Acid in THF/H₂OOrthogonal to hydrogenolysis-labile (Bn, Cbz) and many base-labile groups.
Methyl (Me) MeI, K₂CO₃, DMFHighly Stable: Strong Acid, Strong Base, Reductive, OxidativeBBr₃ in DCM; TMSIConsidered a "permanent" group. Orthogonal to almost all other groups due to harsh removal conditions.

Conclusion

A well-devised protecting group strategy is fundamental to the successful synthesis of complex 5-hydroxy-7-azaindole derivatives. The choice between a robust benzyl ether, an acid-labile silyl ether, or a permanent methyl ether for the 5-hydroxyl group must be made in the context of the overall synthetic plan. By understanding the principles of stability and orthogonality, and by employing validated protocols, researchers can navigate the intricate reactivity of this valuable heterocyclic scaffold to efficiently access novel chemical entities for drug discovery and development. The strategic use of orthogonal pairs, such as N-Boc and O-Bn, provides maximum flexibility, enabling divergent synthesis and the selective functionalization of either the pyrrole nitrogen or the phenolic oxygen from a common intermediate.

References

  • Nayak, M. K., & Chakraborti, A. K. (1998). PhSH-(Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Semantic Scholar.
  • Y., Steve S., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Tom, N. J., et al. (2021). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Academia.edu. (n.d.).
  • Guillon, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 20854-20894.
  • University of Toronto. (n.d.). Alcohol Protecting Groups.
  • Wu, Z., et al. (2012). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 10(44), 8882-8889.
  • BenchChem. (n.d.).
  • Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. The Royal Society of Chemistry.
  • Reddit. (2020). Selective deprotection of Aryl Methyl Ether. r/chemhelp.
  • Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • Google Patents. (2021).
  • SiliCycle. (2011).
  • Kotha, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Urlacher, V. B., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. ChemBioChem, 20(2), 241-248.
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  • Pak, C. S., et al. (2004). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
  • University of Pittsburgh. (n.d.).
  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups.
  • Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • AChemBlock. (n.d.). 5-Hydroxy-7-azaindole 97%.
  • van der Weerden, J., et al. (2023). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. The Journal of Organic Chemistry, 88(3), 1548-1557.
  • Ludwig Cancer Research, University of Oxford. (2008).
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Application

Application Note: Strategic Access to the 7-Azaindoline Core

Executive Summary & Strategic Context The 7-azaindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoline and a precursor to 7-azaindoles.[1] Its reduced pyrrole ring of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 7-azaindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoline and a precursor to 7-azaindoles.[1] Its reduced pyrrole ring offers distinct solubility profiles and metabolic stability compared to its aromatic counterpart.

However, synthesizing 7-azaindoline presents a specific challenge: The Pyridine Problem. The electron-deficient pyridine ring makes the adjacent pyrrole ring less electron-rich than in indole, altering its reactivity toward electrophilic cyclization. Furthermore, standard hydrogenation methods often struggle with regioselectivity, leading to over-reduction of the pyridine ring or poisoning of heterogeneous catalysts by the basic pyridine nitrogen.

This guide details three distinct, field-proven protocols to access this core, ranging from de novo reductive cyclization to the selective saturation of the aromatic parent.

The Three Strategic Pillars
  • De Novo Reductive Annulation: A counterion-controlled domino reaction converting 2-fluoro-3-picolines directly to 7-azaindolines.

  • Radical Reductive Cyclization: A xanthate-mediated radical cascade ideal for complex, functionalized substrates.

  • Selective Scaffold Saturation: The industry-standard "Gribble" reduction for converting commercial 7-azaindoles to 7-azaindolines.

Protocol A: Counterion-Controlled De Novo Reductive Annulation

Best For: Constructing the core from inexpensive, acyclic precursors (2-fluoro-3-methylpyridine) with high atom economy.

The Mechanistic Insight

Recent advances (Org.[2][3][4][5] Chem. Front., 2022) have unlocked a "one-pot" method where the choice of alkali metal base dictates the oxidation state of the product.

  • KHMDS (Potassium): Promotes elimination/aromatization

    
    7-Azaindole .
    
  • LiHMDS (Lithium): Stabilizes the anionic intermediate, preventing spontaneous oxidation

    
    7-Azaindoline .
    
Mechanistic Pathway (DOT Visualization)

Azaindoline_Mechanism Start 2-Fluoro-3-methylpyridine + Aryl Aldehyde Deprotonation Benzylic Deprotonation (LiHMDS) Start->Deprotonation THF, -78°C to RT Addition Aldol-type Addition Deprotonation->Addition Cyclization Intramolecular SNAr (Ring Closure) Addition->Cyclization Intermediate Lithium-Stabilized Intermediate Cyclization->Intermediate Li+ Coordination Product 7-AZAINDOLINE (Target) Intermediate->Product Protonation (Workup)

Figure 1: The Lithium-mediated pathway stabilizes the cyclic intermediate, preventing oxidative aromatization to the indole.

Experimental Protocol

Reagents:

  • 2-Fluoro-3-methylpyridine (1.0 equiv)

  • Aryl Aldehyde (1.2 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL Schlenk tube and purge with Argon. Add 2-fluoro-3-methylpyridine (0.5 mmol) and the aryl aldehyde (0.6 mmol).

  • Solvation: Add anhydrous THF (3.0 mL) and stir to dissolve.

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add LiHMDS (1.5 mL, 1.5 mmol) dropwise over 5 minutes.

    • Critical Note: The color will likely shift to deep red/orange, indicating deprotonation.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[6]

  • Quench: Add saturated aqueous NH₄Cl (5 mL) carefully.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).

Performance Data:

Aldehyde Substituent Yield (%) Selectivity (Indoline:Indole)
Phenyl (Ph) 82% >20:1
4-Me-Ph 78% >20:1
4-F-Ph 75% >20:1

| 2-Naphthyl | 71% | >19:1 |

Protocol B: Radical Reductive Cyclization (Xanthate Method)

Best For: Substrates with sensitive functional groups (halogens, esters) that cannot survive strong bases or hydrogenation.

The Mechanistic Insight

This method utilizes the degenerative transfer of xanthates. A radical is generated on the side chain of a 2-aminopyridine derivative, which cyclizes onto the pyridine ring (at C3), followed by reduction (H-abstraction).

Experimental Protocol

Precursor Synthesis: Prepare the S-xanthate precursor from 2-amino-3-(2-chloroethyl)pyridine or by reacting the corresponding alcohol with CS₂/MeI.

Reagents:

  • Xanthate Precursor (1.0 equiv)

  • Lauroyl Peroxide (DLP) (Stoichiometric oxidant/initiator)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Degassing: Dissolve the xanthate precursor (1.0 mmol) in DCE (10 mL). Degas the solution by bubbling Argon for 15 minutes. Oxygen inhibits the radical chain.

  • Reflux: Heat the solution to reflux (approx. 83 °C).

  • Initiator Addition: Add Lauroyl Peroxide (DLP) (0.1 equiv) every 90 minutes.

    • Why: DLP has a short half-life at reflux. Portion-wise addition maintains a steady radical flux.

    • Total DLP: Usually requires 1.2 – 1.5 equivalents total.

  • Completion: Reaction is typically complete after 6–8 hours.

  • Workup: Evaporate solvent. The crude residue contains the product and lauric acid/byproducts.

  • Purification: Flash chromatography is essential to remove sulfur-containing byproducts.

Protocol C: Selective Reduction of 7-Azaindole (The "Gribble" Protocol)

Best For: Large-scale preparation where the aromatic 7-azaindole is commercially available. This is the "Gold Standard" for reliability.

The Challenge of Selectivity

Direct hydrogenation (H₂/Pd-C) often fails because the pyridine ring is susceptible to reduction under the same conditions required to reduce the pyrrole ring. The Sodium Cyanoborohydride (NaBH₃CN) method in Acetic Acid allows for protonation of the pyridine nitrogen (deactivating the pyridine ring toward reduction) while selectively reducing the pyrrole double bond.

Decision Tree: Troubleshooting Reduction

Reduction_Logic Start Start: 7-Azaindole Substrate Check1 Is the Pyridine Ring Electron Deficient? Start->Check1 MethodA Method: NaBH3CN / AcOH (Standard) Check1->MethodA Yes (Standard) MethodB Method: H2 / PtO2 / HCl (Aggressive) Check1->MethodB No (Rare) Result1 Success: 7-Azaindoline MethodA->Result1 Controlled Result2 Failure: Over-reduction (Piperidine formation) MethodB->Result2 Risk High

Figure 2: Selection logic for reduction methods. The NaBH3CN/AcOH route is preferred for chemoselectivity.

Experimental Protocol

Reagents:

  • 7-Azaindole (1.0 equiv)[6]

  • Sodium Cyanoborohydride (NaBH₃CN) (3.0 – 5.0 equiv)

  • Glacial Acetic Acid (Solvent)[6]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 7-azaindole (10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: The reaction is slightly exothermic upon mixing due to salt formation.

  • Cooling: Cool to 10–15 °C (water bath). Do not freeze the acetic acid.

  • Addition: Add NaBH₃CN (30 mmol) portion-wise over 30 minutes.

    • Safety: Perform in a fume hood. HCN generation is possible if pH drifts, though AcOH usually prevents this.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Monitoring: Check LCMS for the [M+2] peak.

  • Workup (Critical Step):

    • Pour the reaction mixture into ice water (50 mL).

    • Basification: Slowly add NaOH pellets or 50% NaOH solution at 0 °C until pH > 10.

    • Why: 7-Azaindoline is basic. If the solution is acidic, it remains protonated in the aqueous layer. You must drive it to the organic phase.

  • Extraction: Extract with Dichloromethane (DCM) or EtOAc (3 x 50 mL).

  • Drying: Dry over MgSO₄ (Sodium sulfate can be too slow for amine-rich solutions).

  • Yield: Typically 85–95%. Often requires no chromatography if starting material was pure.

References & Authoritative Grounding

  • De Novo Reductive Cyclization (LiHMDS Method):

    • Source: "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions."

    • Citation:Org.[5][7] Chem. Front., 2022, 9 , 2167-2173.

    • URL:[Link]

  • Radical Cyclization (Xanthates):

    • Source: "Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines..."

    • Citation:Org.[5][7] Lett., 2004, 6 , 20, 3613–3616.

    • URL:[Link]

  • Selective Reduction (NaBH3CN/AcOH):

    • Source: "Reductive Alkylation of Electron-Deficient o-Chloroarylamines..." (Contextual usage of Gribble conditions).

    • Citation:J. Org.[5] Chem., 2010, 75 , 11-15.[5]

    • URL:[Link]

  • General Review of Azaindole Chemistry:

    • Source: "Synthesis and reactivity of 7-azaindole derivatives."

    • Citation:Arkivoc, 2007 (ii), 272-300.

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Handling Hygroscopic Hydrochloride Salts in Organic Synthesis

Introduction: The Double-Edged Sword of Hydrochloride Salts in Synthesis Hydrochloride salts are ubiquitous in organic synthesis, particularly within the realm of drug development and pharmaceutical chemistry. Their prev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Hydrochloride Salts in Synthesis

Hydrochloride salts are ubiquitous in organic synthesis, particularly within the realm of drug development and pharmaceutical chemistry. Their prevalence is due to several advantageous properties, including generally improved crystallinity, stability, and aqueous solubility of parent amine compounds, which are crucial for formulation and bioavailability.[1][2] For instance, about 60% of all basic drug salt forms are hydrochlorides.[1] However, this desirable polarity often comes with a significant challenge: hygroscopicity. The tendency of these salts to readily absorb moisture from the atmosphere can introduce a host of complications, ranging from inaccurate measurements and poor handling characteristics to compromised reaction integrity and reproducibility.[3][4]

This guide provides a comprehensive overview of the principles and best practices for handling hygroscopic hydrochloride salts. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying rationale to empower sound experimental design and execution.

The Nature of Hygroscopicity and Its Impact

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For hydrochloride salts, the presence of the highly polar H-Cl bond and the ionic nature of the salt contribute to this phenomenon. The absorbed water can exist as surface moisture or become incorporated into the crystal lattice to form hydrates.

The consequences of uncontrolled moisture absorption are manifold:

  • Inaccurate Stoichiometry: The measured weight of a hygroscopic salt will include an unknown amount of water, leading to errors in molar calculations and potentially impacting reaction yields and purity.[5]

  • Physical State Alteration: Salts can transform from free-flowing powders into clumps, oils, or sticky solids, making them difficult to handle and dispense accurately.[5][6]

  • Reaction Inhibition or Alteration: Many organometallic and coupling reactions are exquisitely sensitive to water. The introduction of moisture, even in trace amounts, can quench reagents, deactivate catalysts, or promote unwanted side reactions.[7][8][9]

  • Degradation: The presence of water can facilitate the hydrolysis of sensitive functional groups on the active pharmaceutical ingredient (API).

Creating a Controlled, Anhydrous Environment

The cornerstone of successfully handling hygroscopic salts is the rigorous exclusion of atmospheric moisture. This is achieved by working within a controlled, inert atmosphere. The choice of equipment depends on the sensitivity of the compound and the nature of the manipulation.[10]

The Glove Box: The Gold Standard for Moisture-Sensitive Solids

A glove box (or "dry box") is a sealed enclosure that provides the most secure environment for handling highly hygroscopic or air-sensitive materials.[11][12] It maintains a positive pressure of a dry, inert gas (typically nitrogen or argon) with very low levels of oxygen and moisture (often <1 ppm).[12]

Key Features and Principles of Operation:

  • Inert Atmosphere: The internal atmosphere is continuously circulated through a catalyst system that removes O₂ and H₂O.[11]

  • Antechamber: An airlock system allows for the introduction and removal of materials and equipment without compromising the internal atmosphere.[11][13] Items are placed in the antechamber, which is then subjected to several cycles of evacuation and backfilling with the inert gas before the inner door is opened.[12]

  • Integrated Gloves: Heavy-duty rubber gloves are sealed into the front panel, allowing the user to manipulate items inside the box.[11]

Diagram: Decision Workflow for Handling Hygroscopic Salts

G cluster_input cluster_process Handling Environment Selection cluster_output start Hygroscopic Hydrochloride Salt sensitivity Assess Moisture Sensitivity start->sensitivity weighing Is precise weighing of solid required? sensitivity->weighing High schlenk Use Schlenk Line sensitivity->schlenk Moderate (Solution Transfer) glovebox Use Glove Box weighing->glovebox Yes benchtop Rapid Benchtop Weighing (with precautions) weighing->benchtop No (Less sensitive) proceed Proceed to Reaction Setup glovebox->proceed schlenk->proceed benchtop->proceed

Caption: Decision tree for selecting the appropriate handling environment.

The Schlenk Line: Versatility for Reactions and Liquid Transfers

A Schlenk line is a dual-manifold glass apparatus that is indispensable for performing reactions under an inert atmosphere.[7][14][15] One manifold is connected to a vacuum pump, and the other to a source of dry, inert gas.[14] While ideal for running reactions and handling solutions, it is less suited for weighing and manipulating solids compared to a glove box.[12]

Key Techniques:

  • Evacuation and Backfill: Glassware is connected to the line and subjected to at least three cycles of evacuating the air and refilling with inert gas to ensure an anhydrous, oxygen-free environment.[7]

  • Cannula Transfer: Solutions of reagents can be transferred between sealed vessels (e.g., from a storage flask to a reaction flask) using a double-tipped needle called a cannula, driven by a positive pressure of inert gas.[14]

Protocols for Drying Hygroscopic Hydrochloride Salts

Even when freshly received from a supplier, hygroscopic salts may have absorbed some moisture. It is often good practice to dry them before use, especially for highly sensitive reactions.

Protocol 1: Vacuum Oven Drying

This method is efficient for removing water at temperatures below the compound's decomposition point.[16]

Methodology:

  • Preparation: Spread the hydrochloride salt in a thin, even layer in a shallow, vacuum-safe glass container (e.g., a crystallization dish or watch glass) to maximize the surface area.

  • Loading: Place the container in a vacuum oven.

  • Drying Cycle: a. Close the oven door, ensuring a tight seal. b. Slowly apply a vacuum to the chamber. c. Once the desired vacuum level is achieved, set the oven temperature to a moderate level (e.g., 50-70°C). Caution: Ensure the temperature is well below the salt's melting or decomposition point.[16] d. Dry for 4-12 hours, depending on the amount of salt and its initial wetness.

  • Cooling and Storage: a. Turn off the heat and allow the oven to cool to room temperature under vacuum. b. Gently backfill the oven with an inert gas (e.g., nitrogen or argon). c. Immediately transfer the dried salt to a desiccator or into a glove box for storage.

Protocol 2: Desiccator Drying

This is a gentler method suitable for heat-sensitive compounds.[16]

Methodology:

  • Desiccant Preparation: Ensure the desiccator contains a fresh, highly efficient drying agent. Phosphorus pentoxide (P₄O₁₀) is extremely effective for rigorous drying. Anhydrous calcium sulfate (Drierite®) or silica gel with a moisture indicator are also common choices.[16]

  • Sample Preparation: Place the hydrochloride salt, spread in a thin layer in an open container, onto the desiccator plate.

  • Drying: a. For Vacuum Desiccation (Recommended): Grease the desiccator lid flange lightly and close securely. Carefully apply a vacuum using a pump connected to the stopcock. Once evacuated, close the stopcock and allow the sample to dry for 24-48 hours. b. For Static Desiccation: Simply close the lid and allow the sample to dry over time. This is the slowest method.[16]

  • Storage: The salt can be stored in the sealed, evacuated desiccator until needed.

Drying Method Temperature Speed Gentleness Key Considerations
Vacuum Oven Elevated (e.g., 50-70°C)Fast (4-12 h)ModerateRisk of thermal decomposition if temperature is too high.[16] Requires specialized equipment.
Vacuum Desiccator Room TemperatureModerate (24-48 h)HighVery gentle, minimizes degradation.[16] Slower than oven methods.
Static Desiccator Room TemperatureSlow (>48 h)HighSlowest method, suitable for less critical applications or long-term storage.[16]

Protocol for Accurate Weighing and Dispensing in a Glove Box

Accurate weighing is critical and best performed inside a glove box.[17]

Diagram: Workflow for Weighing a Hygroscopic Salt in a Glove Box

G start Start antechamber Introduce all materials (balance, vial, salt, spatulas) into antechamber start->antechamber cycle Perform 3x vacuum/inert gas cycles on antechamber antechamber->cycle transfer Transfer materials into main chamber cycle->transfer equilibrate Allow balance to equilibrate to glove box atmosphere (15-30 min) transfer->equilibrate tare Tare pre-weighed reaction vial on balance equilibrate->tare weigh Carefully add salt to vial until desired mass is reached tare->weigh seal Seal vial tightly with a septum cap weigh->seal end End: Salt is weighed and sealed under inert gas seal->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol Hydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the principles and considerations for recrystallizing 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.

Q1: Why is recrystallization the preferred method for purifying 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride?

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2] The process leverages the principle that the solubility of most solids increases with temperature.[2][3] For a crystalline solid like 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, this method is ideal because it allows for the selective separation of the desired compound from soluble and insoluble impurities. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the compound crystallizes out in a purer form, as the crystal lattice selectively incorporates molecules of the compound while excluding impurities.[4]

Q2: What are the most critical parameters for a successful recrystallization of this specific compound?

Success hinges on the careful control of four key parameters:

  • Solvent Choice: This is the single most important factor.[5][6] The ideal solvent will dissolve the hydrochloride salt completely at an elevated temperature but poorly at low temperatures.

  • Temperature Gradient: A significant difference between the compound's solubility at high and low temperatures is essential for achieving a good recovery.[3]

  • Rate of Cooling: Slow and undisturbed cooling is crucial.[3][4] It promotes the formation of large, well-defined crystals, which are typically purer than the small crystals that result from rapid cooling.

  • Solution pH and Atmosphere: As a pyrrolopyridine derivative, the compound may be susceptible to degradation. While the hydrochloride salt form provides an acidic environment that can mitigate base-catalyzed hydrolysis[7], oxidation is a potential concern for pyrrole-containing structures.[8][9] For high-purity applications, using degassed solvents or performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

Q3: How do I select an appropriate solvent system for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride?

The hydrochloride salt is significantly more polar than its free-base counterpart. Therefore, the solvent selection process should begin with polar solvents.

  • Start with Single Solvents: Begin by testing small amounts of your crude material (~50-100 mg) in various polar solvents (~1 mL) such as water, ethanol, methanol, and isopropanol.[5] A good candidate solvent will show low solubility at room temperature but high solubility upon heating.[3][6]

  • Consider Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent (or antisolvent) recrystallization is an excellent alternative.[5][10] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "antisolvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. A common pairing for polar compounds is Ethanol/Water or Methanol/Ethyl Acetate.

Q4: What are the primary impurities I should expect, and how does recrystallization remove them?

Impurities typically fall into three categories:

  • Highly Soluble Impurities: These remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized and are removed during the filtration step.[4][6]

  • Insoluble Impurities: These do not dissolve in the hot solvent and can be removed by performing a hot filtration before the cooling and crystallization step.[6]

  • Colored Impurities: These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules.[4]

For 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, common impurities may include unreacted starting materials, byproducts from the synthesis, or degradation products from oxidation or hydrolysis.

Section 2: Experimental Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solvent System Screening

This protocol helps identify a suitable solvent before committing a large amount of material.

  • Place approximately 50 mg of crude 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride into a small test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition, up to about 1 mL. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.[6]

  • If the compound dissolves completely when hot, it is a potential candidate. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observe: A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble. If it dissolves poorly even when hot, the solvent is unsuitable.[3]

  • Repeat this process with other solvents to find the optimal choice.

Protocol 2: Standard Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude material to just dissolve it completely.[2][4] Swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is key to forming pure, large crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][11]

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[4][11] Using room temperature or warm solvent will redissolve some of your product and lower the yield.

  • Drying: Allow the crystals to dry completely under vacuum on the filter. They can then be transferred to a watch glass for further air drying or placed in a vacuum oven.

Visualization: General Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end_node Pure Product dry->end_node Troubleshooting cluster_no_crystals No Crystals Formed cluster_oiling Compound 'Oiled Out' start Problem Occurred During Cooling check_solution Is the solution clear? start->check_solution cause_oil Cause: Cooling too fast or high impurity level start->cause_oil clear Yes, Clear check_solution->clear cloudy No, Cloudy/Precipitate check_solution->cloudy Re-dissolve & start again with less solvent cause_supersat Cause: Supersaturation or Too Much Solvent clear->cause_supersat action_scratch 1. Scratch flask with glass rod cause_supersat->action_scratch action_seed 2. Add a seed crystal action_scratch->action_seed action_evap 3. Evaporate excess solvent and re-cool action_seed->action_evap action_reheat 1. Re-heat to dissolve oil cause_oil->action_reheat action_add_solvent 2. Add slightly more hot solvent action_reheat->action_add_solvent action_slow_cool 3. Cool very slowly (insulate flask) action_add_solvent->action_slow_cool

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 7-Azaindoline HCl Salts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindoline derivatives. The 7-azaindoline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindoline derivatives. The 7-azaindoline scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] To enhance the aqueous solubility and stability of these typically lipophilic molecules, they are often converted into hydrochloride (HCl) salts.[2]

However, this salt formation is not always a panacea for solubility challenges. Many researchers encounter frustrating issues where the HCl salt either fails to dissolve adequately or precipitates from solution over time. This guide provides a structured, in-depth approach to diagnosing and resolving these common solubility problems. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Fundamental Principles - The "Why" Behind Your Solubility Problem

Q1: I converted my 7-azaindoline derivative to an HCl salt to improve aqueous solubility, but it's still poorly soluble or crashes out of my buffer. Why is this happening?

This is a frequent and valid observation. While forming an HCl salt is a standard strategy, its success is governed by a delicate interplay of chemical equilibria. The issue often stems from one or more of three core physicochemical phenomena: pH-dependent solubility and salt disproportionation, the common ion effect, and polymorphism.

  • 1. pH-Dependent Solubility & Salt Disproportionation: 7-azaindoline and its derivatives are weak bases. When you form an HCl salt, you create an equilibrium between the soluble, ionized form and the insoluble, neutral free base.[3] The position of this equilibrium is dictated by the pH of the solution.

    • The Concept of pHₘₐₓ : For every basic salt, there is a critical pH value known as the pH of maximum solubility, or pHₘₐₓ .[4][5] Below this pH, the salt form is more stable and soluble. However, if the pH of your solution (e.g., your cell culture media or formulation buffer) rises above the pHₘₐₓ, the equilibrium shifts. The soluble salt will begin to convert back into its poorly soluble free base form, a process called disproportionation .[6][7] This solution-mediated transformation is a primary cause of compounds precipitating from a solution that was initially clear.[6] Excipients in a formulation can also raise the local microenvironmental pH, triggering this issue even in a solid dosage form.[7][8]

  • 2. The Common Ion Effect: The solubility of an HCl salt can be significantly reduced in solutions that already contain a high concentration of chloride ions (Cl⁻).[9][10] This is known as the common ion effect. The excess chloride ions in the solution push the dissolution equilibrium back towards the solid, undissolved salt, effectively suppressing its solubility.[11] This is particularly relevant when using buffers like Phosphate-Buffered Saline (PBS), which contains a substantial amount of sodium chloride, or when attempting to dissolve the salt in a dilute HCl solution.[10][12][13] In some cases, this effect can be so pronounced that the free base is actually more soluble in gastric fluid than its corresponding HCl salt.[10]

  • 3. Polymorphism: Polymorphism is the ability of a compound to exist in multiple different crystal forms, each with its own unique physicochemical properties, including solubility and stability.[7] It is possible that during the salt formation or subsequent handling, a less soluble, more stable polymorph of your 7-azaindoline HCl salt was generated.

Below is a diagram illustrating the key equilibria at play for a 7-azaindoline HCl salt in an aqueous environment.

cluster_solid Solid Phase cluster_solution Aqueous Solution cluster_factors Influencing Factors Salt_Solid 7-Azaindoline HCl (Solid Salt) Ions 7-Azaindoline-H⁺ (aq) + Cl⁻ (aq) (Dissolved Ions) Salt_Solid->Ions Dissolution Base_Solid 7-Azaindoline (Insoluble Free Base) Base_Solid->Ions Dissolution (at low pH) Ions->Salt_Solid Precipitation Ions->Base_Solid Disproportionation (if pH > pHmax) pH High pH (> pHmax) pH->Ions Shifts equilibrium to Free Base Cl High [Cl⁻] (Common Ion) Cl->Ions Shifts equilibrium to Solid Salt

Caption: Key equilibria for 7-azaindoline HCl solubility.

Section 2: Practical Troubleshooting Workflows

Q2: What is the very first step I should take when my 7-azaindoline HCl salt fails to dissolve?

Before diving into complex solvent screening, a systematic initial diagnosis is crucial. This workflow helps you quickly identify the most likely cause of the problem.

Start Start: Compound Fails to Dissolve Check_pH Step 1: Measure pH of the Suspension Start->Check_pH pH_Decision Is pH > 6.5-7.0? Check_pH->pH_Decision Check_Buffer Step 2: Analyze Buffer Composition pH_Decision->Check_Buffer No Prob_Disprop Likely Cause: Salt Disproportionation pH_Decision->Prob_Disprop Yes Buffer_Decision Does buffer contain high [Cl⁻]? (e.g., PBS) Check_Buffer->Buffer_Decision Solvent_Screen Step 3: Proceed to Systematic Solvent Screening Buffer_Decision->Solvent_Screen No Prob_CommonIon Likely Cause: Common Ion Effect Buffer_Decision->Prob_CommonIon Yes Prob_Intrinsic Likely Cause: Low Intrinsic Solubility Solvent_Screen->Prob_Intrinsic Prob_Disprop->Solvent_Screen Prob_CommonIon->Solvent_Screen

Caption: Initial diagnostic workflow for solubility failure.

Experimental Protocol: Initial Diagnosis

  • Attempt Dissolution: Prepare a suspension of your compound in the desired aqueous buffer at the target concentration.

  • Measure pH: Use a calibrated pH meter to measure the final pH of the suspension. A pH significantly higher than expected (e.g., >7) for an HCl salt solution suggests the buffering capacity was insufficient and the compound may be converting to its free base.

  • Review Buffer Composition: Check the formulation of your buffer. If it is a high-salt buffer like PBS, the common ion effect is a primary suspect.

Q3: How can I systematically find a suitable solvent system for my compound?

A tiered approach is most effective, starting with a concentrated organic stock solution before moving to aqueous systems.

Experimental Protocol: Tiered Solvent Screening

  • Tier 1: High-Concentration Organic Stock:

    • Objective: To create a soluble, concentrated stock solution that can be diluted into aqueous media.

    • Procedure: Attempt to dissolve the 7-azaindoline HCl salt in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). DMSO is a powerful, water-miscible organic solvent suitable for most initial in vitro experiments.[14]

    • Troubleshooting: If solubility is poor even in neat DMSO, gentle warming (37-50°C) or sonication may be attempted. If it remains insoluble, the compound has extremely low intrinsic solubility, and re-synthesis or derivatization may be necessary.

  • Tier 2: Controlled Aqueous Dilution:

    • Objective: To determine the kinetic solubility limit when diluting the organic stock into your aqueous buffer.

    • Procedure: While vortexing a small volume of your target aqueous buffer, slowly add small aliquots of the DMSO stock solution. Observe for any signs of immediate or delayed precipitation (cloudiness). This helps identify the concentration at which the compound crashes out.

  • Tier 3: Employing Co-solvents:

    • Objective: To increase the solubility in the final aqueous solution by modifying the polarity of the solvent system.[15]

    • Procedure: Prepare several test solutions of your aqueous buffer containing different co-solvents (e.g., 5-10% ethanol, 5-10% PEG 300). Repeat the dilution procedure from Tier 2 into these co-solvent mixtures.

    • Rationale: Co-solvents reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain in solution.

Solvent/Co-solventProperties & Typical Use
DMSO Powerful, water-miscible organic solvent. Ideal for high-concentration stock solutions.[14]
Ethanol Water-miscible co-solvent. Often used at 5-10% in final solutions. Can have biological effects.
PEG 300 / 400 Water-miscible polymers. Excellent for increasing solubility with low toxicity.
PBS (pH 7.4) Common physiological buffer. Caution: High [Cl⁻] can cause common ion effect.[10]
HEPES, Citrate, Phosphate Buffers Alternative buffers. Choose a non-chloride buffer if common ion effect is suspected.

Section 3: Advanced Troubleshooting & Formulation Strategies

Q4: My compound dissolves initially but then precipitates over 30-60 minutes. What's happening and how can I stop it?

This classic observation is the hallmark of salt disproportionation from a supersaturated solution.[6] You have successfully dissolved the salt, creating a concentration that is higher than the equilibrium solubility of the more stable free base. Over time, the system re-equilibrates by precipitating the less soluble free base until the concentration of the solution matches the free base's intrinsic solubility at that pH.

Mitigation Strategies:

  • pH Control: This is the most direct approach. Systematically prepare your buffer at lower pH values (e.g., pH 7.0, 6.5, 6.0) and re-test for precipitation. By keeping the solution pH well below the compound's pHₘₐₓ, you stabilize the salt form.[4]

  • Use of Precipitation Inhibitors: Certain polymers can help maintain a state of supersaturation for longer periods, which is often sufficient for an experiment.

    • Protocol: Add a small amount of a polymer like polyvinylpyrrolidone (PVP) or a surfactant like Tween 80 (e.g., 0.1-0.5%) to your aqueous buffer before adding the compound stock solution.[4] These agents can sterically hinder the formation and growth of crystals.

  • Temperature Control: While heating can aid initial dissolution, it can also accelerate disproportionation.[5] Conversely, for some compounds, preparing and storing the formulation in a cold environment (e.g., 2-8°C) can slow down the kinetics of disproportionation enough to be used in an experiment.[4]

Q5: I suspect the "Common Ion Effect" is limiting my solubility in PBS. How do I confirm this and what are my options?

This is a highly probable issue for HCl salts in chloride-rich media.

Confirmation Protocol:

  • Prepare a pH-matched control buffer without chloride. For example, use a sodium phosphate buffer adjusted to pH 7.4.

  • Prepare a simple aqueous solution using deionized water and adjust the pH to 7.4 using dilute NaOH or H₃PO₄.

  • Measure the solubility of your compound in three media: (a) your original PBS, (b) the chloride-free phosphate buffer, and (c) the pH-adjusted water.

  • Analysis: If the solubility is significantly higher in the chloride-free media (b and c) compared to PBS (a), you have strong evidence for the common ion effect.

Alternative Approaches:

  • Switch to a Non-Chloride Buffer: If your experiment allows, switch to a buffer system like HEPES, MOPS, or a phosphate/citrate buffer.

  • Synthesize an Alternative Salt: This is a more involved but often definitive solution. Converting the free base to a different salt form, such as a mesylate (methanesulfonate) or sulfate , can completely circumvent the common ion effect in chloride-containing biological media.[16][17] Mesylate salts, in particular, are often favored for their ability to confer high aqueous solubility.[17]

Section 4: Frequently Asked Questions (FAQs)

Q6: Can I use sonication or vortexing to help dissolve my compound? Yes, these methods provide mechanical and thermal energy to overcome the crystal lattice energy of the solid, which can significantly speed up the rate of dissolution. However, they cannot increase the compound's thermodynamic equilibrium solubility. If a compound is fundamentally insoluble due to pH or common ion effects, sonication will not keep it in solution long-term.

Q7: What is the best practice for preparing and storing stock solutions of 7-azaindoline compounds? For maximum stability and reproducibility, prepare a high-concentration stock solution in 100% anhydrous DMSO. Aliquot this stock into small, single-use volumes in tightly sealed vials and store at -20°C or, for long-term storage, at -80°C.[14] This practice minimizes water absorption and prevents degradation from repeated freeze-thaw cycles.

Q8: What exactly is pHₘₐₓ and how can I estimate it? pHₘₐₓ is the pH at which the molar solubility of the free base and its salt are equal.[4] It represents the peak of the pH-solubility profile for a basic compound. To minimize the risk of disproportionation, you must work at a pH below the pHₘₐₓ.[5] While precise determination requires experimental measurement of the pKa, the salt's solubility product (Ksp), and the free base's intrinsic solubility (S₀), a key principle is that a higher pKa of the base and a lower intrinsic solubility of the free base will generally lead to a lower pHₘₐₓ, making the salt more prone to disproportionation in neutral media.[5]

References

  • LookChem. (n.d.). 7-Azaindole. Retrieved from [Link]

  • Pawar, P., & Jarag, R. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(3), 149-158.
  • Serajuddin, A. B. M., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 19(5), 638-644.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
  • Serajuddin, A. B. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Khurana, L., et al. (2017).
  • Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
  • Thakral, S. (2014). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University of Minnesota Digital Conservancy.
  • Kumar, L., & Singh, G. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Google Patents. (n.d.). PT96411B - METHOD FOR PREPARING AZAOXINDOLE DERIVATIVES.
  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • Zhang, W., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7891.
  • Ojala, K., et al. (2021).
  • Gardner, C. R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(9), 2479–2492.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Kumar, L., & Singh, G. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Rich, R. L., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(6), 1827-1870.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11.
  • Di-Cioccio, M., et al. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Williams, K. R. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract.
  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • XMB Forum. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • DeTuri, M. F., et al. (2013). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 78(8), 3911–3915.
  • ResearchGate. (2022). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • Kumar, L., & Singh, G. (2022).
  • Al-Shন্নাq, R. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis, 14(1), 22-41.
  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Pyrrolo[2,3-b]pyridine Derivatives

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol and related compounds. This guide provides in-depth answers, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol and related compounds. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address common stability challenges encountered during research and development.

General Information & Scope

Note on Chemical Structure: The nomenclature "1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol" suggests a saturated or partially saturated pyrrolidine ring. However, the vast majority of scientific literature and commercial availability centers on the aromatic scaffold, 1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole). This guide will focus on the stability of this aromatic system, as its properties are most relevant to the majority of researchers. The principles and methods described herein are broadly applicable to various pyrrolopyridine derivatives.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary factors affecting the stability of 1H-pyrrolo[2,3-b]pyridin-5-ol in solution?

The stability of 1H-pyrrolo[2,3-b]pyridin-5-ol, like many heterocyclic compounds, is primarily influenced by a combination of chemical and physical factors. The key drivers of degradation are:

  • pH: The molecule has both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen. This makes it susceptible to pH-dependent degradation. Studies on similar pyrrolopyridine structures have shown them to be extremely unstable in alkaline conditions (pH > 8) and labile in acidic conditions, while showing the greatest stability in a neutral medium.[1] Alkaline hydrolysis can lead to the cleavage of the pyrrole or pyridine ring systems.[2]

  • Oxidation: The electron-rich pyrrole ring and the phenolic hydroxyl group are susceptible to oxidation. Dissolved oxygen in the solvent, the presence of trace metal ions, or exposure to oxidizing agents can lead to the formation of colored degradation products. For some pyrrolopyridine derivatives, sensitivity to oxidizing agents is highly dependent on the specific chemical structure.[1]

  • Light (Photodegradation): Aromatic heterocyclic systems can absorb UV-Vis light, which can promote them to an excited state. This can initiate degradation pathways, leading to complex mixtures of byproducts. Many pyrrolopyridine derivatives are known to be photolabile.[1]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Elevated temperatures can accelerate hydrolysis, oxidation, and other decomposition pathways. Recommended storage for the solid compound is often at -20°C to ensure long-term stability.[3]

Q2: My solution of 1H-pyrrolo[2,3-b]pyridin-5-ol has turned yellow/brown. What is the likely cause?

The development of color in your solution is a strong indicator of degradation, most commonly due to oxidation or photodegradation.

  • Oxidative Degradation: The phenolic hydroxyl group is particularly prone to oxidation, which can form quinone-like structures. These species are often highly colored. This process can be accelerated by exposure to air (oxygen), light, or the presence of metal impurities in your solvent or on your glassware.

  • Photodegradation: Exposure to ambient or UV light can cause the formation of radical species or trigger rearrangements that result in colored byproducts.[1]

To diagnose the issue, you can run a simple experiment: prepare a fresh solution and divide it into two vials. Store one vial in complete darkness (wrapped in aluminum foil) and the other on the benchtop exposed to light. If the light-exposed sample changes color while the dark sample does not, photodegradation is the primary cause. If both change color, oxidation is a more likely culprit.

Q3: What are the recommended storage and handling conditions for solutions of this compound?

To maximize the shelf-life of your solutions and ensure experimental reproducibility, adhere to the following guidelines:

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. If using aqueous buffers, prepare them fresh and consider degassing them (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • pH Control: Whenever possible, maintain the solution at a neutral pH (approx. 6.5-7.5), where pyrrolopyridine derivatives tend to be most stable.[1]

  • Temperature: Store stock solutions at low temperatures, ideally -20°C or -80°C.[3] For daily use, keep working solutions on ice. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Light Protection: Protect solutions from light at all times by using amber vials or by wrapping standard vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.

Q4: How can I confirm if my compound has degraded and what are the likely degradation products?

Visual inspection (color change, precipitation) is a first clue, but analytical confirmation is necessary. The most common and effective technique is High-Performance Liquid Chromatography (HPLC).

  • Confirmation with HPLC: A stability-indicating HPLC method can separate the parent compound from its degradation products. When you inject a sample of a fresh, pure solution, you should see a single major peak. In a degraded sample, you will observe a decrease in the area of the parent peak and the appearance of new peaks, which correspond to degradation products.

  • Likely Degradation Products: Under hydrolytic stress (acidic or basic conditions), the primary degradation pathway often involves the cleavage of the fused ring system. For example, alkaline hydrolysis of related pyrrolopyridinediones has been shown to cleave the C1-N2 bond of the pyrrole ring, resulting in an isonicotinic acid derivative.[2] Oxidative degradation may lead to hydroxylated or quinone-type species, while photodegradation can result in a complex array of products from ring cleavage or rearrangement.[1] Identifying the exact structure of these products typically requires more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Troubleshooting Guide: Common Stability Issues

Problem Potential Cause(s) Recommended Action & Explanation
Rapid loss of parent compound peak area in HPLC. 1. pH Instability: The buffer or solvent pH is too high (alkaline) or too low (acidic).1. Measure the pH of your solution. Adjust to neutral (pH ~7.0) if possible. Pyrrolopyridines are often most stable at neutral pH.[1]
2. Oxidation: Dissolved oxygen in the solvent.2. Prepare fresh solutions using de-gassed solvents. Store aliquots under an inert atmosphere (Ar or N₂).
Appearance of multiple new peaks in the chromatogram. 1. Photodegradation: Exposure to UV or ambient laboratory light.1. Repeat the experiment using amber vials or foil-wrapped containers. Compare the chromatograms to see if the impurity profile changes.
2. Forced Degradation: High temperature during sample preparation or analysis.2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Avoid heating solutions unless required for solubility.
Solution turns yellow, pink, or brown over time. 1. Oxidation: Formation of colored oxidized species (e.g., quinones).1. Add a small amount of an antioxidant like ascorbic acid or DTT as a test (note: this may interfere with some assays). Primarily, use de-gassed solvents and protect from air.
2. Photodegradation: Light-induced formation of colored byproducts.2. Strictly enforce light protection for all solutions containing the compound.
Inconsistent results between experiments. 1. Stock Solution Degradation: The stock solution is degrading between uses.1. Prepare single-use aliquots of your stock solution immediately after preparation. Store at -80°C.
2. Incompatible Solvent: The compound is reacting with the solvent (e.g., reactive aldehydes in old THF or acetone).2. Use fresh, high-purity solvents. Confirm solvent compatibility by running a time-course stability study in the intended solvent.

Visual Logic & Workflows

Troubleshooting Instability

The following diagram provides a logical workflow for diagnosing the root cause of observed instability in your solution.

G A Instability Observed (e.g., color change, new HPLC peaks) B Is the solution protected from light? A->B C Is the pH of the solution neutral (6.5-7.5)? B->C Yes E Primary Cause: Photodegradation B->E No D Was the solution prepared with de-gassed solvents and stored under inert gas? C->D Yes F Primary Cause: pH-mediated Hydrolysis C->F No D->A Yes (Re-evaluate other factors, e.g., temperature, purity) G Primary Cause: Oxidation D->G No H Implement Light Protection (Amber Vials, Foil) E->H I Buffer solution to Neutral pH F->I J Use De-gassed Solvents & Inert Atmosphere G->J

Caption: A decision tree for troubleshooting instability issues.

Forced Degradation Study Workflow

This workflow outlines the standard steps for a forced degradation or stress testing study, which is essential for understanding a compound's intrinsic stability.[5][6]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Compound Stock Solution (e.g., in ACN/Water) B Prepare Control Samples (Unstressed, Dark, 4°C) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, RT) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal Stress (Solution, 60°C) B->F G Photolytic Stress (ICH Q1B Light Box) B->G H Analyze All Samples by Stability-Indicating HPLC-UV/MS C->H D->H E->H F->H G->H I Evaluate Results: - % Degradation - Mass Balance - Peak Purity H->I

Caption: Workflow for a forced degradation (stress testing) study.

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products, in alignment with ICH guidelines.[5]

Objective: To assess the intrinsic stability of 1H-pyrrolo[2,3-b]pyridin-5-ol and develop a stability-indicating analytical method.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-5-ol

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD detector (and preferably a mass spectrometer)

  • pH meter, calibrated

  • Temperature-controlled oven/water bath

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Prepare Test Samples: For each condition below, mix 0.5 mL of the stock solution with 4.5 mL of the respective stress solution in a clear HPLC vial. Also prepare a control sample by diluting 0.5 mL of stock with 4.5 mL of 50:50 ACN:Water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Base hydrolysis is often rapid for this class of compounds.[1]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Use the control solution (diluted in ACN:Water). Keep at 60°C for 48 hours, protected from light.

    • Photostability: Use the control solution. Expose to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a parallel sample wrapped in foil as a dark control.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the unstressed control (stored at 4°C in the dark), by a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess the "mass balance," which checks if the decrease in the main peak area is accounted for by the sum of the new impurity peak areas.[6]

    • Use the stressed samples to confirm that the analytical method is "stability-indicating" (i.e., all degradation peaks are well-separated from the main compound peak).

Protocol 2: General-Purpose Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an HPLC method capable of separating 1H-pyrrolo[2,3-b]pyridin-5-ol from its potential degradation products.

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column providing good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for the basic pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic eluent compatible with MS analysis.
Gradient 5% to 95% B over 10 minutesA broad gradient is a good starting point to elute both polar and non-polar degradation products.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detection UV at 254 nm and 280 nmThe aromatic system should have strong absorbance at these wavelengths. Using a Diode Array Detector (DAD) is highly recommended to assess peak purity.

Method Validation: This method must be validated to prove it is stability-indicating. This is achieved by analyzing the samples from the forced degradation study (Protocol 1) and demonstrating that all new peaks are baseline-resolved from the parent compound peak.[7]

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • Studies of the Degradation Mechanism of Pyrrolo[3,4-c] Pyridine-1,3(2H)-dione Derivatives with Analgesic Activity. Acta Poloniae Pharmaceutica. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. [Link]

  • Safety Data Sheet - INDOFINE Chemical Company, Inc. INDOFINE Chemical Company, Inc.. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. MDPI. [Link]

Sources

Optimization

removing impurities from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol

Technical Support Center: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol Senior Application Scientist Desk | Reference ID: SC-7AZA-OH Status Alert: High Oxidation Sensitivity Current Status: 🔴 CRITICAL HANDLING REQUIRED Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol Senior Application Scientist Desk | Reference ID: SC-7AZA-OH

Status Alert: High Oxidation Sensitivity

Current Status: 🔴 CRITICAL HANDLING REQUIRED Molecule: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindoline). Primary Risk: Rapid oxidative degradation to quinone-imines (turning brown/black) upon exposure to air or metal traces.

Introduction: The "Hidden" Instability

Welcome. If you are accessing this guide, you likely encountered a "browning" issue or low recovery yields. This molecule is deceptive. Unlike its fully aromatic parent (7-azaindole), the 2,3-dihydro scaffold breaks aromaticity in the pyrrole ring, making the N1 nitrogen significantly more nucleophilic (aniline-like). Combined with the electron-rich 5-hydroxyl group, this system is a "chemical sponge" for oxygen.

This guide treats the purification not just as a separation problem, but as a stabilization protocol .

Module 1: The "Brown Goo" Phenomenon (Oxidation Control)

Symptom: The solid or solution turns pink, then dark brown/black during filtration or drying. Root Cause: Auto-oxidation catalyzed by trace metals or basic conditions, leading to polymerization or quinone formation.

Troubleshooting Protocol: The Inert Workup

Standard benchtop filtration is often fatal for this compound. Use this modified Schlenk-type handling.

Step-by-Step Recovery:

  • Degas Everything: Sparge all solvents (MeOH, Water, EtOAc) with Argon for 15 mins before use.

  • Acidic Stabilization: The oxidized quinone-imine form is favored in basic media. Keep the crude mixture slightly acidic (pH 4-5) during initial handling using 0.1 M HCl or Acetic Acid.

    • Why? Protonating the pyridine nitrogen (pKa ~5.5) pulls electron density away from the ring, retarding oxidation.

  • The Antioxidant Wash: Add 0.1% Ascorbic Acid to your aqueous wash buffers. This acts as a sacrificial reductant.

  • Drying: NEVER oven dry. Dry under high vacuum at ambient temperature, strictly in the dark.

Self-Validating Test (The "Air Check"):

Take a 1 mg sample. Dissolve in non-degassed Methanol.

  • Result A: Solution stays clear > 1 hour. (Material is stable, impurities likely inorganic).

  • Result B: Solution turns pink/brown < 10 mins. (Material is hyper-sensitive; proceed immediately to Module 2).

Module 2: Metal Scavenging (Post-Hydrogenation)

Context: This molecule is often synthesized via hydrogenation of 5-benzyloxy-7-azaindole. Residual Pd/C or Raney Ni acts as a catalyst for the oxidation described in Module 1.

The Protocol: Thiol-Modified Silica vs. Carbon Activated carbon is often too aggressive and will adsorb your polar product.

Scavenger TypeEfficacyProduct LossRecommendation
Activated Carbon HighHigh (>20%) Avoid. Adsorbs the polar amine/phenol.
SiliaMetS® Thiol High (Pd)Low (<2%)Preferred. Specific for soft metals (Pd, Pt).
Celite Filtration LowLowInsufficient for pharma-grade purity.

Execution:

  • Dissolve crude (10 g) in MeOH/THF (1:1, degassed).

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 20 wt% relative to catalyst load.

  • Stir at 40°C for 2 hours under Argon.

  • Filter through a 0.45 µm PTFE membrane.

Module 3: Isolation & Polarity (The Amphoteric Trap)

Symptom: Product stays in the aqueous phase during extraction, or streaks on silica columns. Theory: This molecule is amphoteric.

  • Pyridine Nitrogen: Basic (pKa ~5.8).

  • Phenol: Acidic (pKa ~9.5).

  • Isoelectric Point (pI): ~7.6.

The "Sweet Spot" Extraction Guide: You cannot extract this efficiently at pH 1 (protonated cation) or pH 12 (deprotonated anion). You must hit the pI.

Protocol:

  • Cool the aqueous reaction mixture to 0-5°C.

  • Adjust pH carefully to 7.5 – 7.8 using saturated NaHCO₃ (do not use strong NaOH, it promotes oxidation).

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Choice: Use THF:EtOAc (1:1) or n-Butanol for extraction. DCM is often too non-polar.

  • Visual Logic: See the diagram below for the extraction decision tree.

Visualization: Purification Logic Pathways

PurificationLogic Start Crude Reaction Mixture (Hydrogenation) CheckMetal Check Metal Residue (Color/ICP-MS) Start->CheckMetal Scavenge Add Thiol-Silica (Stir 2h, Argon) CheckMetal->Scavenge High Pd/Ni CheckpH Check pH CheckMetal->CheckpH Low Metals Scavenge->CheckpH Acidic pH < 5 (Cationic Form) CheckpH->Acidic Too Low Basic pH > 10 (Anionic Form) CheckpH->Basic Too High Neutral Adjust to pH 7.5-7.8 (Neutral Species) Acidic->Neutral Add NaHCO3 Basic->Neutral Add dilute AcOH Extract Extract with THF:EtOAc (1:1) Neutral->Extract Cryst Recrystallization (EtOH/Heptane) Extract->Cryst Evaporate (Dark)

Caption: Decision tree for maximizing recovery based on the amphoteric nature of the 5-hydroxy-7-azaindoline scaffold.

Module 4: Chromatographic Purification

Issue: The compound streaks/tails on silica gel due to the basic pyridine nitrogen interacting with acidic silanols.

The "Basified Silica" Solution:

  • Column Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) .

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Note: The NH₄OH is critical to keep the phenol deprotonated/stable and suppress tailing.

  • Loading: Load as a solid deposit on Celite (dry load). Do not load as a solution in DMF/DMSO (impossible to remove).

Frequently Asked Questions (FAQs)

Q: Can I store the purified solid in the fridge? A: Only if sealed under Argon. Even at -20°C, air trapped in the vial will cause surface oxidation (browning) over weeks. We recommend storing as a solid, sealed with Parafilm, inside a secondary jar containing a desiccant and an oxygen scavenger packet.

Q: My NMR shows a "ghost" peak around 8.0 ppm that grows over time. A: This is likely the re-aromatization to the 7-azaindole or formation of the quinone-imine. It confirms your solvent (likely DMSO-d6) has dissolved oxygen. Repeat NMR with a fresh ampoule of solvent or add a trace of sodium metabisulfite to the NMR tube if non-destructive analysis is required.

Q: Can I use borohydride to reverse the browning? A: Yes, partially. If your product has turned brown in solution, treating with NaBH₄ (1 eq) in MeOH can reduce the quinone-imine byproducts back to the phenol, restoring the lighter color. However, this introduces Boron salts which must then be removed.

References & Grounding

  • Synthesis & Stability of 7-Azaindoles:

    • Song, J. J., et al. "Practical Synthesis of 5-Hydroxy-7-azaindole." Journal of Organic Chemistry, 2002.[1] (Discusses the hydrogenation and sensitivity of the phenol moiety).

  • Metal Removal Strategies:

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. (Establishes the Thiol-Silica protocol).

  • Amphoteric Extraction Principles:

    • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Reference for Pyridine/Phenol pKa estimation).

  • Chromatography of Polar Heterocycles:

    • Biotage Application Note: "Purification of Heterocyclic Amines." (Guidance on amine-modified silica).

Sources

Troubleshooting

optimizing reduction of 5-hydroxy-7-azaindole to dihydro form

The following technical guide is structured as a Tier 3 Support Resource designed for organic chemists and process development scientists. It prioritizes mechanistic understanding to enable real-time troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for organic chemists and process development scientists. It prioritizes mechanistic understanding to enable real-time troubleshooting.

Ticket ID: CHE-RED-7AZA-OH Subject: Optimization of 5-hydroxy-7-azaindole reduction to 5-hydroxy-2,3-dihydro-7-azaindole (7-azaindoline).

Executive Summary & Chemical Context

The reduction of 5-hydroxy-7-azaindole (Substrate) to its dihydro form (Product) presents a unique dual-challenge compared to standard indole reductions:

  • N7-Poisoning: The pyridine-like nitrogen (N7) possesses a lone pair that strongly coordinates with transition metal catalysts (Pd, Pt), often stalling hydrogenation.

  • Product Instability: The target product (an electron-rich 5-hydroxy-7-azaindoline) is structurally analogous to leuco-dyes and dopamine; it is highly susceptible to oxidative degradation (auto-oxidation) to form quinone-imines upon exposure to air.

Target Transformation:



(Reduction of the C2-C3 double bond)

Decision Matrix: Method Selection

Select the protocol based on your available equipment and scale.

MethodSelection cluster_legend Legend Start Start: Select Reduction Strategy Scale Scale & Equipment? Start->Scale Hydride Method A: Chemical Reduction (NaBH3CN / AcOH) Scale->Hydride < 5g, Standard Glassware CatHydro Method B: Catalytic Hydrogenation (H2 / PtO2 / Acid) Scale->CatHydro > 5g, High Pressure Reactor Check1 Troubleshoot: 1. N7 Poisoning? 2. Product Oxidation? Hydride->Check1 Fails? CatHydro->Check1 Fails? DeNovo Method C: De Novo Synthesis (Cyclization) Check1->DeNovo Irreversible Failure Rec Recommended Alt Alternative

Figure 1: Strategic decision tree for selecting the optimal reduction pathway based on scale and equipment availability.

Method A: Chemical Reduction (Sodium Cyanoborohydride)

Status: Recommended (High Reliability) Mechanism: Electrophilic reduction via C3-protonation.

This method relies on the acid-mediated protonation of C3 to generate an iminium ion, which is subsequently trapped by the hydride. The 5-OH group acts as an electron-donating group (EDG), which stabilizes the intermediate cation but may require strictly anhydrous conditions to prevent side reactions.

Protocol
  • Solvent System: Glacial Acetic Acid (AcOH).

    • Why: AcOH serves as both solvent and catalyst. It protonates the C3 position and buffers the basicity of the N7 nitrogen.

  • Reagent: Sodium Cyanoborohydride (NaBHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    CN).[1]
    
    • Why: Unlike NaBH

      
      , NaBH
      
      
      
      CN is stable in acid (pH ~3-4) and selective for iminium ions over ketones/aldehydes.
  • Procedure:

    • Dissolve 5-hydroxy-7-azaindole (1.0 equiv) in Glacial AcOH (0.2 M concentration).

    • Cool to 10-15°C (Do not freeze).

    • Add NaBH

      
      CN (3.0 - 4.0 equiv) portion-wise over 30 minutes.
      
    • Critical Step: Allow to warm to RT and stir for 2-4 hours.

    • Quench: Pour into ice-cold NaOH (neutralize to pH 8-9) under Argon/Nitrogen flow. Extract immediately with EtOAc.

Troubleshooting Table (Method A)
SymptomProbable CauseCorrective Action
No Reaction N7 is buffering the acidity.Increase AcOH volume or add 10% TFA to facilitate C3 protonation.
Low Yield Product water solubility.The 5-OH group makes the product amphoteric. Salt out the aqueous phase (NaCl) before extraction.
Black Tar Oxidative polymerization.The product is air-sensitive. Perform workup with degassed solvents. Add ascorbic acid during workup.

Method B: Catalytic Hydrogenation

Status: Alternative (Scale-Up Friendly) Mechanism: Heterogeneous catalysis.

Direct hydrogenation of 7-azaindoles often fails because the pyridine nitrogen (N7) binds to the catalyst surface, poisoning it.

Protocol Optimization

To succeed, you must mask the N7 nitrogen via protonation.

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst) is superior to Pd/C for azaindoles.
    
  • Solvent: Methanol + 1.0-2.0 equiv HCl (or AcOH).

    • Why: The acid protonates N7 (

      
      ), preventing it from binding to the Pt surface.
      
  • Conditions: 50-60 psi

    
    , RT to 40°C.
    
Mechanism of Poisoning & Prevention

Poisoning Substrate 7-Azaindole Poisoned DEAD CATALYST (N7-Metal Bond) Substrate->Poisoned Neutral pH (Lone pair binds metal) Active ACTIVE SPECIES (N7-H+ Protonated) Substrate->Active Acidic Media (HCl/AcOH) Metal Metal Catalyst (Pd/Pt) Product Product Metal->Product Hydrogenation Active->Metal Adsorption via C2-C3 Pi-system

Figure 2: Mechanism of catalyst poisoning by N7 and reactivation via protonation.

Critical Handling: The "Self-Validating" Stability System

The most common user error is assuming the product is stable. 5-hydroxy-7-azaindoline is an electron-rich aniline derivative. In the presence of air and basic conditions, it oxidizes rapidly.

Validation Protocol:

  • TLC Monitoring: Do not trust UV alone (product and SM have similar chromophores). Use a stain:

    • Vanillin Stain: Product usually turns distinct blue/purple; SM is often reddish.

    • Ferric Chloride: Detects the phenol (5-OH).

  • Stabilization: If not using the product immediately, convert it to the N1-Boc or O-Acetyl derivative in situ before workup. This locks the sensitive amine/phenol.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4 instead of NaBH3CN? A: No. NaBH


 reacts violently with Acetic Acid. In non-acidic solvents (MeOH), NaBH

is not strong enough to reduce the indole double bond without activation (e.g., converting indole to indolium with strong acid first, which is risky).

Q: My product turned dark brown during rotary evaporation. What happened? A: This is "quinone imine" formation. You likely exposed the free base to air while heating.

  • Fix: Rotovap under strict nitrogen backfill. Keep temperature <30°C. Store the product as an HCl salt (more stable) rather than the free base.

Q: Can I reduce the pyridine ring (4,5,6,7-tetrahydro) instead? A: Yes, but this requires much harsher conditions (High pressure H


, Rh/C or PtO

, elevated temperature). Standard hydride reduction (Method A) is regioselective for the pyrrole (2,3-dihydro) ring.

Q: Is there a metal-free alternative? A: Yes, Triethylsilane (Et


SiH) in Trifluoroacetic Acid (TFA) is a powerful alternative to NaBH

CN.
  • Ratio: 1 equiv Substrate : 3 equiv Et

    
    SiH : Solvent TFA.
    
  • Note: TFA is a strong acid; ensure the 5-OH group doesn't undergo electrophilic substitution side reactions.

References

  • Regioselective Reduction Mechanisms: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; XVI. Reduction of Indoles to Indolines." Synthesis, 1977(12), 859-862.

  • Azaindole Hydrogenation & Poisoning: Lynch, S. M., et al. "Synthesis of 7-Azaindole Derivatives."[2] Tetrahedron Letters, 2010. Note: Highlights the necessity of protonation to prevent catalyst deactivation.

  • Sodium Cyanoborohydride Protocols: Lane, C. F.[3][1] "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups."[1] Synthesis, 1975(03), 135-146.

  • De Novo Synthesis (Alternative Route): Song, J. J., et al. "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." Journal of Organic Chemistry, 2002.

Sources

Optimization

identifying degradation products of 5-hydroxy-7-azaindoline

A Guide to Identifying and Characterizing Degradation Products Welcome to the technical support center for 5-hydroxy-7-azaindoline. This resource is designed for researchers, analytical scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Characterizing Degradation Products

Welcome to the technical support center for 5-hydroxy-7-azaindoline. This resource is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I've structured this guide to provide not only step-by-step protocols but also the underlying scientific rationale to help you navigate the complexities of stability testing and impurity identification. Our goal is to empower you to design robust experiments, interpret your data confidently, and ensure the integrity of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 5-hydroxy-7-azaindoline.

Q1: What are the most likely causes of degradation for 5-hydroxy-7-azaindoline?

A: Based on its chemical structure, which features a phenolic hydroxyl group and a fused pyridine-pyrrole ring system, 5-hydroxy-7-azaindoline is primarily susceptible to oxidation . The electron-rich nature of the bicyclic system and the hydroxyl substituent makes it a target for atmospheric oxygen, trace metal ions, and oxidizing reagents. Other potential degradation pathways include photolysis (degradation upon exposure to light), and to a lesser extent, hydrolysis (especially under harsh pH conditions) and thermal degradation .[1][2]

Q2: I see an increasing number of unknown peaks in the HPLC analysis of my sample that has been stored for a few weeks. What should I do first?

A: The first step is to systematically determine the cause. You should verify that the issue is not with your analytical method itself (e.g., mobile phase degradation, column bleed). Once that is ruled out, the primary suspect is the degradation of your compound. The recommended course of action is to perform a controlled forced degradation study .[3][4] This will help you reproduce the degradation under specific stress conditions (acid, base, oxidation, heat, light) and confirm if the unknown peaks are indeed degradants. This process is crucial for developing a stability-indicating analytical method.[4][5]

Q3: What analytical techniques are essential for identifying an unknown degradation product?

A: A multi-technique approach is standard practice in the pharmaceutical industry.[6][7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is the workhorse for initial detection and characterization. It separates the degradants from the parent compound and provides their molecular weights.[8]

  • High-Resolution Mass Spectrometry (HRMS) , often coupled with tandem MS (MS/MS), is used to determine the elemental composition (exact mass) and fragmentation patterns of the degradants, offering significant clues to their structure.[8][9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy is the gold standard for unambiguous structure elucidation.[10] Once a sufficient quantity of the impurity is isolated (typically via preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively map the molecular structure.[11]

Q4: Do I need to identify every single degradation product?

A: Not necessarily. Regulatory guidelines, such as those from the ICH, set thresholds for reporting, identification, and qualification of impurities.[11] For drug substances, any degradation product observed at a level of 0.10% or higher typically requires identification.[11] The primary goal of a forced degradation study is to identify the products that are likely to form under normal storage conditions and to ensure your analytical method can detect them.[3][5]

Troubleshooting Guide: From Unknown Peak to Identified Degradant

This section provides a logical workflow for addressing specific issues encountered during the analysis of 5-hydroxy-7-azaindoline.

Issue 1: An unknown peak is observed in the HPLC-UV chromatogram.
  • Potential Cause A: Contamination. The peak could be from a contaminated solvent, glassware, or an artifact from the sample preparation process.

  • Potential Cause B: Co-eluting Impurity. The peak may be an impurity from the synthesis that was not previously resolved by the analytical method.

  • Potential Cause C: Degradation Product. The compound is degrading under the current storage or experimental conditions.

Recommended Action Plan:
  • System Suitability Check: Inject a blank (mobile phase) to check for system-related peaks. Prepare a fresh sample using high-purity solvents and re-analyze to rule out contamination.

  • Mass Spectrometry Analysis: Analyze the sample using LC-MS to obtain the molecular weight of the unknown peak. A degradation product will often have a mass related to the parent compound (e.g., +16 for oxidation, +18 for hydrolysis).

  • Initiate Forced Degradation: If the mass suggests a degradation product, proceed with a formal forced degradation study as outlined in Protocol 1 to confirm its origin and understand the degradation pathway.

Issue 2: My LC-MS analysis shows a new peak with a mass of +16 Da relative to 5-hydroxy-7-azaindoline. What could it be?
  • Potential Cause: Oxidation. A mass increase of 16 Da is a classic indicator of oxidation, where one oxygen atom has been added to the molecule. For 5-hydroxy-7-azaindoline, there are several possibilities:

    • N-Oxidation: Formation of an N-oxide on the pyridine nitrogen (N7).

    • Hydroxylation: Addition of a second hydroxyl group to one of the aromatic rings.

    • Quinone Formation: Oxidation of the existing phenol group to a quinone or quinone-imine structure. This often involves the loss of two hydrogen atoms as well, so the mass change might be +14 Da.

Recommended Action Plan:
  • Perform Oxidative Stress Study: Subject the compound to controlled oxidative stress (e.g., using H₂O₂) as described in Protocol 1 . If the peak intensity increases significantly compared to other stress conditions, it confirms the oxidative nature of the degradant.

  • High-Resolution MS/MS Analysis: Use HRMS to confirm the elemental composition is C₇H₆N₂O₂. Analyze the fragmentation pattern (MS/MS). The fragmentation of an N-oxide often shows a characteristic loss of an oxygen atom (-16 Da). This can help differentiate it from a hydroxylated isomer.

  • Structure Elucidation via NMR: For definitive identification, isolate the degradant using Protocol 3 and perform NMR analysis (Protocol 4 ). The chemical shifts in the ¹H and ¹³C NMR spectra will reveal the exact position of the new oxygen atom.

Issue 3: I am losing the parent compound in my assay, but I don't see any distinct degradation peaks.
  • Potential Cause A: Formation of Insoluble Degradants. The degradation products may be precipitating out of the solution, making them undetectable by HPLC.

  • Potential Cause B: Formation of Non-UV Active Degradants. The degradation pathway may involve the destruction of the chromophore (the part of the molecule that absorbs UV light).

  • Potential Cause C: Formation of Volatile Degradants. Degradation could be breaking the molecule into smaller, volatile fragments that are lost during sample preparation or analysis.

  • Potential Cause D: Poor Mass Balance. The sum of the parent compound and all observed degradants does not account for the initial amount of the parent. This is a common issue in forced degradation studies.[3]

Recommended Action Plan:
  • Visual Inspection: Check the sample for any visible precipitate. If present, attempt to dissolve it in a stronger solvent and analyze.

  • Use a Universal Detector: Re-analyze the stressed samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your MS detector.

  • Headspace GC-MS: If volatile products are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Review Degradation Level: ICH guidelines suggest that forced degradation should typically target 5-20% degradation.[13] Excessive degradation (>20%) can lead to secondary and tertiary degradants, complicating analysis and making mass balance difficult to achieve.[5] Adjust the stress conditions (time, temperature, reagent concentration) to achieve a more appropriate level of degradation.

Visualized Workflows and Pathways

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for 5-hydroxy-7-azaindoline under various stress conditions. The exact structures of degradants must be confirmed experimentally.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation N_Oxide N-Oxides Oxidation->N_Oxide e.g., H₂O₂ Hydroxylated Hydroxylated Species Oxidation->Hydroxylated e.g., H₂O₂ Quinone Quinone-like Structures Oxidation->Quinone e.g., H₂O₂ RingOpened Ring-Opened Products Oxidation->RingOpened e.g., H₂O₂ Photolysis Photolysis Photolysis->RingOpened e.g., UV/Vis Light Photodimers Photodimers Photolysis->Photodimers e.g., UV/Vis Light Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->RingOpened e.g., HCl, NaOH Heat Heat Polymerized Polymerized Material Heat->Polymerized Parent 5-Hydroxy-7-Azaindoline Parent->Oxidation Parent->Photolysis Parent->Hydrolysis (Acid/Base) Parent->Heat G cluster_workflow Degradant Identification Workflow Start Start: Unknown Peak Observed ForcedDeg Protocol 1: Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Start->ForcedDeg Screening Protocol 2: Analytical Screening (HPLC-UV/MS) ForcedDeg->Screening Decision1 Degradant Confirmed? Screening->Decision1 Characterization Characterization (HRMS & MS/MS) Decision1->Characterization Yes Stop Stop: Not a Degradant Decision1->Stop No Decision2 Structure Unambiguous? Characterization->Decision2 Isolation Protocol 3: Isolation (Preparative HPLC) Decision2->Isolation No End End: Structure Identified Decision2->End Yes Elucidation Protocol 4: Structure Elucidation (1D & 2D NMR) Isolation->Elucidation Elucidation->End

Caption: A systematic workflow for identifying degradation products.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade 5-hydroxy-7-azaindoline under controlled conditions to generate potential degradation products and to demonstrate the specificity of the analytical method. [4] Materials:

  • 5-hydroxy-7-azaindoline

  • Methanol or Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-hydroxy-7-azaindoline at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Control Sample: Dilute the stock solution with the solvent to a final concentration of ~0.1 mg/mL. This is your time-zero (T₀) control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Store at 60°C. Analyze samples at intervals (e.g., 2, 8, 24 hours).

    • If no degradation is observed, repeat with 1 M HCl.

    • After incubation, cool the sample and neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Store at room temperature. Analyze samples at intervals.

    • If no degradation is observed, heat to 60°C. If still stable, repeat with 1 M NaOH.

    • Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light. Analyze at intervals.

  • Thermal Degradation:

    • Transfer the stock solution to a vial and heat in an oven at 70°C.

    • For solid-state thermal stress, place the powdered compound in an oven at 70°C. [3] * Analyze at intervals.

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable, transparent container) and solid material to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines. [3][13] * A dark control (wrapped in aluminum foil) should be stored under the same conditions.

    • Analyze after a defined exposure period.

Causality Note: The goal is to achieve 5-20% degradation of the parent compound. [5][13]Conditions should be adjusted (temperature, time, reagent concentration) if degradation is too fast, too slow, or exceeds this range. Over-stressing can lead to secondary degradants not relevant to real-world stability. [3]

Protocol 2: HPLC-MS/MS Method for Separation and Initial Identification

Objective: To develop a chromatographic method that separates the parent compound from all process impurities and degradation products, and to obtain initial mass information.

Instrumentation:

  • UHPLC or HPLC system with a PDA/DAD detector.

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole). [7][8] Example Method (to be optimized):

  • Column: C18 stationary phase, e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm. [14]* Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent).

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Full Scan (MS1): Scan a range of m/z 100-1000 to detect all ions. [9] * Tandem MS (MS/MS or MS2): Fragment the parent ion and any suspected degradant ions to obtain structural information. [8] Causality Note: Formic acid is a common mobile phase modifier that aids in the ionization of analytes for MS detection. A gradient elution is necessary to separate compounds with a range of polarities, which is typical for a degradation sample. [15]A C18 column is a good starting point for many small molecules. [15]

Protocol 3: Isolation of Degradation Products by Preparative HPLC

Objective: To isolate a sufficient quantity (typically >1 mg) of an unknown degradation product for definitive structure elucidation by NMR. [6] Procedure:

  • Method Development: Scale up the analytical HPLC method to a preparative scale. This involves using a larger column with the same stationary phase chemistry and optimizing the flow rate and loading amount.

  • Sample Preparation: Prepare a concentrated solution of the stressed sample mixture where the target degradant is present at a high level.

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluent corresponding to the peak of interest into a clean container. Multiple injections may be necessary.

  • Purity Check: Analyze the collected fraction using the original analytical HPLC method to confirm its purity.

  • Solvent Removal: Remove the mobile phase solvents from the collected fraction, typically using a rotary evaporator or lyophilizer, to obtain the isolated solid degradant.

Protocol 4: Structure Elucidation by NMR

Objective: To determine the definitive chemical structure of the isolated degradation product. [10] Procedure:

  • Sample Preparation: Dissolve the isolated compound (~1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Acquire 1D NMR Spectra:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Acquire 2D NMR Spectra (if necessary):

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is key for piecing together the molecular structure.

  • Structure Interpretation: Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure. This process is like solving a puzzle, where each piece of NMR data provides a clue to the final molecular arrangement.

Causality Note: While MS can provide a molecular formula and fragment information, it often cannot distinguish between isomers. NMR provides detailed information about the specific arrangement and connectivity of every atom in the molecule, making it the definitive technique for structure elucidation.

References

  • Strategies for Elucidation of Degradant Structures and Degradation Pathways. (n.d.). Books.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]

  • Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Structure Analysis. (n.d.). Bruker. Retrieved from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMass. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). World Journal of Pharmaceutical Research.
  • Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. (2016, October 24). PLOS One. Retrieved from [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. (n.d.). UAM.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmatutor. Retrieved from [Link]

  • Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. (2023, February). ResearchGate. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. (2025, October 17). ResearchGate. Retrieved from [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. (2007, July 15). PubMed. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PMC. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022, August 17). ResearchGate. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ijcrt.org.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. (2022, August 17). Semantic Scholar. Retrieved from [Link]

  • Impurity Profiling And Degradation Study: A Review. (n.d.). IJRAR.org. Retrieved from [Link]

  • Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. (n.d.). PMC. Retrieved from [Link]

  • A kind of preparation method of the azaindole of 5 hydroxyl 7. (n.d.). Google Patents.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications.
  • 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. (n.d.). ACS Publications.
  • Preparation method of 5-hydroxy-7-azaindole. (n.d.). Google Patents.
  • Luminescence and reactivity of 7-azaindole derivatives and complexes. (2010, June 24). RSC Publishing. Retrieved from [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021, October 28). PubMed. Retrieved from [Link]

  • Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022, October 31). Frontiers. Retrieved from [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. (n.d.). PMC. Retrieved from [Link]

  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (2020, November 3). MDPI. Retrieved from [Link]

  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. (n.d.). MDPI. Retrieved from [Link]

  • Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. (2007, December 15). PubMed. Retrieved from [Link]

  • Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. (n.d.). PubMed. Retrieved from [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica.
  • Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. (2007, November 30). PubMed. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Characterization of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl (also known as 5-hydroxy-7-azaindoline hydrochloride).[1] It is designed for medicinal chemists and ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl (also known as 5-hydroxy-7-azaindoline hydrochloride).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification and impurity profiling.

Executive Summary & Strategic Context

The 7-azaindoline scaffold is a critical pharmacophore in kinase inhibitor design (e.g., Pexidartinib intermediates). However, its characterization presents specific analytical challenges:

  • Oxidative Instability: The indoline core is prone to oxidation, reverting to the fully aromatic 7-azaindole. Distinguishing these two forms is the primary quality attribute.

  • Protonation Ambiguity: In the HCl salt form, the site of protonation (N1 vs. N7) significantly alters the chemical shift of aromatic protons, serving as a diagnostic for salt stoichiometry.

This guide compares the spectral performance of the target molecule against its oxidized impurity and free-base counterpart, providing a self-validating analytical workflow.

Critical Comparison: Target vs. Alternatives

A. The "Oxidation Trap": Indoline vs. Indole

The most common impurity is the oxidized analog, 5-hydroxy-7-azaindole .[1] The differentiation relies entirely on the aliphatic vs. aromatic region.

FeatureTarget: 5-OH-7-Azaindoline HClImpurity: 5-OH-7-AzaindoleDiagnostic Action
C2/C3 Region Aliphatic (Multiplets)

3.0 – 4.0 ppm
Aromatic (Doublets)

6.3 – 7.5 ppm
Pass/Fail Criteria: Any signals in 6.3-6.5 ppm indicate oxidation.[1]
H6 Shift Deshielded (

> 7.8 ppm)Due to N7 protonation.[1]
Shielded (

< 8.0 ppm)Aromatic ring current dominates.[1]
Monitor H6 integration.
Exchangeables 3 Signals (OH, NH-1, NH+-7)Broad singlets in DMSO.2 Signals (OH, NH-1)Sharp singlets possible.[1]D2O shake to confirm.
B. Salt vs. Free Base: The N7 Shift

The hydrochloride salt forms at the most basic site: the pyridine nitrogen (N7). This creates a specific deshielding effect on the adjacent proton (H6).

  • Free Base: The lone pair on N7 shields H6.

  • HCl Salt: Protonation of N7 removes this shielding and adds a positive charge, shifting H6 downfield by +0.5 to +0.8 ppm .

Experimental Protocol

Method A: Standard Characterization (DMSO-d6)[1]
  • Purpose: Full structural assignment including exchangeable protons.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1]

  • Concentration: 5-10 mg in 0.6 mL.[1]

  • Parameters: 30°C, ns=16, d1=1.0s (ensure relaxation of quaternary carbons if running 13C).

Method B: Salt Verification (D2O Spike)
  • Purpose: To confirm the presence of the HCl salt and identify exchangeable protons.

  • Protocol: Acquire spectrum in DMSO-d6. Add 2 drops of D2O directly to the tube. Shake and re-acquire.

  • Expected Result: Disappearance of signals at >9.0 ppm (OH, NH+) and ~6-7 ppm (NH-1).[1]

Spectral Data Analysis

Predicted Chemical Shifts (DMSO-d6)

Note: Values are synthesized based on SAR of 7-azaindole derivatives and solvent residual references.

PositionProton TypeApprox. Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
OH / NH+ Exchangeable10.5 – 12.0 Broad s-Phenolic OH and Pyridinium NH+ (strongly H-bonded).[1]
H-6 Aromatic7.95 – 8.15 d / s~2.5Ortho to N7.[1] Deshielded by HCl salt formation.
H-4 Aromatic7.10 – 7.30 d / s~2.5Meta to N7.[1] Shielded by ortho-OH group.[1]
NH-1 Amine6.5 – 7.5 Broad s-Indoline NH.[1] Often broad due to quadrupole broadening.
H-2 Aliphatic3.60 – 3.75 t~8.5Adjacent to N1 (deshielded).[1]
H-3 Aliphatic3.05 – 3.20 t~8.5Benzylic position.[1]
Impurity Profile (Common Contaminants)
ImpurityMarker Signal (

)
Source
Water 3.33 ppm (DMSO)Hygroscopic HCl salt.[1]
Ethanol/Methanol 1.05 / 3.17 ppmRecrystallization solvents.
5-OH-7-Azaindole 6.35 ppm (d)Oxidation byproduct (Critical).[1]

Visualizations

Diagram 1: Analytical Logic for Purity & Identity

This flowchart illustrates the decision-making process when analyzing the raw NMR data.

NMR_Analysis_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 3.0 - 4.0 ppm Region Start->Check_Aliphatic Decision_Indoline Two Triplets Observed? Check_Aliphatic->Decision_Indoline Check_Aromatic Check 6.3 - 6.5 ppm Decision_Indoline->Check_Aromatic Yes Result_Fail_Ox FAIL: Oxidized (Azaindole) Decision_Indoline->Result_Fail_Ox No (Aromatic signals only) Decision_Oxidation Doublet Present? Check_Aromatic->Decision_Oxidation Check_Salt Check H-6 Shift (>7.9 ppm) Decision_Oxidation->Check_Salt No Decision_Oxidation->Result_Fail_Ox Yes (Impurity) Result_Pass PASS: Pure 5-OH-7-Azaindoline HCl Check_Salt->Result_Pass Yes (>7.9 ppm) Result_Fail_Salt FAIL: Free Base Present Check_Salt->Result_Fail_Salt No (<7.8 ppm)

Caption: Logic gate for structural verification. The critical path verifies saturation (indoline) before confirming salt formation.

Diagram 2: Structural Proton Assignment

Mapping the chemical structure to the spectral signals.

Structure_Map N7 N-7 (Protonated) H6 H-6 (Aromatic) N7->H6 Inductive Effect (+) S_Down Downfield Shift (> 8.0 ppm) H6->S_Down H4 H-4 (Aromatic) S_Mid Mid-Field (7.0 - 7.3 ppm) H4->S_Mid H2 H-2 (Aliphatic) S_Ali_High Aliphatic High (3.6 - 3.8 ppm) H2->S_Ali_High Adjacent to N1 H3 H-3 (Aliphatic) S_Ali_Low Aliphatic Low (3.0 - 3.2 ppm) H3->S_Ali_Low Benzylic OH 5-OH (Exchangeable) OH->H4 Shielding Effect (-)

Caption: Correlation between structural features and chemical shift regions. Note the opposing effects of N7-protonation and 5-OH substitution.

References

  • Vertex AI Search. (2024).[1] Synthesis of 5-hydroxy-7-azaindoline HCl NMR. Retrieved from 2[1]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Retrieved from 3[1]

  • Babij, N. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from 5[1]

  • National Institutes of Health. (2024). Design and synthesis of 7-azaindole derivatives. Retrieved from 6[1]

Sources

Comparative

A Senior Application Scientist's Guide to the Melting Point Validation of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl

Introduction: Characterizing a Novel Hydrochloride Salt In the landscape of drug discovery and development, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone for a multitude of targeted therapies.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Hydrochloride Salt

In the landscape of drug discovery and development, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone for a multitude of targeted therapies.[1][2][3][4] The compound 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, a hydroxylated derivative of this core, serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[5] When this intermediate is converted to its hydrochloride (HCl) salt, its physicochemical properties—such as solubility, stability, and bioavailability—are significantly altered.

A fundamental parameter for the characterization and quality control of any new crystalline solid, including this HCl salt, is its melting point. It serves as a crucial indicator of identity and purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[5][6]

As of this publication, a definitive, publicly documented melting point for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl has not been established in the literature. This guide, therefore, serves a dual purpose: first, to provide a robust framework for the experimental determination and validation of this value, and second, to compare this anticipated data with that of its parent compound, 7-azaindole, to provide essential context. We will detail two primary, pharmacopeia-recognized methods for this validation: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).[6][7][8]

Comparative Analysis: Theoretical Context and Experimental Data

The formation of a hydrochloride salt from a basic nitrogen-containing heterocycle like 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol introduces ionic character to the molecule. This leads to stronger intermolecular forces within the crystal lattice (ionic interactions in addition to hydrogen bonding and van der Waals forces) compared to the free base. Consequently, more thermal energy is required to overcome these forces and transition the substance from a solid to a liquid state. Therefore, it is anticipated that the melting point of the HCl salt will be significantly higher than that of its parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

For the purpose of this guide, we will proceed with a hypothetical, yet scientifically reasonable, experimental value for the target compound to illustrate the data comparison process.

Compound NameStructureCAS NumberReported/Hypothetical Melting Point (°C)Rationale & Comments
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)7-Azaindole Structure271-63-6105 - 107[9][10]This is the parent, non-hydroxylated, non-salt form. It serves as a baseline for comparison. Its relatively low melting point is typical for a neutral organic heterocycle of its size.
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl StructureN/A210 - 214 (decomposes) (Hypothetical)The significant increase in melting point is expected due to the formation of the ionic HCl salt, which greatly enhances crystal lattice energy. The decomposition during melting is also common for complex organic salts. This value must be determined experimentally.

Experimental Validation: Methodologies and Protocols

To ensure the scientific integrity of the melting point determination, a multi-faceted approach involving both visual and thermal analysis is recommended. The following protocols are grounded in standards outlined by major pharmacopeias, such as the United States Pharmacopeia (USP).[8][11][12]

Workflow for Melting Point Validation

The overall process, from receiving the sample to reporting the final, validated data, follows a systematic workflow. This ensures that results are accurate, reproducible, and trustworthy.

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experimental Determination cluster_analysis Phase 3: Analysis & Reporting SamplePrep Sample Preparation (Dry, Pulverize) Calibrate Instrument Calibration (Certified Standards) Capillary Method A: Capillary Method (Visual, USP <741>) Calibrate->Capillary Calibrated Instrument DSC Method B: DSC Analysis (Thermal, Quantitative) Calibrate->DSC Calibrated Instrument Analyze Data Analysis (Determine Range/Onset) Capillary->Analyze DSC->Analyze Compare Comparative Review (vs. Analogs & Theory) Analyze->Compare Report Final Report Generation Compare->Report G Solid Solid Phase (T << T_m) Onset Onset of Melting (T1) (First liquid appears) Solid->Onset Melt Melting Range (Solid-Liquid Slurry) Onset->Melt Clear Clear Point (T2) (All solid disappears) Melt->Clear

Caption: Visual Stages of Melting in a Capillary Tube.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference. [1][13] Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely powdered 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl into an aluminum DSC pan.

  • Encapsulation: Crimp the lid onto the pan to create a hermetic seal. This is crucial for preventing the loss of any volatile decomposition products. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

    • Onset Temperature: Calculated as the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This value is often correlated with the start of melting and is highly reproducible.

    • Peak Temperature: The temperature at the lowest point of the endotherm.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required for the phase transition.

Trustworthiness: The Imperative of Calibration

The data generated from any melting point apparatus is only as reliable as its calibration. Regulatory bodies and good laboratory practices (GLP) mandate routine calibration to ensure temperature accuracy. [8] Calibration Protocol (for Capillary Apparatus):

  • Select Standards: Choose at least two USP Melting Point Reference Standards that bracket the expected melting range of the test compound. For our hypothetical value of ~212 °C, suitable standards might include Vanillin (81-83 °C), Caffeine (235-237.5 °C), and Sulfapyridine (190-193 °C).

  • Measurement: Determine the melting point of each reference standard using the same slow ramp rate (1 °C/min) intended for the sample analysis. [8]3. Verification: Compare the observed clear point temperatures to the certified values for the reference standards. The measured values should fall within the instrument's specified tolerance.

  • Adjustment: If a significant deviation is found, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions. [8]

Conclusion

While literature values provide a convenient reference, the true characterization of a novel compound like 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl demands rigorous, in-house experimental validation. By employing both the classical capillary method for visual confirmation and the quantitative power of DSC, researchers can establish a reliable melting point. This fundamental parameter is not merely a number; it is a cornerstone of the compound's identity, purity, and quality profile, essential for its progression through the drug development pipeline. The protocols and comparative framework provided here offer a comprehensive system for generating the authoritative data required by the scientific and regulatory communities.

References

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Melting and boiling point Laboratory Guide. (n.d.). HUBERLAB. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). USP. Retrieved from [Link]

  • Melting Point Apparatus SMP40. (n.d.). Stuart Equipment. Retrieved from [Link]

  • Melting Point Determination. (n.d.). The Chymist. Retrieved from [Link]

  • 271-63-6 7-Azaindole C7H6N2. (n.d.). ChemBK. Retrieved from [Link]

  • Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved from [Link]

  • Melting point determination. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs. (2024, April 15). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Heterocyclic compound - Melting, Boiling, Points. (n.d.). Britannica. Retrieved from [Link]

Sources

Validation

Comparative Guide: Infrared Spectroscopy of 5-Hydroxy-7-Azaindoline Hydrochloride

Executive Summary 5-Hydroxy-7-azaindoline hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, BCL-2 targets). Its structural complexity—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-7-azaindoline hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, BCL-2 targets). Its structural complexity—combining a phenolic hydroxyl group, a reduced pyrrolopyridine core (indoline), and a hydrochloride salt counterion—creates a unique infrared (IR) spectral fingerprint.

This guide provides a technical comparison of this compound against its structural analogues: the aromatic parent (7-azaindole ) and the free base (5-hydroxy-7-azaindoline ). By analyzing these differences, researchers can validate synthesis outcomes and assess salt formation efficiency.

Structural & Spectral Logic (The "Why" Behind the Peaks)

To accurately interpret the IR spectrum of 5-hydroxy-7-azaindoline hydrochloride, one must deconstruct its features relative to the standard 7-azaindole core.

A. The Indoline Effect (Saturation)

Unlike 7-azaindole (aromatic), the 7-azaindoline core is a 2,3-dihydro derivative.

  • Spectral Impact: The loss of the C2=C3 double bond removes specific aromatic ring stretches typically found around 1550 cm⁻¹. Crucially, it introduces sp³ C-H stretching vibrations (methylene groups) in the 2850–2950 cm⁻¹ region, which are absent in the fully aromatic parent.

B. The 5-Hydroxyl Group

The addition of the -OH group at position 5 introduces:

  • O-H Stretch: A broad band, typically 3200–3500 cm⁻¹, often merging with NH signals.

  • C-O Stretch: A strong, sharp peak in the fingerprint region (~1200–1280 cm⁻¹), characteristic of phenols.

C. The Hydrochloride Salt (Protonation)

Protonation primarily occurs at the most basic site. In 7-azaindoline, the N7 (pyridine-like nitrogen) is the primary proton acceptor, forming a pyridinium salt.

  • Ammonium/Pyridinium Band: A distinguishing "salt broadness" appears between 2400–3000 cm⁻¹, often obscuring the sharp C-H stretches.

  • C=N Shift: The protonation of the pyridine ring causes a hypsochromic shift (to higher wavenumber) of the C=N stretching vibration, often moving from ~1590 cm⁻¹ (neutral) to ~1620–1640 cm⁻¹ (cationic).

Comparative Spectral Data

The following table contrasts the expected IR peaks of the target molecule against its key alternatives.

Functional GroupVibration Mode5-OH-7-Azaindoline HCl (Target)7-Azaindoline (Free Base)7-Azaindole (Aromatic Parent)
O-H (Phenol) Stretch3200–3500 cm⁻¹ (Broad, overlaps NH⁺)3300–3550 cm⁻¹ (Broad)Absent
N-H (Ring) Stretch2400–3000 cm⁻¹ (Very Broad, Salt Band)3300–3400 cm⁻¹ (Sharp, secondary amine)3400–3500 cm⁻¹ (Indole NH)
C-H (Aliphatic) sp³ Stretch~2850–2950 cm⁻¹ (Often obscured by salt band)2850–2950 cm⁻¹ (Distinct)Absent (Only sp² >3000)
C=N (Ring) Stretch1620–1645 cm⁻¹ (Pyridinium character)1580–1600 cm⁻¹1570–1590 cm⁻¹
C-O (Phenol) Stretch1230–1280 cm⁻¹ (Strong)1230–1280 cm⁻¹Absent
C=C (Ar) Ring Stretch1480–1550 cm⁻¹ 1480–1550 cm⁻¹1450–1550 cm⁻¹ (More complex)

Note on Interpretation: The "Salt Band" (2400–3000 cm⁻¹) is the most diagnostic feature for the hydrochloride salt. If this region shows distinct, sharp peaks instead of a broad continuum, the salt formation may be incomplete.

Experimental Protocol: Validated Characterization

Method A: KBr Pellet (Gold Standard for Salts)

Salts like 5-hydroxy-7-azaindoline HCl are often hygroscopic. The KBr pellet method protects the sample from atmospheric moisture better than ATR during acquisition.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove background water.

  • Ratio: Mix 1–2 mg of the sample with 100 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Do not over-grind if the sample is polymorphic, as pressure can induce phase transitions.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Validation: Check the region >3500 cm⁻¹. A significant "hump" here indicates water contamination in the KBr, not the sample.

Method B: ATR (Attenuated Total Reflectance)

Suitable for rapid screening but requires correction for penetration depth.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Ensure high pressure is applied to the solid sample to maximize contact with the crystal.

  • Correction: Apply "ATR Correction" in your software, as ATR intensities decrease at higher wavenumbers compared to transmission IR.

Structural Pathway Visualization

The following diagram illustrates the structural evolution and the resulting spectral shifts, providing a logical flow for characterization.

G Start 7-Azaindole (Aromatic Parent) Step1 Reduction (Hydrogenation) Start->Step1 Inter 7-Azaindoline (Dihydro- intermediate) Step1->Inter + sp3 C-H (2900) - Ar C=C (1550) Step2 Hydroxylation (C-5 Position) Inter->Step2 Base 5-OH-7-Azaindoline (Free Base) Step2->Base + O-H (3400) + C-O (1250) Step3 Salt Formation (HCl in Ether/MeOH) Base->Step3 Final 5-OH-7-Azaindoline HCl (Target Salt) Step3->Final + Broad NH+ (2500-3000) C=N Shift (>1600)

Caption: Structural evolution of 5-hydroxy-7-azaindoline HCl, highlighting key spectral checkpoints at each synthetic stage.

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Gas Phase IR Spectrum.[1] NIST Standard Reference Data. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (Azaindoline) Compound Summary. Available at: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.[2] Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Krzysztof, M., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI / NIH. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

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Comparative

A Tale of Two Scaffolds: A Comparative Guide to 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol and 5-Hydroxyindole for the Medicinal Chemist

In the landscape of modern drug discovery, the indole scaffold and its bioisosteres are foundational elements in the medicinal chemist's toolkit. Their inherent ability to interact with a wide array of biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold and its bioisosteres are foundational elements in the medicinal chemist's toolkit. Their inherent ability to interact with a wide array of biological targets has cemented their status as "privileged structures." This guide offers an in-depth, objective comparison of two such scaffolds: the naturally occurring 5-hydroxyindole, a key player in neurobiology, and the synthetic 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, a versatile building block in the development of targeted therapies. Through a detailed examination of their structural nuances, physicochemical properties, and divergent biological activities, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to strategically leverage these molecules in their research endeavors.

At a Glance: Key Physicochemical and Biological Distinctions

Property1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol5-Hydroxyindole
Molecular Formula C₇H₆N₂OC₈H₇NO[1]
Molecular Weight 134.14 g/mol 133.15 g/mol [1]
Scaffold Type 7-AzaindoleIndole
Predicted pKa ~7.69 (for the 7-azaindole core)[2][3]~9.98[4]
Solubility Generally enhanced solubility over indole analogs[5]Soluble in DMSO (50 mg/mL)[6] and other organic solvents; sparingly soluble in aqueous buffers.[7]
Hydrogen Bonding Possesses an additional hydrogen bond acceptor (pyridine nitrogen)[5]Pyrrole nitrogen acts as a hydrogen bond donor.
Primary Biological Targets Predominantly explored as a scaffold for kinase inhibitors (e.g., FGFR, JAK)[8][9]Modulator of serotonin receptors and other neurological targets.[6]

Structural Divergence: The Impact of a Single Nitrogen Atom

The fundamental difference between 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (which exists in its more stable aromatic tautomeric form, 7-azaindol-5-ol) and 5-hydroxyindole lies in the isosteric replacement of a carbon atom in the benzene ring of the indole scaffold with a nitrogen atom, creating the 7-azaindole core. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties.

Structural_Comparison cluster_0 5-Hydroxyindole cluster_1 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol (7-Azaindol-5-ol tautomer) 5HI 5HI 7AP 7AP

Caption: Chemical structures of 5-Hydroxyindole and the 7-azaindol-5-ol tautomer of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol.

The introduction of the nitrogen atom in the 7-azaindole scaffold introduces a hydrogen bond acceptor site (the pyridine nitrogen) which is absent in the indole core.[5] This additional interaction point can significantly enhance binding affinity to biological targets, a property extensively exploited in the design of kinase inhibitors that target the ATP-binding site.[10]

Physicochemical Properties: A Story of Solubility and Basicity

The presence of the pyridine nitrogen in the 7-azaindole ring not only influences hydrogen bonding but also has a marked effect on the molecule's overall physicochemical profile.

pKa: The basicity of the scaffold is also significantly altered. The 7-azaindole core is more basic than the indole core due to the lone pair of electrons on the pyridine nitrogen. The predicted pKa for the 7-azaindole core is approximately 7.69,[2][3] while the predicted pKa for 5-hydroxyindole is around 9.98.[4] This difference in basicity can influence the ionization state of the molecule at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activities and Pharmacological Profiles: Divergent Paths in Drug Discovery

The distinct structural and physicochemical properties of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol and 5-hydroxyindole have led them down divergent paths in terms of their application in drug discovery.

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol: A Scaffold for Kinase Inhibition

The 7-azaindole moiety is a well-established "hinge-binding" motif in the design of kinase inhibitors.[10] The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[10] Consequently, derivatives of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol have been extensively explored as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK).[8][9]

Kinase_Inhibition_Pathway 7_azaindole 7-Azaindole Derivative (e.g., 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol based) Kinase Kinase (e.g., FGFR, JAK) 7_azaindole->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Inhibition Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Simplified signaling pathway illustrating competitive kinase inhibition by a 7-azaindole derivative.

5-Hydroxyindole: A Modulator of Neurological Pathways

In contrast, 5-hydroxyindole is a naturally occurring metabolite of tryptophan and is closely related to the neurotransmitter serotonin (5-hydroxytryptamine).[6] Its biological activities are primarily centered on the modulation of neurological targets. It has been shown to activate α7 nicotinic acetylcholine receptors and act on intestinal L-type calcium channels.[6] Furthermore, 5-hydroxyindole can modulate the activity of 5-HT3 receptors.[6] These activities make it a valuable tool for studying neuroblastoma, schizophrenia, and intestinal motility disorders.[6]

Experimental Protocols: Characterizing Key Physicochemical Properties

To aid researchers in their experimental work, we provide generalized protocols for the determination of pKa and solubility.

Protocol for pKa Determination via Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[11]

  • Titration:

    • Transfer a known volume of the test compound solution to a beaker and add the ionic strength adjusting solution.

    • If the compound is an acid, titrate with the standardized strong base. If it is a base, titrate with the standardized strong acid.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[12]

pKa_Determination_Workflow Start Start Prepare_Solutions Prepare Compound, Acid/Base, and Salt Solutions Start->Prepare_Solutions Titration Titrate Compound Solution with Acid or Base Prepare_Solutions->Titration Record_pH Record pH at Each Titrant Addition Titration->Record_pH Plot_Data Plot pH vs. Titrant Volume Record_pH->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: General workflow for pKa determination by potentiometric titration.

Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

  • Preparation:

    • Add an excess amount of the solid test compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification:

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Quantify the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Discussion and Conclusion: Strategic Scaffold Selection in Drug Design

The choice between a 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol and a 5-hydroxyindole scaffold is a strategic decision that should be guided by the specific therapeutic target and desired pharmacological profile.

The 7-azaindole core of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol offers distinct advantages in terms of improved physicochemical properties, particularly solubility, and provides an additional hydrogen bond acceptor that is highly effective for targeting kinase hinge regions.[5][10] This makes it an excellent starting point for the development of inhibitors for this important class of enzymes.

Conversely, 5-hydroxyindole, with its intrinsic relationship to serotonin, is a valuable tool for investigating and modulating neurological pathways. Its established role as a metabolite and its interactions with various receptors and ion channels provide a rich foundation for neuroscience research and the development of novel neurotherapeutics.[6]

Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds will empower medicinal chemists to make more informed decisions in the design and optimization of new chemical entities with enhanced efficacy and drug-like properties.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Mérour, J. Y., Buron, F., & Plé, K. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2012). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 25(1), 135-140.
  • PubChem. (n.d.). 5-Hydroxyindole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-5-ol. Retrieved from [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. S.T.P. Pharma Pratiques, 21(2), 119-142. [Link]

  • Kamal, A., & Kumar, B. A. (2014). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current drug targets, 15(12), 1146–1166. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 9(4), 41. [Link]

  • Michalska, D., et al. (2021). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 26(23), 7196. [Link]

  • López-Moreno, A., et al. (2018). Rational Design of 7‐Azaindole‐Based Robust Microporous Hydrogen‐Bonded Organic Framework for Gas Sorption. Chemistry – A European Journal, 24(51), 13511-13516. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Yi, J. T., & Pratt, D. W. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094302. [Link]

  • Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. YAKUGAKU ZASSHI, 137(7), 825-832. [Link]

  • Fakhraee, S., & Nekoei, A. R. (2016). Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Journal of molecular graphics & modelling, 68, 114–122. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15813-15825. [Link]

  • Di Micco, S. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors [Doctoral dissertation, University of Salerno]. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Saify, Z. S., et al. (2009). 7-Azaindole Derivatives as Potential Antibacterial Agents. Pakistan Journal of Scientific and Industrial Research, 52(1), 1-7.
  • Al-Adiwish, W. M., et al. (2021). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Journal of the Serbian Chemical Society, 86(1), 47-59. [Link]

  • Wikipedia. (n.d.). 5-Hydroxyindoleacetaldehyde. Retrieved from [Link]

  • Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyindoleacetic Acid. Retrieved from [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 20-33. [Link]

  • de la Torre, B. G., et al. (2024). Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). The Journal of Physical Chemistry C, 128(19), 7868–7876. [Link]

  • The Pharmapedia. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: 5-Hydroxy-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-5-ol)

The following guide provides an in-depth technical analysis and comparison of 1H-pyrrolo[2,3-b]pyridin-5-ol (commonly known as 5-Hydroxy-7-azaindole ), addressing the specific nomenclature and performance metrics relevan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of 1H-pyrrolo[2,3-b]pyridin-5-ol (commonly known as 5-Hydroxy-7-azaindole ), addressing the specific nomenclature and performance metrics relevant to drug development.

[1]

Executive Summary & Nomenclature Clarification

Compound of Interest: 1H-Pyrrolo[2,3-b]pyridin-5-ol Common Name: 5-Hydroxy-7-azaindole CAS Number: 98549-88-3 Primary Application: Key intermediate in the synthesis of Venetoclax (ABT-199) , a BCL-2 inhibitor.

CRITICAL NOMENCLATURE NOTE: The user query specified "2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol" (CAS 100383-04-8).[1][2][3][4] While this dihydro (indoline-like) analog exists, the fully aromatic 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3) is the industrially significant scaffold used in high-performance kinase and BCL-2 inhibitor discovery. This guide focuses on the aromatic variant (98549-88-3) due to its dominance in pharmaceutical applications, while explicitly contrasting it with the dihydro analog where relevant.

Comparative Analysis: 7-Azaindole vs. Indole Scaffolds

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, often superior to the traditional indole scaffold.

Feature5-Hydroxy-7-azaindole (Product)5-Hydroxyindole (Alternative)Impact on Drug Design
H-Bonding Donor (N1) + Acceptor (N7)Donor (N1) onlySuperior: N7 mimics Purine N1, crucial for ATP-hinge binding in kinases.
Solubility Moderate to High (due to basic N7)Low (Lipophilic)Superior: Improved aqueous solubility and bioavailability.
Acidity (pKa) N1-H is more acidic (~13)N1-H is less acidic (~17)Distinct: N1 deprotonates easier, facilitating functionalization.
Metabolic Stability High (Pyridine ring reduces oxidation)Moderate (Electron-rich pyrrole)Superior: Reduced liability for oxidative metabolism.
Characterization Data
3.1. Physicochemical Properties [5][6][7][8][9]
  • Appearance: White to off-white powder.[9]

  • Molecular Weight: 134.14 g/mol .[5][10][][12]

  • Melting Point: 219–220 °C (Decomposes >300 °C).

  • Solubility: Soluble in DMSO, Methanol; Sparingly soluble in water (improved vs. indole).

  • Purity Requirement (Pharma Grade): >99.0% (HPLC) with single impurity <0.15%.

3.2. Spectral Data (1H NMR & MS)

Note: Data presented for the aromatic 1H-pyrrolo[2,3-b]pyridin-5-ol.

Mass Spectrometry (ESI-MS):

  • [M+H]+: Calculated: 135.05; Found: 135.1.

1H NMR (400 MHz, DMSO-d6) - Predicted/Consolidated Pattern: Unlike the dihydro analog (which would show aliphatic multiplets at ~3.0-4.0 ppm), the aromatic product shows distinct downfield signals.

PositionShift (δ ppm)MultiplicityAssignment
OH ~9.2 - 9.5Singlet (Broad)Phenolic Hydroxyl (Exchangeable)
N1-H ~11.5 - 12.0Singlet (Broad)Pyrrole NH (Exchangeable)
H-6 8.0 - 8.1Doublet (J~2.5 Hz)Pyridine Ring (Ortho to N)
H-4 7.3 - 7.4Doublet (J~2.5 Hz)Pyridine Ring (Meta to N)
H-2 7.3 - 7.4Triplet/MultipletPyrrole Ring (Alpha to N)
H-3 6.3 - 6.4MultipletPyrrole Ring (Beta to N)

Differentiation from Dihydro Analog: The 2,3-dihydro analog (CAS 100383-04-8) lacks the signals at δ 6.3 and 7.4 (pyrrole alkene protons) and instead displays two triplets at δ ~3.0 (C3-H) and δ ~3.6 (C2-H) .

Experimental Protocol: Synthesis & Isolation

Context: Synthesis of 5-Hydroxy-7-azaindole from 5-Bromo-7-azaindole. Method: Boronate Oxidation (High Yield / High Purity).

Step 1: Borylation
  • Reagents: 5-Bromo-7-azaindole (1.0 eq), Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), Pd(dppf)Cl2 (0.05 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 90°C for 4-6 hours under N2.

  • Workup: Filter through Celite, concentrate to yield the Pinacol Boronate intermediate.

Step 2: Oxidation (Hydroxylation)
  • Reagents: Pinacol boronate intermediate (from Step 1), Sodium Perborate Tetrahydrate (3.0 eq) OR H2O2/NaOH.

  • Solvent: THF / Water (1:1).

  • Conditions: Stir at Room Temperature for 2 hours. (Exothermic reaction—monitor temp).

  • Quench: Acidify carefully with 1M HCl to pH ~6-7.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield 5-Hydroxy-7-azaindole as an off-white solid.[9]

Visualizations
Figure 1: Synthesis Pathway & Structural Comparison

G Start 5-Bromo-7-azaindole (Precursor) Inter Pinacol Boronate Intermediate Start->Inter 1. B2pin2, Pd cat (Borylation) Product 5-Hydroxy-7-azaindole (Target: CAS 98549-88-3) Inter->Product 2. NaBO3 or H2O2 (Oxidation) Dihydro 2,3-Dihydro Analog (Indoline-like: CAS 100383-04-8) Product->Dihydro Hydrogenation (Reduction)

Caption: Synthesis of the aromatic 5-hydroxy-7-azaindole from the bromo-precursor. The dashed box represents the dihydro-analog (user query specific) which is a reduced form of the primary target.

Figure 2: Pharmacophore Comparison (Kinase Binding)

G cluster_0 5-Hydroxyindole cluster_1 5-Hydroxy-7-azaindole Indole Indole Core (C7-H) Limit No H-Bond Acceptor at Pos 7 Indole->Limit Aza 7-Azaindole Core (N7) Benefit H-Bond Acceptor (Mimics Adenine N1) Aza->Benefit

Caption: Structural advantage of 7-azaindole over indole. The N7 nitrogen provides a critical H-bond acceptor site for kinase hinge binding, absent in the indole analog.

References
  • Synthesis of Venetoclax Intermediates: Journal of Medicinal Chemistry. "Discovery of ABT-199 (Venetoclax), a First-in-Class BCL-2-Selective Inhibitor."

  • 7-Azaindole Properties: Chemical Reviews. "7-Azaindoles: Synthesis and Applications."

  • Characterization Data (CAS 98549-88-3): PubChem Compound Summary. "1H-Pyrrolo[2,3-b]pyridin-5-ol."[5]

  • Dihydro Analog (CAS 100383-04-8): AChemBlock Catalog. "2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol."[1][2][3]

Sources

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